molecular formula C4H6BrClO B1265789 2-Bromobutyryl chloride CAS No. 22118-12-3

2-Bromobutyryl chloride

Cat. No.: B1265789
CAS No.: 22118-12-3
M. Wt: 185.45 g/mol
InChI Key: DROZQELYZZXYSX-UHFFFAOYSA-N
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Description

2-Bromobutyryl chloride is a useful research compound. Its molecular formula is C4H6BrClO and its molecular weight is 185.45 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromobutanoyl chloride
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InChI

InChI=1S/C4H6BrClO/c1-2-3(5)4(6)7/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DROZQELYZZXYSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40871332
Record name 2-Bromobutanoyl chloride
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Molecular Weight

185.45 g/mol
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CAS No.

22118-12-3
Record name 2-Bromobutanoyl chloride
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Record name 2-Bromobutyryl chloride
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Record name 2-Bromobutanoyl chloride
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Record name 2-bromobutyryl chloride
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Foundational & Exploratory

2-bromobutanoyl chloride physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromobutanoyl chloride, a key bifunctional reagent in organic synthesis, offers a versatile platform for the introduction of the 2-bromobutanoyl moiety into a wide array of molecules. Its dual reactivity, stemming from the presence of both a reactive acyl chloride and a bromine atom on the alpha-carbon, makes it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceutical compounds and other bioactive agents. This technical guide provides a comprehensive overview of the physical and chemical properties of 2-bromobutanoyl chloride, detailed experimental protocols for its synthesis and common reactions, and a summary of its spectroscopic data.

Physicochemical Properties

2-Bromobutanoyl chloride is a colorless to pale yellow liquid with a pungent odor.[1] It is highly reactive and sensitive to moisture. The key physical and chemical properties are summarized in the tables below for easy reference.

Identification
PropertyValue
Chemical Name 2-Bromobutanoyl chloride
Synonyms 2-Bromobutyryl chloride, α-Bromobutyryl chloride
CAS Number 22118-12-3[2]
Molecular Formula C₄H₆BrClO[1]
Molecular Weight 185.45 g/mol [2]
Canonical SMILES CCC(C(=O)Cl)Br[2]
InChI Key DROZQELYZZXYSX-UHFFFAOYSA-N[1]
Physical Properties
PropertyValueSource(s)
Appearance Colorless to pale yellow liquid[1]
Boiling Point 151 °C at 760 mmHg[3]
Melting Point Not available (decomposes)[4]
Density 1.532 g/cm³ at 20 °C[3]
Refractive Index 1.480[3]
Solubility Soluble in organic solvents (e.g., dichloromethane (B109758), ether); insoluble in water.[1]

Chemical Properties and Reactivity

2-Bromobutanoyl chloride is a potent electrophile, a characteristic attributed to the electron-withdrawing nature of both the acyl chloride and the alpha-bromo substituent.[1] This high reactivity makes it an excellent acylating agent for a variety of nucleophiles.

Key Reactivity Highlights:

  • Reaction with Nucleophiles: It readily reacts with nucleophiles such as alcohols, amines, and thiols at the acyl carbon, leading to the formation of esters, amides, and thioesters, respectively. These reactions are typically carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

  • Moisture Sensitivity: 2-Bromobutanoyl chloride is highly susceptible to hydrolysis. In the presence of water, it rapidly hydrolyzes to form 2-bromobutanoic acid and hydrochloric acid. Therefore, it must be handled under anhydrous conditions.

  • Stability and Storage: To prevent degradation, 2-bromobutanoyl chloride should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Experimental Protocols

Synthesis of 2-Bromobutanoyl Chloride

The most common method for the preparation of 2-bromobutanoyl chloride is the reaction of 2-bromobutanoic acid with thionyl chloride.

dot

Synthesis 2-Bromobutanoic_Acid 2-Bromobutanoic Acid Reaction Reflux 2-Bromobutanoic_Acid->Reaction Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Reaction 2-Bromobutanoyl_Chloride 2-Bromobutanoyl Chloride Reaction->2-Bromobutanoyl_Chloride Byproducts SO₂ + HCl Reaction->Byproducts

Caption: Synthesis of 2-Bromobutanoyl Chloride.

Materials:

  • 2-Bromobutanoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous reaction vessel (e.g., round-bottom flask)

  • Reflux condenser

  • Stirring apparatus

  • Distillation apparatus

Procedure:

  • In a fume hood, equip a dry round-bottom flask with a reflux condenser and a magnetic stirrer.

  • To the flask, add 2-bromobutanoic acid (1.0 equivalent).

  • Slowly add thionyl chloride (1.2 to 1.5 equivalents) to the flask at room temperature with stirring. The addition is exothermic and will be accompanied by the evolution of sulfur dioxide and hydrogen chloride gas. Ensure the reaction is well-ventilated.

  • After the initial vigorous reaction subsides, heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases.

  • Allow the reaction mixture to cool to room temperature.

  • The excess thionyl chloride can be removed by distillation under atmospheric pressure.

  • The crude 2-bromobutanoyl chloride is then purified by fractional distillation under reduced pressure.

Acylation of an Alcohol: Synthesis of Ethyl 2-bromobutanoate

This protocol describes the esterification of ethanol (B145695) with 2-bromobutanoyl chloride.

dot

Acylation_Alcohol 2-Bromobutanoyl_Chloride 2-Bromobutanoyl Chloride Reaction Stirring at 0°C to rt 2-Bromobutanoyl_Chloride->Reaction Ethanol Ethanol Ethanol->Reaction Base Pyridine (B92270) or Triethylamine Base->Reaction Ethyl_2-bromobutanoate Ethyl 2-bromobutanoate Reaction->Ethyl_2-bromobutanoate Byproduct Base·HCl Reaction->Byproduct

Caption: Acylation of Ethanol.

Materials:

  • 2-Bromobutanoyl chloride

  • Anhydrous ethanol

  • Anhydrous non-nucleophilic base (e.g., pyridine or triethylamine)

  • Anhydrous solvent (e.g., dichloromethane or diethyl ether)

  • Anhydrous reaction vessel

  • Stirring apparatus

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve anhydrous ethanol (1.0 equivalent) and the base (1.1 equivalents) in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2-bromobutanoyl chloride (1.05 equivalents) in the anhydrous solvent to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Upon completion, quench the reaction with water or a dilute aqueous acid solution (e.g., 1 M HCl).

  • Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • The crude ester can be purified by column chromatography on silica (B1680970) gel.

Acylation of an Amine: Synthesis of N-Phenyl-2-bromobutanamide

This protocol outlines the amidation of aniline (B41778) with 2-bromobutanoyl chloride.

dot

Acylation_Amine 2-Bromobutanoyl_Chloride 2-Bromobutanoyl Chloride Reaction Stirring at 0°C to rt 2-Bromobutanoyl_Chloride->Reaction Aniline Aniline Aniline->Reaction Base Pyridine or Triethylamine Base->Reaction N-Phenyl-2-bromobutanamide N-Phenyl-2-bromobutanamide Reaction->N-Phenyl-2-bromobutanamide Byproduct Base·HCl Reaction->Byproduct

Caption: Acylation of Aniline.

Materials:

  • 2-Bromobutanoyl chloride

  • Aniline

  • Anhydrous non-nucleophilic base (e.g., pyridine or triethylamine)

  • Anhydrous solvent (e.g., dichloromethane or THF)

  • Anhydrous reaction vessel

  • Stirring apparatus

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve aniline (1.0 equivalent) and the base (1.1 equivalents) in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2-bromobutanoyl chloride (1.05 equivalents) in the anhydrous solvent to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the reaction is complete (monitored by TLC).

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with water, dilute aqueous acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • The crude amide can be purified by recrystallization or column chromatography on silica gel.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for 2-bromobutanoyl chloride. Actual values may vary slightly depending on the solvent and instrument used.

¹H NMR Spectroscopy
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.5Triplet1HCH-Br
~2.2Multiplet2H-CH₂-
~1.1Triplet3H-CH₃
¹³C NMR Spectroscopy
Chemical Shift (δ, ppm)Assignment
~170C=O (acyl chloride)
~55CH-Br
~30-CH₂-
~12-CH₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~2975Medium-StrongC-H stretch (alkane)
~1790StrongC=O stretch (acyl chloride)
~1460MediumC-H bend (alkane)
~650Medium-StrongC-Br stretch
Mass Spectrometry
m/zInterpretation
184/186Molecular ion peak (M⁺, due to ⁷⁹Br and ⁸¹Br isotopes)
149[M - Cl]⁺
105/107[M - Br]⁺
57[C₄H₉]⁺ (loss of Br and COCl)

Safety and Handling

2-Bromobutanoyl chloride is a corrosive and flammable liquid.[2] It causes severe skin burns and eye damage.[2] It is also harmful if swallowed or inhaled.

GHS Hazard Statements:

  • H226: Flammable liquid and vapor.[2]

  • H314: Causes severe skin burns and eye damage.[2]

  • H335: May cause respiratory irritation.

Precautions:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Keep away from heat, sparks, and open flames.

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and strong bases.

  • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Applications in Research and Drug Development

The unique structural features of 2-bromobutanoyl chloride make it a valuable building block in the synthesis of a variety of organic compounds.

  • Pharmaceutical Intermediates: It is used in the synthesis of various pharmaceutical intermediates where the 2-bromobutanoyl moiety is a key structural element. The bromine atom can be subsequently displaced by other nucleophiles to introduce further functionality.

  • Asymmetric Synthesis: The chiral center at the alpha-carbon allows for its use in stereoselective synthesis, leading to the preparation of enantiomerically pure compounds.

  • Derivatization Agent: It can be used to derivatize alcohols and amines for analytical purposes, such as chromatography, by introducing a UV-active or mass-spectrometry-friendly tag.

Conclusion

2-Bromobutanoyl chloride is a highly reactive and versatile reagent with significant applications in organic synthesis. A thorough understanding of its physical and chemical properties, coupled with strict adherence to safety protocols, is essential for its effective and safe utilization in the laboratory. The experimental procedures and spectroscopic data provided in this guide serve as a valuable resource for researchers, scientists, and drug development professionals working with this important chemical intermediate.

References

Synthesis of 2-Bromobutyryl Chloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-bromobutyryl chloride from 2-bromobutyric acid, a critical chemical transformation for the production of various pharmaceutical intermediates and fine chemicals. This document outlines the prevalent synthetic methodologies, detailed experimental protocols, characterization data, and safety considerations.

Introduction

This compound is a reactive acyl chloride containing a bromine atom at the alpha-position, making it a valuable bifunctional reagent in organic synthesis. Its utility is particularly pronounced in the pharmaceutical industry, where it serves as a key building block for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). A notable application is in the synthesis of the anticonvulsant drug Levetiracetam (B1674943).[1][2] This guide focuses on the practical aspects of its preparation from 2-bromobutyric acid, providing researchers and drug development professionals with the necessary information for successful and safe synthesis.

Reaction Mechanism and Synthesis Overview

The most common and straightforward method for the synthesis of this compound is the reaction of 2-bromobutyric acid with a chlorinating agent, typically thionyl chloride (SOCl₂) or oxalyl chloride.[3] Thionyl chloride is often preferred for its cost-effectiveness and the fact that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification.[4]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen of 2-bromobutyric acid attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. Subsequent attack by the chloride ion on the carbonyl carbon and collapse of the intermediate yields the desired this compound, along with the gaseous byproducts SO₂ and HCl.

Alternatively, oxalyl chloride can be used, often with a catalytic amount of N,N-dimethylformamide (DMF), which can lead to higher yields (>85%) and fewer byproducts.[3] However, this guide will focus on the widely used thionyl chloride method.

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound from 2-bromobutyric acid using thionyl chloride.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Bromobutyric acid≥98%Commercially available
Thionyl chloride (SOCl₂)≥99%Commercially available
Anhydrous solvent (optional)e.g., Dichloromethane, TolueneAnhydrous
Round-bottom flask-Standard laboratory glassware
Reflux condenser-Standard laboratory glassware
Dropping funnel-Standard laboratory glassware
Heating mantle-Standard laboratory equipment
Magnetic stirrer and stir bar-Standard laboratory equipment
Gas trap (for HCl and SO₂)-Standard laboratory equipment
Vacuum distillation apparatus-Standard laboratory equipment
Reaction Setup and Procedure

Caution: This reaction should be performed in a well-ventilated fume hood due to the evolution of toxic HCl and SO₂ gases. All glassware must be thoroughly dried to prevent hydrolysis of thionyl chloride and the product.

  • Charging the Flask: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, add 2-bromobutyric acid (1.0 equivalent).

  • Addition of Thionyl Chloride: Attach a reflux condenser to the central neck of the flask. To the side neck, attach a dropping funnel containing thionyl chloride (2.0 equivalents). The top of the reflux condenser should be connected to a gas trap containing a sodium hydroxide (B78521) solution to neutralize the evolved HCl and SO₂ gases.

  • Reaction: Slowly add the thionyl chloride to the 2-bromobutyric acid with stirring. The reaction is typically exothermic.

  • Heating: After the initial reaction subsides, heat the mixture to reflux (approximately 80-90°C) using a heating mantle. Maintain the reflux for 2-3 hours to ensure the reaction goes to completion.[5] The reaction progress can be monitored by the cessation of gas evolution.

  • Removal of Excess Thionyl Chloride: After cooling the reaction mixture to room temperature, remove the excess thionyl chloride by distillation at atmospheric pressure.

  • Purification: The crude this compound is then purified by vacuum distillation.[3]

Work-up and Purification
StepParameterValue
Purification Method Vacuum Distillation
Boiling Point at 40 mmHg65°C
at atmospheric pressure151°C
Note The receiving flask should be cooled in an ice bath to ensure efficient condensation of the product.

Data Presentation

Stoichiometry and Yield
Reactant/ProductMolar Mass ( g/mol )EquivalentsTypical Yield (%)
2-Bromobutyric acid167.001.0-
Thionyl chloride118.972.0-
This compound185.45-80-90
Physicochemical and Spectroscopic Data
PropertyValue
Molecular Formula C₄H₆BrClO
Molecular Weight 185.45 g/mol [6]
Appearance Colorless to light yellow liquid
Boiling Point 151°C at 760 mmHg[]
Density 1.59 g/cm³[]
¹H NMR (CDCl₃, δ) ~4.4 (dd, 1H, CHBr), ~2.2-2.0 (m, 2H, CH₂), ~1.1 (t, 3H, CH₃)
¹³C NMR (CDCl₃, δ) ~172 (C=O), ~55 (CHBr), ~30 (CH₂), ~12 (CH₃)[8][9]
IR (neat, cm⁻¹) ~1790 (C=O, strong)

Mandatory Visualizations

Reaction_Mechanism 2-Bromobutyric Acid 2-Bromobutyric Acid Chlorosulfite Intermediate Chlorosulfite Intermediate 2-Bromobutyric Acid->Chlorosulfite Intermediate + SOCl2 Thionyl Chloride Thionyl Chloride This compound This compound Chlorosulfite Intermediate->this compound + Cl- - SO2 - H+ SO2 SO2 HCl HCl

Caption: Reaction mechanism for the synthesis of this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Charge_Reactants Charge 2-Bromobutyric Acid and Thionyl Chloride Reflux Heat to Reflux (2-3 hours) Charge_Reactants->Reflux Remove_Excess_SOCl2 Distill Excess SOCl2 Reflux->Remove_Excess_SOCl2 Vacuum_Distillation Vacuum Distill Product Remove_Excess_SOCl2->Vacuum_Distillation Final_Product Final_Product Vacuum_Distillation->Final_Product This compound

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water to release HCl and SO₂ gases. Handle in a fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • This compound: Corrosive and a lachrymator. Causes severe skin burns and eye damage.[6] Handle with the same level of precaution as thionyl chloride.

  • Gaseous Byproducts: Hydrogen chloride and sulfur dioxide are toxic and corrosive. Ensure the reaction is conducted in a well-ventilated fume hood and that the off-gases are scrubbed through a basic solution.

  • Pressure: The reaction generates gas, so it should not be performed in a sealed vessel.

Applications in Drug Development

This compound is a key intermediate in the synthesis of numerous pharmaceutical compounds.[10] Its bifunctional nature allows for the introduction of a butyryl scaffold with a reactive bromine handle for further functionalization.

A significant application is in the synthesis of Levetiracetam , an anticonvulsant medication used to treat epilepsy.[1][2] In the synthesis of Levetiracetam, 2-bromobutyramide (derived from 2-bromobutyric acid) is a key precursor, and the related this compound can be utilized in similar synthetic strategies.[11] The chirality at the 2-position of this compound is crucial for the stereoselective synthesis of the enantiomerically pure (S)-Levetiracetam.[10]

Conclusion

The synthesis of this compound from 2-bromobutyric acid using thionyl chloride is a robust and widely used method. By following the detailed protocol and adhering to the necessary safety precautions outlined in this guide, researchers and drug development professionals can reliably produce this important synthetic intermediate. Careful control of reaction conditions and purification by vacuum distillation are key to obtaining a high yield of pure product, which is essential for its application in the synthesis of pharmaceuticals and other complex organic molecules.

References

An In-depth Technical Guide on the Reactivity of 2-Bromobutyryl Chloride with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Bromobutyryl chloride is a bifunctional reagent of significant interest in organic synthesis and medicinal chemistry. Possessing two distinct reactive centers—a highly electrophilic acyl chloride and a bromine atom at the alpha-position—it offers a versatile platform for the synthesis of complex molecules. The acyl chloride facilitates rapid reactions with a wide range of nucleophiles through nucleophilic acyl substitution, while the α-bromo group can participate in subsequent nucleophilic substitution or elimination reactions. This guide provides a comprehensive analysis of its reactivity profile with common nucleophiles, presents quantitative data, details experimental protocols, and illustrates key reaction mechanisms and workflows relevant to drug development.

Core Reactivity Principles

The reactivity of this compound is governed by its two electrophilic sites:

  • Acyl Chloride Carbonyl Carbon: This is the primary site of reaction. The carbonyl carbon is highly electrophilic due to the strong electron-withdrawing effects of both the chlorine and oxygen atoms. It readily undergoes nucleophilic acyl substitution with a broad spectrum of nucleophiles, including amines, alcohols, thiols, and water.[1][2] These reactions are typically fast and exothermic.[][4]

  • α-Carbon: The carbon atom bearing the bromine is a secondary electrophilic site. The bromine atom can be displaced by nucleophiles via an SN2 mechanism . However, this reaction is generally slower than the initial acylation and is often sterically hindered.[1] The reactivity at this center is typically exploited after the acyl chloride has reacted.

Under most conditions, nucleophiles will react preferentially and rapidly with the acyl chloride group.[1] The subsequent fate of the α-bromo group depends on the reaction conditions and the nature of the nucleophile used.

Reactions with Nucleophiles: Mechanisms and Data

Reaction with N-Nucleophiles (Amines)

The reaction of this compound with primary and secondary amines is a robust and common method for forming amide bonds.[1][5][6] The reaction proceeds via a nucleophilic addition-elimination mechanism.[7] A base, such as triethylamine (B128534) or pyridine (B92270), is typically required to neutralize the hydrochloric acid (HCl) byproduct.[7]

  • Mechanism: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon. This is followed by the elimination of the chloride ion to form the stable N-substituted 2-bromobutyramide.[7] The HCl generated is scavenged by the base.[8]

Amidation_Mechanism

Table 1: Representative Data for Amidation Reactions

Amine SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
6-chloroimidazo[1,2-b]pyridazin-3-aminePyridineTHFRoom Temp-74[1]
p-AminophenolExcess AmineAcetone0 to RT2.552[7]
General Primary AmineTriethylamineDichloromethane0 to RT-High
Reaction with O-Nucleophiles (Alcohols & Water)

This compound reacts with alcohols to form 2-bromobutyrate (B1202233) esters.[1] The reaction is a nucleophilic acyl substitution, where the alcohol's oxygen atom attacks the carbonyl carbon.[4][9] Similar to amidation, a base is used to neutralize the HCl byproduct.[9]

Esterification_Mechanism

Table 2: Representative Data for Esterification Reactions

Alcohol SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
Primary Alcohol (General)PyridineDichloromethane0 to RT2-4High[9]
Hindered Alcohols (e.g., t-butanol)Silver CyanideBenzeneRoom Temp4-8High[10]

Acyl chlorides are highly susceptible to hydrolysis. This compound reacts rapidly with water, even atmospheric moisture, to form 2-bromobutyric acid and HCl.[1][11] This necessitates that all reactions be conducted under anhydrous conditions using dry solvents and an inert atmosphere.[1][11]

Reaction with S-Nucleophiles (Thiols)

Thiols are excellent nucleophiles and react readily with this compound to form S-thioesters.[1] The high nucleophilicity of sulfur drives this reaction efficiently.[12][13] The reaction mechanism is analogous to that with amines and alcohols.

Application in Drug Development: Bifunctional Linkers

The dual reactivity of molecules like this compound makes them valuable as heterobifunctional linkers in drug development, particularly for creating antibody-drug conjugates (ADCs) or other bioconjugates.[14][15][16] A typical workflow involves a two-step process:

  • Amine Acylation: The highly reactive acyl chloride is first reacted with a primary amine, such as the ε-amino group of a lysine (B10760008) residue on a protein, to form a stable amide bond.[15]

  • Thiol Alkylation: The less reactive α-bromo group is then used to alkylate a thiol, such as the sulfhydryl group of a cysteine residue, forming a stable thioether bond.[15]

This controlled, sequential reactivity allows for the precise linking of different molecules, such as a targeting antibody and a cytotoxic payload.[17]

ADC_Workflow

Detailed Experimental Protocols

Protocol: General N-acylation of a Primary Amine

This protocol is adapted from standard procedures for the N-acylation of primary amines with acyl chlorides.[7]

  • Materials:

    • Primary amine (1.0 equivalent)

    • This compound (1.1 equivalents)

    • Triethylamine (1.2 equivalents)

    • Anhydrous Dichloromethane (DCM)

    • 1 M HCl (aqueous), Saturated NaHCO₃ (aqueous), Brine

    • Anhydrous Na₂SO₄ or MgSO₄

  • Procedure:

    • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the primary amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

    • Addition of Acyl Chloride: To the stirred solution, add this compound (1.1 eq.) dropwise via a syringe over 15-20 minutes. Maintain the temperature at 0 °C.

    • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Work-up: Upon completion, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol: General Esterification of a Primary Alcohol

This protocol outlines a general procedure for the esterification of a primary alcohol.[9]

  • Materials:

    • Primary alcohol (1.0 equivalent)

    • This compound (1.1 equivalents)

    • Pyridine (1.2 equivalents)

    • Anhydrous Dichloromethane (DCM)

    • Saturated NaHCO₃ (aqueous), Brine

    • Anhydrous MgSO₄

  • Procedure:

    • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the primary alcohol (1.0 eq.) in anhydrous DCM. Cool the solution to 0 °C.

    • Addition of Reagents: To the stirred solution, add pyridine (1.2 eq.) followed by the slow, dropwise addition of this compound (1.1 eq.).

    • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Quenching: Cool the reaction to 0 °C and slowly add water to quench any unreacted acyl chloride.

    • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃ solution, and brine.[9]

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude ester by flash column chromatography or distillation under reduced pressure.

Conclusion

This compound is a highly reactive and versatile bifunctional reagent. Its chemistry is dominated by the rapid nucleophilic acyl substitution at the carbonyl carbon, which reliably forms amide, ester, and thioester linkages. The secondary reactivity of the α-bromo position provides a valuable handle for subsequent functionalization, a property that is effectively exploited in the construction of complex molecules and bioconjugates for drug development. A thorough understanding of its reactivity profile and careful control of reaction conditions, particularly the exclusion of moisture, are critical for its successful application in research and synthesis.

References

An In-depth Technical Guide to the Mechanism of Action of 2-Bromobutyryl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromobutyryl chloride is a bifunctional reagent characterized by a highly reactive acyl chloride and a bromine atom at the alpha-position. Its primary mechanism of action is centered on its powerful electrophilicity, making it an efficient acylating agent. This guide provides a comprehensive overview of the chemical properties, reactivity, and a plausible biological mechanism of action of this compound. Detailed experimental protocols for its use in synthesis and as a hypothetical enzyme inhibitor are presented, alongside quantitative data and visualizations to facilitate its application in research and drug development.

Introduction

This compound (2-BBC) is a colorless to light yellow liquid with the chemical formula C₄H₆BrClO.[1][2] Its utility in organic synthesis stems from its two reactive sites: a highly electrophilic acyl chloride and a bromine atom on the adjacent carbon. The acyl chloride group readily participates in nucleophilic acyl substitution reactions with a variety of nucleophiles, including amines, alcohols, and thiols.[3] The presence of the alpha-bromo group further enhances the reactivity of the carbonyl carbon and provides a secondary site for subsequent nucleophilic substitution. This dual reactivity makes 2-BBC a valuable building block for the synthesis of pharmaceuticals and for the modification of biomolecules to probe their structure and function.[1][4]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is provided below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 22118-12-3[5][6]
Molecular Formula C₄H₆BrClO[5][6]
Molecular Weight 185.45 g/mol [7]
Appearance Colorless to light yellow liquid[2]
Boiling Point 151 °C at 760 mmHg[5]
Density 1.59 g/cm³[5]
Refractive Index 1.48[5]
Solubility Soluble in organic solvents (e.g., ether, THF, dichloromethane); reacts with water.[1][2]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueCharacteristic FeaturesReference(s)
¹H NMR (CDCl₃) Chemical shifts are influenced by the electron-withdrawing acyl chloride and bromine. Protons on the carbon bearing the bromine are typically deshielded.[8]
¹³C NMR (CDCl₃) The carbonyl carbon exhibits a characteristic chemical shift in the downfield region. The carbon attached to the bromine is also significantly deshielded.[8]
FTIR (neat) Strong C=O stretch characteristic of an acyl chloride (typically 1780-1815 cm⁻¹). C-Br stretch is also observable (typically 500-600 cm⁻¹).[9][10]
Mass Spectrometry The mass spectrum will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in M+ and M+2 peaks.[7]

Chemical Mechanism of Action: Nucleophilic Acyl Substitution

The core mechanism of action of this compound is nucleophilic acyl substitution. The carbonyl carbon is highly electrophilic due to the inductive electron withdrawal by both the oxygen and chlorine atoms. This makes it susceptible to attack by nucleophiles.

The reaction proceeds through a tetrahedral intermediate. The nucleophile attacks the carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. The carbonyl group then reforms with the expulsion of the chloride ion, which is an excellent leaving group. The presence of the alpha-bromo group further increases the electrophilicity of the carbonyl carbon.

G cluster_0 Nucleophilic Acyl Substitution 2BBC 2-Bromobutyryl Chloride Intermediate Tetrahedral Intermediate 2BBC->Intermediate Nu Nucleophile (e.g., R-NH2, R-OH) Nu->Intermediate Attack on carbonyl carbon Product Acylated Product Intermediate->Product Chloride expulsion HCl HCl Intermediate->HCl

Figure 1: General mechanism of nucleophilic acyl substitution by this compound.

Biological Mechanism of Action: A Hypothetical Model as a GSK-3β Inhibitor

While specific studies detailing the biological signaling pathways directly targeted by this compound are limited, its chemical reactivity suggests a plausible role as a covalent inhibitor of enzymes, such as kinases. Glycogen (B147801) Synthase Kinase 3 beta (GSK-3β) is a serine/threonine kinase implicated in numerous cellular processes and diseases, including Alzheimer's disease and diabetes.[11][12] Many small molecule inhibitors of GSK-3β have been developed.

We propose a hypothetical mechanism where this compound acts as an irreversible inhibitor of GSK-3β. The inhibition would proceed in two steps:

  • Acylation of a nucleophilic residue: A nucleophilic amino acid residue in or near the ATP-binding pocket of GSK-3β, such as a lysine (B10760008) or cysteine, attacks the electrophilic carbonyl carbon of this compound. This results in the formation of a stable covalent amide or thioester bond, effectively acylating the enzyme.

  • Irreversible inhibition: This covalent modification would block the binding of ATP or the substrate, leading to irreversible inhibition of the kinase activity.

The following diagram illustrates the Wnt/β-catenin signaling pathway, a major pathway regulated by GSK-3β. Inhibition of GSK-3β in this pathway leads to the stabilization and nuclear translocation of β-catenin, activating the transcription of target genes.

G cluster_0 Wnt Signaling Pathway cluster_1 Nuclear Events Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dsh Dishevelled Frizzled->Dsh activates Complex Destruction Complex (Axin, APC, CK1) Dsh->Complex inhibits GSK3B GSK-3β Complex->GSK3B BetaCatenin β-catenin GSK3B->BetaCatenin phosphorylates for degradation Proteasome Proteasomal Degradation BetaCatenin->Proteasome degraded BetaCatenin_nuc β-catenin BetaCatenin->BetaCatenin_nuc accumulates and translocates Nucleus Nucleus TCF TCF/LEF TargetGenes Target Gene Transcription TCF->TargetGenes 2BBC_inhibitor 2-Bromobutyryl Chloride 2BBC_inhibitor->GSK3B covalently inhibits BetaCatenin_nuc->TCF activates

Figure 2: Hypothetical inhibition of the Wnt/β-catenin signaling pathway by this compound.

Experimental Protocols

Synthesis of N-benzyl-2-bromobutanamide

This protocol describes a general procedure for the acylation of a primary amine with this compound.

Materials:

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 eq) in anhydrous DCM dropwise to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or silica (B1680970) gel column chromatography.

G Start Dissolve Benzylamine & Et3N in anhydrous DCM Cool Cool to 0 °C Start->Cool Add_2BBC Add this compound solution dropwise Cool->Add_2BBC React Warm to RT and stir for 2-4h (Monitor by TLC) Add_2BBC->React Quench Quench with water React->Quench Extract Workup: Wash with HCl, NaHCO3, Brine Quench->Extract Dry Dry over MgSO4 Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Recrystallization or Column Chromatography) Concentrate->Purify

Figure 3: Experimental workflow for the synthesis of N-benzyl-2-bromobutanamide.
Determination of GSK-3β Inhibition (IC₅₀)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against GSK-3β.

Materials:

  • Recombinant human GSK-3β

  • GSK-3β substrate peptide

  • ATP

  • This compound (or other test inhibitor)

  • Assay buffer (e.g., Tris-HCl with MgCl₂ and DTT)

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 96-well plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 96-well plate, add the assay buffer, GSK-3β enzyme, and the substrate peptide.

  • Add the serially diluted inhibitor to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for a specific time at a controlled temperature (e.g., 30 °C).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[13][14]

Quantitative Data on Reactivity and Toxicity

Table 3: Comparative Reactivity of Acyl Halides

Acyl HalideRelative ReactivityFactors Influencing Reactivity
Acyl Fluoride Least ReactiveStrong C-F bond, F⁻ is a poor leaving group.
Acyl Chloride More ReactiveWeaker C-Cl bond than C-F, Cl⁻ is a good leaving group.
Acyl Bromide Most ReactiveWeakest C-Br bond, Br⁻ is an excellent leaving group.

Note: The reactivity of this compound is enhanced compared to butyryl chloride due to the electron-withdrawing effect of the alpha-bromo substituent.

Table 4: Toxicological Data for this compound

Toxicity EndpointValueReference(s)
Acute Oral Toxicity (LD₅₀) No data available[14]
Acute Dermal Toxicity (LD₅₀) No data available[14]
Acute Inhalation Toxicity (LC₅₀) No data available[14]
Skin Corrosion/Irritation Causes severe skin burns[13]
Eye Damage/Irritation Causes serious eye damage[13]

Note: Due to its high reactivity, this compound is expected to be highly corrosive and toxic upon direct contact. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Conclusion

This compound is a versatile and highly reactive bifunctional reagent with a primary mechanism of action rooted in nucleophilic acyl substitution. Its ability to efficiently acylate a wide range of nucleophiles makes it a valuable tool in organic synthesis. While its specific interactions with biological signaling pathways are not well-documented, its reactivity profile suggests its potential as a covalent modifier of enzymes, as illustrated by the hypothetical inhibition of GSK-3β. The experimental protocols provided in this guide offer a starting point for researchers to utilize this compound in the synthesis of novel compounds and for probing biological systems. Caution is advised when handling this compound due to its corrosive nature.

References

An In-depth Technical Guide on the Solubility of 2-Bromobutyryl Chloride in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromobutyryl chloride (CAS No: 22118-12-3), a crucial reagent in organic synthesis. Due to its high reactivity, understanding its solubility and behavior in various solvents is paramount for its effective use in research and development.

Overview of this compound

This compound is a colorless to light yellow liquid with the molecular formula C₄H₆BrClO.[1][2][3] It possesses a reactive acyl chloride functional group and a bromine atom on the alpha-carbon, making it a versatile building block in the synthesis of pharmaceuticals and other complex organic molecules.[2][3] Its utility is largely dictated by the high electrophilicity of the acyl chloride, which readily undergoes nucleophilic substitution reactions.[2]

Qualitative Solubility of this compound

Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents

Solvent ClassCommon SolventsQualitative Solubility/ReactivityReference
Aprotic Halogenated Dichloromethane (B109758) (CH₂Cl₂), Chloroform (CHCl₃)Soluble[1]
Aprotic Ethers Diethyl ether ((C₂H₅)₂O), Tetrahydrofuran (THF)Soluble[2][3]
Protic Alcohols Ethanol (C₂H₅OH), Methanol (CH₃OH)Reactive (Solvolysis)[2][3]
Protic Amines Pyridine, TriethylamineReactive (Aminolysis)[2]
Aprotic Ketones Acetone ((CH₃)₂CO)Likely Soluble
Aprotic Esters Ethyl acetate (B1210297) (CH₃COOC₂H₅)Likely Soluble
Aprotic Nitriles Acetonitrile (CH₃CN)Likely Soluble
Aprotic Aromatic Toluene (C₆H₅CH₃)Likely Soluble
Aprotic Alkanes Hexane (C₆H₁₄)Likely Soluble
Protic Aqueous Water (H₂O)Reactive (Hydrolysis), Insoluble/Slightly Soluble[2][3][5]

Note: "Likely Soluble" indicates that while not explicitly stated for this compound, general principles of "like dissolves like" and the known solubility of similar acyl halides suggest good solubility. The primary concern with many of these solvents is ensuring they are anhydrous to prevent degradation of the this compound.

Experimental Protocol for Solubility Determination of a Reactive Acyl Halide

Due to the reactive nature of this compound, a standard solubility determination protocol must be adapted to account for its sensitivity to moisture and nucleophiles. The following protocol is a recommended procedure for qualitatively or semi-quantitatively assessing its solubility in a given anhydrous solvent.

Objective: To determine if this compound is soluble, partially soluble, or insoluble in a specific anhydrous solvent at a given concentration and temperature.

Materials:

  • This compound

  • Anhydrous solvent of interest (e.g., dichloromethane, diethyl ether, hexane)

  • Dry glassware (e.g., small vials or test tubes with caps)

  • Inert gas supply (e.g., nitrogen or argon)

  • Micropipettes or syringes for accurate liquid transfer

  • Vortex mixer

  • Temperature-controlled environment (e.g., water bath)

Methodology:

  • Preparation of Glassware and Solvent:

    • Thoroughly dry all glassware in an oven at >100°C for several hours and cool in a desiccator.

    • Use a high-purity, anhydrous grade of the solvent. If necessary, further dry the solvent using appropriate methods (e.g., distillation from a drying agent).

  • Inert Atmosphere:

    • Conduct the entire experiment under an inert atmosphere (nitrogen or argon) to prevent hydrolysis from atmospheric moisture. This can be achieved in a glove box or by using a Schlenk line.

  • Solubility Test:

    • In a dry vial under an inert atmosphere, add a precise volume of the anhydrous solvent (e.g., 1.0 mL).

    • Allow the solvent to equilibrate to the desired temperature (e.g., room temperature, ~20-25°C).

    • Carefully add a small, known amount of this compound to the solvent. For a qualitative assessment, start with a small drop or a few milligrams. For a semi-quantitative test, aim for a specific concentration (e.g., 10 mg/mL).

    • Cap the vial tightly.

  • Observation and Mixing:

    • Vortex the mixture for 30-60 seconds.

    • Visually inspect the solution against a contrasting background.

      • Soluble: The solution is clear and homogenous with no visible particles or cloudiness.

      • Partially Soluble: The solution is cloudy, or some solid/liquid particles remain undissolved.

      • Insoluble: The this compound does not dissolve and remains as a separate phase.

    • If the substance does not dissolve, the mixture can be gently warmed (if appropriate for the solvent's boiling point) and observed again. Note any temperature-dependent solubility.

  • Documentation:

    • Record the solvent used, the approximate concentration tested, the temperature, and the observed solubility.

    • Note any signs of reaction, such as fuming (indicating reaction with trace moisture to produce HCl) or color change.

Visualizing Experimental and Logical Workflows

To further clarify the processes involved with this compound, the following diagrams illustrate key workflows.

G Experimental Workflow for Solubility Determination start Start prep_glass Dry Glassware (Oven & Desiccator) start->prep_glass prep_solvent Obtain/Prepare Anhydrous Solvent start->prep_solvent inert_atm Establish Inert Atmosphere (N2/Ar) prep_glass->inert_atm prep_solvent->inert_atm add_solvent Add Solvent to Vial inert_atm->add_solvent add_solute Add this compound add_solvent->add_solute mix Vortex Mixture add_solute->mix observe Visually Inspect Solution mix->observe decision Is Solution Clear? observe->decision soluble Record as 'Soluble' decision->soluble Yes insoluble Record as 'Insoluble' or 'Partially Soluble' decision->insoluble No end End soluble->end insoluble->end

Caption: A flowchart of the experimental protocol for determining the solubility of this compound.

G General Reactivity of this compound cluster_nucleophiles Nucleophiles cluster_products Products reactant 2-Bromobutyryl Chloride acid 2-Bromobutyric Acid + HCl reactant->acid Hydrolysis ester 2-Bromobutyrate Ester + HCl reactant->ester Alcoholysis amide 2-Bromobutyramide + R'₂NH₂⁺Cl⁻ reactant->amide Aminolysis water Water (H₂O) alcohol Alcohol (R'OH) amine Amine (R'₂NH)

Caption: The primary nucleophilic substitution reactions of this compound.

Conclusion

This compound is a reactive chemical that is generally soluble in common anhydrous aprotic organic solvents such as dichloromethane and diethyl ether. It is reactive towards protic solvents like water and alcohols, undergoing hydrolysis and alcoholysis, respectively. When handling this compound, it is crucial to use anhydrous conditions and an inert atmosphere to prevent degradation. The provided experimental protocol offers a framework for safely assessing its solubility in various solvents, which is essential for its successful application in synthetic chemistry.

References

2-Bromobutyryl Chloride: A Comprehensive Technical Overview of Key Identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a centralized resource for researchers, scientists, and professionals in drug development, providing essential identification parameters for 2-Bromobutyryl chloride. The following sections detail the standardized nomenclature and molecular descriptors crucial for accurate documentation, database searches, and regulatory submissions.

Core Chemical Identifiers

The accurate identification of chemical compounds is fundamental to scientific research and development. For this compound, several standardized identifiers are used globally. These include the IUPAC name for systematic nomenclature, the SMILES string for a linear representation of the molecular structure, and the InChI and InChIKey for unique, layered textual representation.

Identifier TypeValue
IUPAC Name 2-bromobutanoyl chloride[1][2][3][4]
SMILES CCC(C(=O)Cl)Br[1][2][4]
InChI InChI=1S/C4H6BrClO/c1-2-3(5)4(6)7/h3H,2H2,1H3[1][2][5]
InChIKey DROZQELYZZXYSX-UHFFFAOYSA-N[1][3][4]

Experimental Protocols

Due to the nature of this document focusing on the fundamental identifiers of this compound, detailed experimental protocols for its use are not within the current scope. This compound is primarily used as a reagent in organic synthesis.[3][5] Researchers interested in specific applications, such as the acylation of proteins or the synthesis of pharmaceutical intermediates, should consult relevant literature for detailed experimental procedures.[1]

Logical Relationships of Identifiers

The following diagram illustrates the relationship between the common name of the compound and its primary chemical identifiers.

2-Bromobutyryl_chloride This compound IUPAC IUPAC Name 2-Bromobutyryl_chloride->IUPAC is identified by SMILES SMILES String 2-Bromobutyryl_chloride->SMILES is represented by InChI InChI String 2-Bromobutyryl_chloride->InChI is encoded as

Caption: Relationship between the common name and its key chemical identifiers.

References

An In-depth Technical Guide to the Safe Handling and Storage of 2-Bromobutyryl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe management of reactive chemical intermediates is paramount. 2-Bromobutyryl chloride (CAS No. 22118-12-3), a key building block in pharmaceutical synthesis, demands rigorous adherence to safety protocols due to its hazardous properties.[1][2][3] This guide provides a comprehensive overview of the necessary precautions for handling and storing this compound to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is a flammable, corrosive, and moisture-sensitive liquid that can cause severe skin burns and eye damage.[4][5][6][7][8] It is also classified as a lachrymator, meaning it can cause tearing, and has a strong, unpleasant odor.[6][9] Understanding its classification under the Globally Harmonized System (GHS) is crucial for recognizing its potential dangers.

Table 1: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Flammable LiquidsCategory 3H226: Flammable liquid and vapor[4][8]
Corrosive to MetalsCategory 1H290: May be corrosive to metals[4][8]
Skin Corrosion/IrritationSub-category 1BH314: Causes severe skin burns and eye damage[4][5][8]
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage[7][9]

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and for anticipating its behavior under various conditions.

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C4H6BrClO[1][3]
Molecular Weight 185.45 g/mol [1][7]
Appearance Colorless to light yellow liquid[1][3]
Boiling Point 151 °C at 760 mmHg[1][10]
Flash Point 48.8 °C[10]
Density 1.59 g/cm³[1][10]
Vapor Pressure 3.74 mmHg at 25°C[10]
Solubility Soluble in organic solvents (e.g., ether, alcohol); reacts with water.[1][3]

Handling and Storage Protocols

Proper handling and storage are critical to prevent accidents and exposure. The following protocols are based on established safety guidelines.

Given the hazardous nature of this compound, robust engineering controls and appropriate PPE are mandatory.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][4]

  • Eye and Face Protection: Wear tightly fitting safety goggles and a face shield (minimum 8 inches).[11]

  • Skin Protection: Use chemically resistant gloves (inspect before use) and wear protective clothing to prevent skin contact.[4][9]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[4]

Adherence to the following practices will minimize the risk of exposure and accidents:

  • Avoid contact with skin, eyes, and clothing.[12]

  • Do not breathe vapors or mist.[5]

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[4][5]

  • Take precautionary measures against static discharge.[12]

  • Handle under an inert, dry gas.[5]

  • Ground and bond containers and receiving equipment.[4]

  • Use non-sparking tools.[4]

  • Wash hands thoroughly after handling.[4]

Proper storage is crucial to maintain the stability of this compound and prevent hazardous reactions.

  • Store in a cool, dry, and well-ventilated place.[4][9]

  • Keep the container tightly closed.[4][12]

  • Store locked up.[4][5]

  • Store away from incompatible materials such as oxidizing agents, strong acids, strong bases, and water.[5][13]

  • Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[11][12]

  • Recommended storage temperature is 2-8 °C.[11]

Table 3: Incompatible Materials and Hazardous Decomposition Products

Incompatible MaterialsHazardous Decomposition Products
Strong oxidizing agents, Strong acids, Strong bases, Water/Moisture[5][9][13]Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen halides, Hydrogen chloride gas[6][9]

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for safely handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Review_SDS Review Safety Data Sheet (SDS) Don_PPE Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) Review_SDS->Don_PPE Prepare_Work_Area Prepare Work Area in Fume Hood Don_PPE->Prepare_Work_Area Assemble_Equipment Assemble and Check Equipment Prepare_Work_Area->Assemble_Equipment Transfer_Chemical Transfer Chemical Under Inert Atmosphere Assemble_Equipment->Transfer_Chemical Perform_Reaction Perform Reaction in Fume Hood Transfer_Chemical->Perform_Reaction Quench_Reaction Carefully Quench Reaction Perform_Reaction->Quench_Reaction Workup_Procedure Follow Work-up Procedure Quench_Reaction->Workup_Procedure Decontaminate_Glassware Decontaminate Glassware Workup_Procedure->Decontaminate_Glassware Dispose_Waste Dispose of Hazardous Waste in Labeled Container Decontaminate_Glassware->Dispose_Waste Clean_Work_Area Clean Work Area Dispose_Waste->Clean_Work_Area Remove_PPE Remove and Dispose of/Clean PPE Clean_Work_Area->Remove_PPE Exposure Exposure to this compound Occurs Assess_Route Assess Route of Exposure Exposure->Assess_Route Inhalation Inhalation Assess_Route->Inhalation Skin_Contact Skin Contact Assess_Route->Skin_Contact Eye_Contact Eye Contact Assess_Route->Eye_Contact Ingestion Ingestion Assess_Route->Ingestion Move_to_Fresh_Air Move to Fresh Air Inhalation->Move_to_Fresh_Air Remove_Clothing Immediately Remove Contaminated Clothing Skin_Contact->Remove_Clothing Rinse_Eyes Rinse Eyes with Water (15+ min) Eye_Contact->Rinse_Eyes Rinse_Mouth Rinse Mouth with Water Ingestion->Rinse_Mouth Administer_Oxygen Administer Oxygen/Artificial Respiration if Needed Move_to_Fresh_Air->Administer_Oxygen Seek_Medical_Attention Seek Immediate Medical Attention Administer_Oxygen->Seek_Medical_Attention Wash_Skin Wash Skin with Soap and Water (15+ min) Remove_Clothing->Wash_Skin Wash_Skin->Seek_Medical_Attention Remove_Lenses Remove Contact Lenses if Present Rinse_Eyes->Remove_Lenses Remove_Lenses->Seek_Medical_Attention No_Vomiting Do NOT Induce Vomiting Rinse_Mouth->No_Vomiting No_Vomiting->Seek_Medical_Attention

References

Spectroscopic Data and Analysis of 2-Bromobutyryl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the spectroscopic data available for 2-Bromobutyryl chloride (CAS No. 22118-12-3), a key reagent in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering valuable insights for its identification, characterization, and use in research and development.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized below. The data has been compiled from various sources and predictive models.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR): The proton NMR spectrum of this compound is expected to exhibit signals corresponding to the three distinct proton environments in the molecule.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
CH₃ (Methyl)1.1 - 1.3Triplet~7
CH₂ (Methylene)2.0 - 2.3Multiplet-
CH-Br (Methine)4.3 - 4.5Triplet~7

¹³C NMR (Carbon NMR): The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Carbonyl)170 - 175
CH-Br (Methine)50 - 55
CH₂ (Methylene)30 - 35
CH₃ (Methyl)10 - 15
Infrared (IR) Spectroscopy Data

The infrared spectrum of this compound is characterized by strong absorptions corresponding to the carbonyl and carbon-halogen bonds.

Functional Group Characteristic Absorption Range (cm⁻¹) Intensity
C=O (Acid Chloride)1770 - 1810Strong
C-H (Alkyl)2850 - 3000Medium-Strong
C-Br (Alkyl Halide)550 - 650Medium

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not widely published. However, the following are general methodologies applicable to the analysis of reactive liquid acyl chlorides.

NMR Spectroscopy
  • Sample Preparation: Due to the reactivity of this compound with protic solvents, all glassware must be thoroughly dried. The sample (typically 5-20 mg) is dissolved in an appropriate deuterated solvent (e.g., chloroform-d, CDCl₃) that has been stored over molecular sieves to ensure it is anhydrous. The solution is then transferred to a dry NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a field strength of 300 MHz or higher. For ¹³C NMR, proton decoupling is generally employed to simplify the spectrum and improve the signal-to-noise ratio.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples like this compound, a thin film is prepared between two salt plates (e.g., NaCl or KBr). A drop of the neat liquid is placed on one plate, and the second plate is carefully placed on top to create a thin, uniform film. Care must be taken to perform this in a dry environment (e.g., a glove box or under a nitrogen atmosphere) to prevent hydrolysis of the acyl chloride.

  • Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean, empty salt plates is typically recorded first and automatically subtracted from the sample spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound (Liquid) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Dissolve in CDCl₃ IR IR Spectroscopy (FTIR) Sample->IR Prepare thin film on salt plates NMR_Data ¹H: Chemical Shift, Multiplicity, Integration ¹³C: Chemical Shift NMR->NMR_Data Analyze Spectra IR_Data Characteristic Absorptions: C=O, C-Br IR->IR_Data Analyze Spectrum Structure Structural Confirmation of This compound NMR_Data->Structure IR_Data->Structure

Caption: Logical workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to the Stereogenic Center of 2-Bromobutyryl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-Bromobutyryl chloride is a reactive acyl chloride of significant interest in organic synthesis, particularly within the pharmaceutical industry. Its value is greatly enhanced by the presence of a stereogenic center at the second carbon (C2) of its butanoyl chain. This chirality means the molecule exists as a pair of non-superimposable mirror images, or enantiomers, designated (R)-2-Bromobutyryl chloride and (S)-2-Bromobutyryl chloride. The distinct three-dimensional arrangement of these enantiomers leads to different interactions with other chiral molecules, a critical consideration in the development of stereochemically pure active pharmaceutical ingredients (APIs). This guide provides a detailed examination of this stereogenic center, covering its structural implications, synthesis, resolution of its precursor, and its application as a chiral building block in drug development.

The Stereogenic Center and Molecular Structure

A stereogenic center is a point in a molecule, typically a carbon atom, that is bonded to four different groups. The specific spatial arrangement of these groups results in stereoisomers. In this compound, the carbon atom at the second position (C2 or the α-carbon) is bonded to a hydrogen atom (H), a bromine atom (Br), an ethyl group (-CH₂CH₃), and a carbonyl chloride group (-COCl).[1][2] This configuration makes C2 a stereogenic center, giving rise to two distinct enantiomers.

The absolute configuration of each enantiomer is designated using the Cahn-Ingold-Prelog (CIP) priority rules. The differential spatial arrangement of these enantiomers is the basis for their unique optical activities and their specific interactions in chiral environments, such as biological systems.

G cluster_S (S)-2-Bromobutyryl chloride cluster_R (R)-2-Bromobutyryl chloride S_C C S_Br Br S_C->S_Br S_Et CH₂CH₃ S_C->S_Et S_COCl COCl S_C->S_COCl S_H H S_C->S_H mirror Mirror Plane R_C C R_Br Br R_C->R_Br R_Et CH₂CH₃ R_C->R_Et R_COCl COCl R_C->R_COCl R_H H R_C->R_H

Caption: Enantiomers of this compound.

Physicochemical and Chiroptical Properties

This compound is a colorless to light yellow liquid that is highly reactive, particularly towards nucleophiles, due to the electrophilic nature of the acyl chloride group.[2][3] It is soluble in common organic solvents and reacts with water.[1][2][3]

General Physicochemical Data

The following table summarizes the key physicochemical properties of racemic this compound.

PropertyValue
Molecular Formula C₄H₆BrClO[1][4]
Molecular Weight 185.45 g/mol [1][4]
CAS Number 22118-12-3[1][5]
Density 1.59 g/cm³ at 20°C[1]
Boiling Point 151°C at 760 mmHg[1][6]
Flash Point 49°C[1]
Refractive Index ~1.49[1]
Solubility Soluble in organic solvents (ether, alcohol); slightly soluble or insoluble in water.[1][3]
Chiroptical Properties

While enantiomers share identical physical properties such as boiling point and density, they differ in their interaction with plane-polarized light. One enantiomer will rotate the light in a clockwise (+) direction (dextrorotatory), while the other will rotate it in a counter-clockwise (-) direction (levorotatory) to an equal magnitude. The specific rotation values for the pure enantiomers of this compound are not widely reported, but their precursor, 2-bromobutyric acid, has known enantiomers ((R)-enantiomer CAS: 2681-94-9, (S)-enantiomer CAS: 32659-49-7) which can be resolved.

Synthesis and Chiral Resolution

Synthesis of Racemic this compound

The most common laboratory and industrial synthesis of this compound involves the reaction of its corresponding carboxylic acid, 2-bromobutyric acid, with a chlorinating agent such as thionyl chloride (SOCl₂).[1][3] This reaction proceeds via a nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a chlorine atom.

G A Racemic 2-Bromobutyric Acid C Racemic this compound A->C Reflux B Thionyl Chloride (SOCl₂) B->C D SO₂ + HCl (Byproducts) C->D

Caption: Synthesis of Racemic this compound.

Experimental Protocol: Synthesis from 2-Bromobutyric Acid

Objective: To synthesize racemic this compound from racemic 2-bromobutyric acid.

Materials:

  • Racemic 2-bromobutyric acid

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • In a fume hood, equip a round-bottom flask with a reflux condenser. Ensure all glassware is dry to prevent hydrolysis.

  • Charge the flask with racemic 2-bromobutyric acid.

  • Add an excess of thionyl chloride (typically 1.5-2.0 equivalents) to the flask.

  • Gently heat the mixture to reflux and maintain for 2-3 hours. The reaction generates gaseous byproducts (SO₂ and HCl), which should be vented appropriately.[1]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Purify the crude this compound by fractional distillation under reduced pressure to remove excess thionyl chloride and any impurities.

Chiral Resolution of the Precursor Acid

Since enantiomers have identical physical properties, direct separation of racemic this compound is difficult. A common strategy is to resolve the precursor, racemic 2-bromobutyric acid, into its individual enantiomers first. This is typically achieved by forming diastereomeric salts with a single enantiomer of a chiral base (e.g., (R)-1-phenylethylamine or strychnine).[7] Diastereomers have different physical properties, including solubility, which allows them to be separated by fractional crystallization.[7][] Once separated, the pure enantiomeric acid can be recovered and then converted to the corresponding enantiomerically pure acyl chloride.

G cluster_workflow Chiral Resolution Workflow A Racemic 2-Bromobutyric Acid ((R)-Acid + (S)-Acid) C Formation of Diastereomeric Salts ((R,R)-Salt + (S,R)-Salt) A->C B Chiral Base (e.g., (R)-Base) B->C D Fractional Crystallization (Separation based on solubility) C->D E Separated (R,R)-Salt D->E F Separated (S,R)-Salt D->F G Acidification E->G H Acidification F->H I Pure (R)-Acid G->I J Pure (S)-Acid H->J K Chlorination (SOCl₂) I->K L Chlorination (SOCl₂) J->L M Pure (R)-2-Bromobutyryl chloride K->M N Pure (S)-2-Bromobutyryl chloride L->N

Caption: Workflow for chiral resolution and synthesis.

Applications in Asymmetric Synthesis and Drug Development

The primary utility of enantiomerically pure this compound lies in its role as a chiral building block, or "synthon," in asymmetric synthesis.[1] The stereochemistry of a drug is crucial, as different enantiomers can have vastly different pharmacological and toxicological profiles. The use of a pre-resolved chiral intermediate like (R)- or (S)-2-Bromobutyryl chloride ensures that the desired stereogenic center is incorporated into the final API with high fidelity.

The compound's bifunctionality—a reactive acyl chloride for forming amide or ester bonds and a bromine atom that can be substituted via nucleophilic reactions—makes it a versatile intermediate for constructing more complex molecules.[1] For instance, it is a key precursor in the synthesis of certain pharmaceuticals, including the anticonvulsant medication Levetiracetam.

G A (S)-2-Bromobutyryl chloride (Chiral Building Block) C Intermediate Chiral Amide A->C Acylation B Nucleophilic Amine (R-NH₂) B->C D Further Synthetic Steps (e.g., Intramolecular Cyclization) C->D E Enantiomerically Pure API D->E

Caption: Role in asymmetric synthesis of an API.

Conclusion

The stereogenic center at the C2 position of this compound is the defining feature that elevates its importance from a simple reactive chemical to a valuable intermediate in the synthesis of complex, stereochemically defined molecules. Understanding the nature of this chirality, the methods for resolving its precursor, and its application in asymmetric synthesis is fundamental for professionals in drug discovery and development. The ability to leverage such chiral building blocks is essential for the efficient and controlled synthesis of single-enantiomer pharmaceuticals, leading to safer and more effective therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for Protein Acylation Studies Using 2-Bromobutyryl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein acylation is a crucial post-translational modification (PTM) that plays a significant role in regulating a wide array of cellular processes, including signal transduction, gene expression, and metabolism.[1][2] Among the various types of acylation, the introduction of a butyryl group onto lysine (B10760008) residues (butyrylation) has emerged as an important regulatory mechanism. 2-Bromobutyryl chloride is a reactive chemical reagent that can be utilized to introduce a butyryl group, along with a reactive bromine handle, onto proteins. This dual functionality makes it a valuable tool for researchers studying protein function, identifying enzyme substrates, and developing novel therapeutics.

The acyl chloride group of this compound readily reacts with nucleophilic residues on proteins, primarily the ε-amino group of lysine, to form a stable amide bond. The presence of the bromine atom on the incorporated acyl chain provides a site for further chemical derivatization, enabling the attachment of reporter tags (e.g., fluorophores, biotin) for visualization and affinity purification, or for the development of chemical probes to study protein-protein interactions.

These application notes provide detailed protocols for the use of this compound in protein acylation studies, guidance on the quantitative analysis of the modification, and an overview of its application in drug development.

Data Presentation

Table 1: Recommended Reaction Conditions for Protein Acylation with this compound
ParameterRecommended ConditionNotes
Protein Concentration 1-10 mg/mLHigher concentrations can lead to aggregation.
Reaction Buffer Phosphate-buffered saline (PBS), pH 7.2-8.0Avoid amine-containing buffers like Tris, as they will compete with the protein for acylation.
This compound Molar Excess 10-50 fold (over protein)The optimal ratio depends on the number of accessible lysines and the desired degree of labeling.
Reaction Temperature 4°C to Room TemperatureLower temperatures can help to control the reaction rate and minimize protein degradation.
Reaction Time 1-4 hoursThe reaction progress should be monitored to determine the optimal time.
Quenching Reagent 1 M Glycine or Tris buffer, pH ~8.0Quenches unreacted this compound.
Table 2: Representative Data for a Two-Step Bioconjugation Using a 2-Bromobutyryl Linker
StepReagentMolar ExcessReaction TimeTemperatureExpected Outcome
1. Protein Acylation This compound20-fold2 hoursRoom Temp.Introduction of bromo-butyryl groups on the protein surface.
2. Payload Conjugation Thiol-containing payload10-fold12 hoursRoom Temp.Covalent attachment of the payload via a stable thioether bond.

Experimental Protocols

Protocol 1: General Procedure for Protein Acylation with this compound

This protocol describes a general method for acylating a purified protein with this compound.

Materials:

  • Purified protein of interest

  • Reaction Buffer (e.g., PBS, pH 7.5)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the Reaction Buffer.

  • Reagent Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 100 mM).

  • Acylation Reaction: a. While gently stirring the protein solution, add the desired molar excess of the this compound stock solution dropwise. b. Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours with gentle agitation.

  • Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted this compound. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column pre-equilibrated with the desired storage buffer.

Protocol 2: Quantitative Analysis of Protein Butyrylation by Mass Spectrometry

This protocol outlines a general workflow for the identification and quantification of butyrylated proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

Materials:

  • Acylated protein sample (from Protocol 1)

  • Urea (B33335)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (or other suitable protease)

  • LC-MS/MS system

Procedure:

  • Protein Denaturation and Reduction: Denature the protein sample in a buffer containing 8 M urea and reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.

  • Alkylation: Alkylate free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Digestion: Dilute the sample with an appropriate buffer to reduce the urea concentration to less than 2 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • LC-MS/MS Analysis: Acidify the peptide mixture with formic acid and analyze the sample using a high-resolution LC-MS/MS system.

  • Data Analysis: Use specialized software to search the acquired MS/MS spectra against a protein database to identify and quantify butyrylated peptides. The mass shift corresponding to the addition of a butyryl group (+70.0419 Da) should be specified as a variable modification on lysine residues.

Signaling Pathways and Experimental Workflows

Protein butyrylation, particularly on histones, plays a key role in epigenetic regulation by influencing chromatin structure and gene expression.[3] This modification is dynamically regulated by enzymes such as p300/CBP, which act as writers, and histone deacetylases (HDACs), which act as erasers.[4]

Signaling_Pathway cluster_0 Cellular Milieu cluster_1 Protein Modification cluster_2 Downstream Effects 2-Bromobutyryl_chloride This compound Protein Target Protein (e.g., Histone) 2-Bromobutyryl_chloride->Protein Acylation Butyryl-CoA Butyryl-CoA Acyltransferase Acyltransferase (e.g., p300/CBP) Butyryl-CoA->Acyltransferase Substrate Butyrylated_Protein Butyrylated Protein Acyltransferase->Protein Catalyzes HDAC HDAC Butyrylated_Protein->HDAC Deacylation Chromatin_Remodeling Chromatin Remodeling Butyrylated_Protein->Chromatin_Remodeling HDAC->Protein Gene_Expression Altered Gene Expression Chromatin_Remodeling->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: Protein butyrylation signaling pathway.

The experimental workflow for studying protein acylation using this compound typically involves protein modification followed by downstream analysis.

Experimental_Workflow Start Start: Purified Protein Acylation Protein Acylation with This compound Start->Acylation Purification Purification of Acylated Protein Acylation->Purification Analysis_Decision Downstream Application? Purification->Analysis_Decision Mass_Spec Mass Spectrometry (LC-MS/MS) Analysis_Decision->Mass_Spec Quantitative Analysis Bioconjugation Bioconjugation (e.g., with reporter tag) Analysis_Decision->Bioconjugation Probe Development Structural_Functional Structural/Functional Studies Analysis_Decision->Structural_Functional Functional Assay End_MS End: Quantitative Data Mass_Spec->End_MS End_Bio End: Labeled Protein Bioconjugation->End_Bio End_SF End: Functional Insights Structural_Functional->End_SF

Caption: Experimental workflow for protein acylation studies.

Applications in Drug Development

The use of this compound in protein acylation studies offers several avenues for drug development professionals.

  • Target Identification and Validation: By using this compound to create chemical probes, researchers can identify novel protein targets of butyrylation. This can uncover new therapeutic targets for diseases where this PTM is dysregulated.[2]

  • Enzyme Inhibitor Screening: The acylation reaction can be used to develop assays for screening inhibitors of enzymes that regulate butyrylation, such as HDACs and acyltransferases.[4] Identifying compounds that modulate the activity of these enzymes is a key strategy in developing treatments for various cancers and inflammatory diseases.

  • Development of Bioconjugates: The bifunctional nature of this compound allows for its use as a linker in the development of antibody-drug conjugates (ADCs) or other targeted therapies.[5] The acyl chloride can be used to attach the linker to a targeting moiety (e.g., an antibody), and the bromide can then be used to conjugate a therapeutic payload.

Conclusion

This compound is a versatile and valuable tool for researchers studying protein acylation. Its ability to introduce a butyryl group with a reactive handle facilitates a wide range of applications, from fundamental studies of protein function and signaling to the development of novel therapeutic strategies. The protocols and information provided in these application notes are intended to serve as a guide for researchers to effectively utilize this reagent in their studies.

References

Application Notes and Protocols for Peptide Synthesis Utilizing 2-Bromobutyryl Chloride as a Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted delivery of therapeutic peptides and the development of novel peptide-based diagnostics often rely on the covalent linkage of the peptide to another moiety, such as a small molecule drug, a fluorescent probe, or a larger carrier protein. This is achieved through the use of bifunctional linkers that can react with functional groups on both the peptide and the payload. 2-Bromobutyryl chloride is a hetero-bifunctional linker that offers a versatile strategy for peptide conjugation. It possesses two distinct reactive groups: a highly reactive acyl chloride and a moderately reactive alkyl bromide.[1][2]

The acyl chloride group readily reacts with primary amines, such as the N-terminal α-amino group of a peptide or the ε-amino group of a lysine (B10760008) residue, to form a stable amide bond.[1] This initial reaction covalently attaches the linker to the peptide. The second reactive group, the alkyl bromide, can subsequently undergo nucleophilic substitution with a thiol group, typically from a cysteine residue on a payload molecule, to form a stable thioether bond.[2] This two-step conjugation strategy allows for a controlled and sequential process, minimizing the formation of undesirable side products.[3]

These application notes provide a detailed protocol for the modification of peptides with this compound and their subsequent conjugation to thiol-containing molecules. The protocols are primarily designed for solid-phase peptide synthesis (SPPS), which allows for straightforward purification of intermediates by simple washing steps.

Principle of the Reaction

The overall workflow for utilizing this compound as a linker in peptide synthesis and conjugation involves two key stages:

  • N-Terminal Acylation: Following the completion of solid-phase peptide synthesis and removal of the N-terminal protecting group (e.g., Fmoc), the free N-terminal amine of the resin-bound peptide reacts with this compound. This reaction, typically carried out in the presence of a non-nucleophilic base, results in the formation of a stable amide bond, yielding a 2-bromobutyrylated peptide.

  • Thiol-Alkylation (Conjugation): The alkyl bromide moiety of the linker-modified peptide is then available for reaction with a thiol-containing molecule (e.g., a cysteine-containing peptide, a small molecule drug with a thiol group, or a protein). This nucleophilic substitution reaction forms a stable thioether linkage, resulting in the final peptide conjugate. This step can be performed while the peptide is still attached to the solid support (on-resin) or after cleavage and purification of the 2-bromobutyrylated peptide (in solution).

Experimental Protocols

Protocol 1: On-Resin N-Terminal Acylation of a Peptide with this compound

This protocol describes the modification of the N-terminus of a resin-bound peptide with this compound.

Materials:

  • Fmoc-protected peptide synthesized on a suitable solid support (e.g., Rink amide resin)

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • 20% (v/v) Piperidine (B6355638) in DMF

  • Kaiser test kit

  • TFA cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Fmoc Deprotection:

    • Swell the resin-bound peptide in DMF for 30 minutes.

    • Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the N-terminal Fmoc protecting group.[1]

    • Wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL).[1]

  • Kaiser Test (Optional but Recommended):

    • Perform a Kaiser test on a small sample of the resin beads to confirm the presence of a free primary amine. A positive result (blue color) indicates successful Fmoc deprotection.[1]

  • Acylation Reaction:

    • Swell the deprotected peptide-resin in anhydrous DCM for 15 minutes.

    • In a separate flask, prepare a solution of this compound (5 equivalents relative to the resin loading) and DIPEA (5 equivalents) in anhydrous DCM.

    • Add the this compound/DIPEA solution to the resin.

    • Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.[1]

  • Monitoring the Reaction:

    • Perform a Kaiser test. A negative result (yellow/colorless) indicates complete acylation of the N-terminus. If the test is positive, the acylation step can be repeated with fresh reagents.[1]

  • Washing:

    • Wash the resin extensively with DCM (3 x 5 mL) and DMF (3 x 5 mL) to remove excess reagents and byproducts.[1]

The resin-bound 2-bromobutyrylated peptide is now ready for the conjugation step (Protocol 2) or for cleavage and purification.

Protocol 2: On-Resin Conjugation of a 2-Bromobutyrylated Peptide with a Thiol-Containing Molecule

This protocol describes the conjugation of a thiol-containing molecule to the on-resin 2-bromobutyrylated peptide.

Materials:

  • Resin-bound 2-bromobutyrylated peptide (from Protocol 1)

  • Thiol-containing molecule (e.g., cysteine-containing peptide, small molecule)

  • Anhydrous DMF

  • DIPEA

Procedure:

  • Resin Swelling:

    • Swell the 2-bromobutyrylated peptide-resin in anhydrous DMF for 30 minutes.

  • Conjugation Reaction:

    • Dissolve the thiol-containing molecule (5-10 equivalents relative to the resin loading) and DIPEA (10 equivalents) in anhydrous DMF.

    • Add the solution of the thiol-containing molecule and DIPEA to the resin.

    • Allow the reaction to proceed for 4-16 hours at room temperature with gentle agitation. The reaction can be gently heated (e.g., to 37-50°C) to increase the reaction rate, if necessary.[1][2]

  • Washing:

    • Wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL) to remove excess unconjugated material and reagents.

Protocol 3: Cleavage and Purification of the Peptide Conjugate

Procedure:

  • Cleavage from Resin:

    • Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[1]

  • Precipitation and Purification:

    • Precipitate the crude peptide conjugate in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

    • Purify the peptide conjugate by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

Table 1: Recommended Reaction Conditions for On-Resin Peptide Modification and Conjugation.

ParameterN-Terminal Acylation with this compoundOn-Resin Thiol-Alkylation
Peptide State Resin-bound, N-terminally deprotectedResin-bound, 2-bromobutyrylated
Reagents This compound (5 eq.), DIPEA (5 eq.)Thiol-containing molecule (5-10 eq.), DIPEA (10 eq.)
Solvent Anhydrous DCMAnhydrous DMF
Temperature Room TemperatureRoom Temperature to 50°C[1]
Reaction Time 1 - 2 hours[1]4 - 16 hours[2]
Monitoring Kaiser Test[1]LC-MS analysis of a small cleavage sample

Table 2: Mass Spectrometry Data for Characterization of Peptide Modification.

ModificationTheoretical Monoisotopic Mass Addition (Da)Notes
2-Bromobutyrylation 149.98 (for ⁷⁹Br) and 151.98 (for ⁸¹Br)A characteristic isotopic pattern for bromine will be observed.[1]
Conjugation with Cysteine Mass of Cysteine - Mass of HBrResults in the formation of a thioether bond.

Visualization of Workflows

Peptide_Conjugation_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Linker_Attachment Linker Attachment cluster_Conjugation Conjugation cluster_Final_Steps Final Processing Start Start SPPS Peptide Chain Elongation Start->SPPS 1. Automated or Manual Synthesis Fmoc_Deprotection N-terminal Fmoc Deprotection SPPS->Fmoc_Deprotection 2. Piperidine in DMF Acylation N-terminal Acylation with This compound Fmoc_Deprotection->Acylation 3. This compound, DIPEA in DCM Washing1 Washing Acylation->Washing1 4. DCM, DMF Conjugation Thiol-Alkylation with Thiol-Containing Molecule Washing1->Conjugation 5. Thiol-Molecule, DIPEA in DMF Washing2 Washing Conjugation->Washing2 6. DMF, DCM Cleavage Cleavage from Resin Washing2->Cleavage 7. TFA Cocktail Purification RP-HPLC Purification Cleavage->Purification 8. Ether Precipitation Characterization Mass Spectrometry Purification->Characterization 9. Analysis Final_Product Purified Peptide Conjugate Characterization->Final_Product

Caption: Workflow for peptide synthesis and conjugation using this compound.

Caption: Chemical scheme of peptide conjugation with this compound.

References

Application Notes: 2-Bromobutyryl Chloride in the Asymmetric Synthesis of Chiral Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Bromobutyryl chloride is a reactive acylating agent and a valuable C4 chiral building block for the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its utility lies in its ability to introduce a stereocenter at the α-position, which is a common feature in many chiral drugs. The selective synthesis of a single enantiomer of a drug is critical, as different enantiomers can exhibit varied pharmacological, metabolic, and toxicological profiles. This document outlines the application of this compound in asymmetric synthesis, focusing on the use of chiral auxiliaries to control stereochemical outcomes. A key example is its role in the synthesis of intermediates for drugs like Levetiracetam, an anti-epileptic agent.[1]

Core Concept: The Chiral Auxiliary Approach

Asymmetric synthesis often employs chiral auxiliaries, which are enantiomerically pure compounds that are temporarily attached to a prochiral substrate.[2] The auxiliary directs the stereochemical course of a subsequent reaction, leading to the preferential formation of one diastereomer over the other. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse.[3]

When this compound reacts with a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative, it forms a chiral N-acyl imide.[4][5] The steric and electronic properties of the auxiliary then shield one face of the resulting enolate, forcing subsequent reactions (e.g., alkylation, aldol (B89426) condensation) to occur from the less hindered face with high diastereoselectivity.

Visualizing the Workflow and Influencing Factors

General Workflow for Asymmetric Synthesis

The following diagram illustrates a typical workflow for employing a chiral auxiliary in conjunction with this compound to achieve an enantiomerically enriched product.

G cluster_0 Workflow A Chiral Auxiliary (e.g., Evans Oxazolidinone) C Acylation: Formation of Chiral Imide A->C Reacts with B 2-Bromobutyryl Chloride B->C D Diastereoselective Reaction (e.g., Alkylation, Aldol) C->D Base, Electrophile E Cleavage of Auxiliary D->E Hydrolysis F Enantiomerically Pure Product E->F G Recovered Chiral Auxiliary E->G

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Factors Influencing Stereoselectivity

Achieving high stereoselectivity is dependent on several critical reaction parameters. The diagram below outlines the key factors that researchers must optimize.

G center Stereoselectivity (d.r. / e.e.) aux Chiral Auxiliary Structure aux->center temp Temperature temp->center solv Solvent Polarity solv->center cat Lewis Acid / Base (Chelation Control) cat->center

Caption: Key factors influencing the stereoselectivity of the reaction.

Data Presentation: Performance in Asymmetric Reactions

The following table summarizes quantitative data from representative asymmetric syntheses where this compound (or its corresponding acid/amide precursor) is used to create chiral intermediates.

Chiral Auxiliary / MethodElectrophile / ReactionProductYield (%)Diastereomeric Ratio (d.r.) / e.e. (%)
(1S,2S)-PseudoephenamineAlkylation (Allyl Bromide)α-Allyl-α-methyl-α-amino acid precursor~85%>95:5 d.r.
Evans OxazolidinoneAlkylation (Allyl Iodide)α-Allyl carboxylic acid precursor61-77%98:2 d.r.
N-phenyl pantolactamDeracemization(S)-2-aminobutyramide--
Strecker ReactionPropanal, NaCN(S)-2-aminobutyric acid HCl80%98% e.e.
Enzymatic ResolutionNitrile Hydratase(S)-(pyrrolidine-1-yl)butaneamide-High (S)-selectivity

Note: Data is compiled from various literature sources and conditions may vary.[4][6][7][8] Direct comparison requires careful consideration of the specific reaction context.

Experimental Protocols

Protocol 1: Acylation of an Evans Chiral Auxiliary

Objective: To synthesize a chiral N-(2-bromobutanoyl) oxazolidinone intermediate, a precursor for diastereoselective alkylation.

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) (1.05 eq, 1.6 M in hexanes)

  • This compound (1.1 eq)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Argon or Nitrogen gas supply

Procedure:

  • Setup: Add (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone to a flame-dried, round-bottom flask equipped with a magnetic stir bar and a septum. Purge the flask with argon or nitrogen.

  • Dissolution: Dissolve the auxiliary in anhydrous THF (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium dropwise via syringe over 5 minutes. Stir the resulting lithium salt solution for 15 minutes at -78 °C.

  • Acylation: Add this compound dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.[3]

  • Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) (3 x 50 mL).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-acyl oxazolidinone.

Protocol 2: Diastereoselective Alkylation

Objective: To perform a diastereoselective alkylation on the N-acyl oxazolidinone intermediate to set a new stereocenter.

Materials:

  • N-(2-bromobutanoyl) oxazolidinone (from Protocol 1) (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, 1.0 M in THF)

  • Alkylating agent (e.g., Methyl Iodide) (1.5 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Argon or Nitrogen gas supply

Procedure:

  • Setup: Dissolve the N-acyl oxazolidinone in anhydrous THF in a flame-dried flask under an argon atmosphere.

  • Enolate Formation: Cool the solution to -78 °C. Add NaHMDS dropwise and stir the solution for 30-45 minutes at -78 °C to form the sodium enolate.[9]

  • Alkylation: Add the alkylating agent (e.g., methyl iodide) to the reaction mixture. Stir the reaction at -78 °C for 2-4 hours, monitoring progress by thin-layer chromatography (TLC).

  • Quenching: Quench the reaction at -78 °C with a saturated aqueous solution of ammonium chloride.

  • Extraction and Workup: Allow the mixture to warm to room temperature and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Analysis and Purification: Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis.[4] Purify the major diastereomer by flash column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

Objective: To remove the chiral auxiliary to yield the enantiomerically enriched carboxylic acid.

Materials:

  • Alkylated N-acyl oxazolidinone (from Protocol 2) (1.0 eq)

  • Tetrahydrofuran (THF) and Water (4:1 mixture)

  • 30% Hydrogen Peroxide (H₂O₂) (4.0 eq)

  • Lithium Hydroxide (LiOH) (2.0 eq)

  • Aqueous Sodium Sulfite (B76179) (Na₂SO₃) solution

Procedure:

  • Setup: Dissolve the purified alkylated product in a 4:1 mixture of THF and water and cool the solution to 0 °C in an ice bath.

  • Hydrolysis: Add 30% aqueous hydrogen peroxide followed by lithium hydroxide. Stir the mixture vigorously at 0 °C for 2 hours.[4]

  • Quenching: Quench the reaction by adding an aqueous solution of sodium sulfite to destroy excess peroxide.

  • Auxiliary Recovery: Adjust the pH to ~10 with a saturated aqueous solution of sodium bicarbonate. Extract the mixture with dichloromethane (B109758) to recover the chiral auxiliary.

  • Product Isolation: Acidify the remaining aqueous layer to pH ~2 with 1 M HCl. Extract the acidified aqueous layer with ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final chiral carboxylic acid.[3]

References

Application Notes and Protocols: Reaction of 2-Bromobutyryl Chloride with Primary and Secondary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromobutyryl chloride is a versatile bifunctional reagent in organic synthesis, featuring a reactive acyl chloride and a bromine atom at the alpha-position. Its reaction with primary and secondary amines is a robust method for the formation of N-substituted 2-bromobutyramides.[1] This nucleophilic acyl substitution reaction is fundamental in the construction of various organic molecules and is of significant interest in medicinal chemistry. The resulting amide products can serve as key intermediates in the synthesis of more complex molecules, including heterocyclic compounds and potential therapeutic agents. The presence of the bromine atom offers a site for further functionalization, enhancing the molecular diversity achievable from this starting material.[1]

Reaction Mechanism

The reaction of this compound with primary and secondary amines proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This addition is followed by the elimination of the chloride ion, which is a good leaving group. A non-nucleophilic base, such as triethylamine (B128534) or pyridine, is typically added to the reaction mixture to neutralize the hydrogen chloride (HCl) byproduct that is formed.[2][3] This prevents the protonation of the amine reactant, which would render it non-nucleophilic and halt the reaction.

G reac R-NH₂ + this compound int1 Tetrahedral Intermediate reac->int1 int2 Tetrahedral Intermediate prod N-Substituted-2-bromobutyramide + HCl int2->prod base Base (e.g., Et₃N) + HCl salt [Et₃NH]⁺Cl⁻ base->salt

Reaction mechanism of this compound with a primary amine.

Applications in Drug Development

N-substituted amides are prevalent structural motifs in a vast array of pharmaceuticals. The synthesis of 2-bromobutyramides provides a direct route to novel compounds that can be screened for biological activity or used as building blocks for more complex drug candidates.

One area of interest is the development of enzyme inhibitors. For example, derivatives of this compound have been investigated for their potential as alpha-glucosidase inhibitors.[4] Alpha-glucosidase is an enzyme located in the brush border of the small intestine that is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose.[3][5] The inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This makes alpha-glucosidase inhibitors a valuable therapeutic strategy for the management of type 2 diabetes.[3][6]

G cluster_0 Small Intestine Carbohydrates Dietary Carbohydrates (Starch, Sucrose) AlphaGlucosidase Alpha-Glucosidase Carbohydrates->AlphaGlucosidase Hydrolysis Glucose Glucose Absorption Glucose Absorption into Bloodstream Glucose->Absorption AlphaGlucosidase->Glucose Inhibitor 2-Bromobutyramide Derivative (Alpha-Glucosidase Inhibitor) Inhibitor->AlphaGlucosidase Inhibition

Inhibition of the Alpha-Glucosidase Signaling Pathway.

Data Presentation

The following table summarizes representative yields for the acylation of various amines with this compound and analogous acyl chlorides. It is important to note that reaction conditions and substrate scope can significantly influence the yield, and optimization may be required for specific applications.

Amine SubstrateAcylating AgentBaseSolventReaction Time (h)Temperature (°C)Yield (%)
6-Chloroimidazo[1,2-b]pyridazin-3-amineThis compoundPyridineTHFNot SpecifiedRoom Temp74[4]
Benzylamine2-Bromo-2-phenylacetyl chlorideTriethylamineDichloromethane (B109758)2-30 to Room TempHigh (representative)[7]
p-ToluidineAcetyl chloridePyridine/TriethylamineNot specifiedNot specifiedNot specifiedGood (representative)[1]
AnilineBromoacetyl bromideTriethylamineDichloromethane30 to Room TempNot specified[2]
Morpholine2-Benzyloxy-5-bromobenzylbromideK₂CO₃Acetonitrile3-6Reflux88-96 (representative)[8]
PiperidineNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNo data found

Experimental Protocols

General Protocol for the Synthesis of N-Substituted-2-bromobutyramides

This protocol provides a general method for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.0-1.2 eq)

  • Triethylamine (1.2-1.5 eq) or another suitable non-nucleophilic base

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • 1 M HCl (aqueous)

  • Saturated NaHCO₃ (aqueous)

  • Brine (saturated NaCl aqueous solution)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0-1.2 eq) and triethylamine (1.2-1.5 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Slowly add this compound (1.0 eq) dropwise to the stirred amine solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization or silica (B1680970) gel column chromatography to obtain the pure N-substituted-2-bromobutyramide.

G cluster_0 Reaction Setup cluster_1 Workup and Purification A Dissolve amine and base in anhydrous DCM B Cool to 0 °C A->B C Add this compound dropwise B->C D Warm to room temperature and stir for 2-4 h C->D E Quench with water D->E TLC Monitoring F Wash with HCl, NaHCO₃, and brine E->F G Dry and concentrate F->G H Purify by chromatography or recrystallization G->H

General experimental workflow for the synthesis of 2-bromobutyramides.

Potential Side Reactions and Troubleshooting

  • Hydrolysis of Acyl Chloride: this compound is sensitive to moisture and can readily hydrolyze to 2-bromobutyric acid. It is crucial to use anhydrous solvents and dry glassware, and to perform the reaction under an inert atmosphere.[9]

  • Over-acylation: In the case of primary amines, there is a possibility of diacylation, although this is generally less favorable. Using a slight excess of the amine can help to minimize this side reaction.

  • Reaction with Base: While non-nucleophilic bases are used, some bases may have slight nucleophilicity and could potentially react with the highly reactive acyl chloride.

  • Low Yield: If low yields are obtained, ensure that all reagents are pure and dry. The reaction time and temperature may also need to be optimized for the specific amine substrate. The order of addition, with the acyl chloride being added slowly to the amine solution, is also important to maintain a high concentration of the amine nucleophile.[7]

References

Applications of 2-Bromobutyryl Chloride in Medicinal Chemistry: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 2-Bromobutyryl chloride stands as a versatile and reactive building block in the synthesis of a wide array of medicinally relevant compounds. Its bifunctional nature, possessing both a reactive acyl chloride and a bromine atom at the alpha-position, allows for its use as a key intermediate in the construction of complex molecular architectures, including chiral drugs and bioactive heterocyclic compounds.

This document provides detailed application notes and experimental protocols for the use of this compound in medicinal chemistry, with a focus on its role in the synthesis of anticonvulsant agents and as a versatile reagent for bioconjugation.

Introduction to this compound

This compound (C₄H₆BrClO) is a colorless to light yellow liquid with a pungent odor.[1] It is highly reactive, particularly towards nucleophiles, due to the presence of the acyl chloride functional group.[1][2] This reactivity makes it an excellent acylating agent for amines, alcohols, and thiols.[2] Furthermore, the bromine atom on the α-carbon provides a site for subsequent nucleophilic substitution, enabling the introduction of additional functional groups and the formation of cyclic structures.[2]

Key Physicochemical Properties:

PropertyValue
Molecular Weight 185.45 g/mol
Boiling Point 151 °C at 760 mmHg
Density 1.59 g/cm³ at 20°C
Solubility Soluble in organic solvents (e.g., ether, alcohol); reacts with water.[2]

Application in the Synthesis of Anticonvulsant Drug Intermediates

A significant application of this compound in medicinal chemistry is in the synthesis of precursors for anticonvulsant drugs. While not always a direct starting material for the final drug, it is instrumental in creating key intermediates. For instance, structurally related compounds like 2-bromobutanoic acid derivatives are used in the synthesis of Brivaracetam, an antiepileptic drug.[1][2][3] The following section details a protocol for the synthesis of an N-aryl-2-bromobutanamide, a class of compounds that has been investigated for anticonvulsant activity.[4]

Synthesis of N-(4-hydroxyphenyl)-2-bromobutanamide

This protocol describes the acylation of p-aminophenol with this compound. The resulting product can serve as a scaffold for further chemical modifications to develop novel CNS agents.

Experimental Protocol:

ParameterValue
Reactants p-Aminophenol, this compound
Solvent Acetone (B3395972)
Base Excess p-aminophenol
Temperature 0 °C to Room Temperature
Reaction Time 2.5 hours
Yield ~52%

Procedure:

  • In a flask, a mixture of p-aminophenol (0.28 mol) in approximately 300 mL of acetone is stirred in an ice bath.

  • A solution of this compound (0.14 mol) in about 50 mL of acetone is prepared separately.

  • The this compound solution is added dropwise to the stirred p-aminophenol mixture over 20 minutes while maintaining the cold temperature.

  • The reaction mixture is stirred in the ice bath for an additional 30 minutes and then at room temperature for two hours.

  • The mixture is cooled in an ice bath, and the precipitate is filtered and washed with cold acetone.

  • The filtrate is evaporated, and the residue is slurried in approximately 200 mL of 1 N HCl to form a precipitate.

  • The precipitate is filtered and washed with 1 N HCl followed by water.

  • The solid is dissolved in about 100 mL of ethanol (B145695) at room temperature, then diluted with approximately 160 mL of water.

  • The solution is cooled in an ice bath, and the resulting precipitate is filtered and washed with a water/ethanol mixture, followed by hexane, to yield the final product.[5]

Logical Workflow for the Synthesis of N-(4-hydroxyphenyl)-2-bromobutanamide:

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p_aminophenol p-Aminophenol in Acetone addition Dropwise Addition at 0°C p_aminophenol->addition bromo_chloride This compound in Acetone bromo_chloride->addition stirring Stirring at 0°C then RT addition->stirring filtration1 Filtration stirring->filtration1 evaporation Evaporation filtration1->evaporation precipitation Precipitation with HCl evaporation->precipitation filtration2 Filtration precipitation->filtration2 recrystallization Recrystallization filtration2->recrystallization product N-(4-hydroxyphenyl)-2-bromobutanamide recrystallization->product

Synthesis workflow for N-(4-hydroxyphenyl)-2-bromobutanamide.

Application as a Bifunctional Linker in Bioconjugation

The dual reactivity of this compound's isomer, 4-bromobutyryl chloride, makes it a valuable heterobifunctional crosslinking reagent in bioconjugation, particularly for attaching therapeutic payloads or imaging agents to proteins like antibodies.[6] This principle can be extended to this compound for specific applications. The acyl chloride provides a reactive handle for initial acylation of nucleophilic residues on a biomolecule (e.g., lysine), while the bromo group allows for a subsequent reaction with another nucleophile (e.g., a thiol on a payload molecule).[6]

General Protocol for Protein Modification

This two-step protocol outlines the general procedure for using a bromobutyryl chloride to functionalize a protein and then conjugate a payload.

Step 1: Protein Acylation

ParameterRecommended Conditions
Protein Concentration 1-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.2-8.0)
Reagent Preparation Freshly prepared stock solution of bromobutyryl chloride in anhydrous DMF or DMSO (e.g., 100 mM)
Molar Excess of Reagent 10-50 fold over the protein
Reaction Temperature 4°C to Room Temperature
Reaction Time 1-4 hours
Quenching Reagent 1 M Glycine or Tris buffer, pH ~8.0

Procedure:

  • Prepare the protein solution in the reaction buffer.

  • While gently stirring the protein solution, add the desired molar excess of the bromobutyryl chloride stock solution dropwise.

  • Incubate the reaction mixture with gentle agitation.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

  • Purify the modified protein using a desalting column.[6]

Step 2: Payload Conjugation

The bromo-functionalized protein can then be reacted with a thiol-containing payload to form a stable thioether bond.

Experimental Workflow for Bioconjugation:

G Protein Protein (e.g., Antibody) Acylation Acylation of Lysine Residues Protein->Acylation Linker 2-Bromobutyryl Chloride Linker->Acylation Modified_Protein Bromo-functionalized Protein Acylation->Modified_Protein Conjugation Nucleophilic Substitution Modified_Protein->Conjugation Payload Thiol-containing Payload Payload->Conjugation ADC Antibody-Drug Conjugate Conjugation->ADC

General workflow for protein bioconjugation.

Role in the Synthesis of Covalent Inhibitors

Covalent inhibitors are an important class of therapeutic agents that form a permanent bond with their target protein, often leading to enhanced potency and duration of action. The electrophilic nature of the α-bromo-amide moiety, which can be introduced using this compound, makes it a potential "warhead" for targeting nucleophilic amino acid residues (like cysteine) in a protein's active site.

While a direct synthesis of a marketed covalent inhibitor using this compound is not prominently documented, its application in creating such molecules is conceptually sound. The general strategy involves incorporating the 2-bromobutyramide group into a scaffold that has affinity for the target protein.

Conceptual Signaling Pathway Modulation by a Covalent Kinase Inhibitor:

Many covalent inhibitors target kinases, which are key components of cellular signaling pathways. For example, Bruton's tyrosine kinase (BTK) is a crucial enzyme in B-cell receptor signaling, and its inhibition is a therapeutic strategy for certain B-cell malignancies.[7] A hypothetical covalent inhibitor synthesized using a 2-bromobutyryl moiety could irreversibly bind to BTK, thereby blocking downstream signaling.

G BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 Signaling Downstream Signaling (NF-κB, MAPK) DAG_IP3->Signaling Proliferation B-Cell Proliferation & Survival Signaling->Proliferation Inhibitor Covalent Inhibitor (with 2-bromobutyramide) Inhibitor->BTK Covalent Inhibition

Modulation of the BTK signaling pathway by a covalent inhibitor.

References

Application Notes and Protocols for Stereoselective Acylation using 2-Bromobutyryl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 2-bromobutyryl chloride in stereoselective acylation reactions. This versatile reagent is a valuable tool for the synthesis of enantiomerically enriched compounds, which are critical building blocks in the development of pharmaceuticals and other bioactive molecules. The presence of a stereocenter at the α-carbon makes this compound particularly useful for kinetic resolution of racemic alcohols and amines, as well as for diastereoselective acylations of chiral auxiliaries.[1]

Kinetic Resolution of Secondary Alcohols

Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. In the context of acylation, a chiral catalyst can selectively acylate one enantiomer of a racemic alcohol at a much faster rate, allowing for the separation of the unreacted, enantioenriched alcohol from the acylated product.

Principle of the Reaction

The kinetic resolution of a racemic secondary alcohol using this compound is achieved in the presence of a chiral, non-racemic catalyst. The catalyst forms a transient, diastereomeric complex with each enantiomer of the alcohol. The activation energy for the acylation of one enantiomer is significantly lower than for the other, leading to a large difference in reaction rates. This results in the preferential formation of one enantiomeric ester and the recovery of the unreacted alcohol in high enantiomeric excess.

Data Presentation: Representative Enantioselective Acylation of 1-Phenylethanol (B42297)

The following table summarizes representative quantitative data for the kinetic resolution of racemic 1-phenylethanol with this compound using a hypothetical chiral catalyst.

EntryChiral Catalyst (mol%)Base (Equivalents)SolventTemperature (°C)Time (h)Conversion (%)Yield of (S)-1-phenylethanol (%)ee of (S)-1-phenylethanol (%)Yield of (R)-1-phenylethyl 2-bromobutyrate (B1202233) (%)ee of (R)-1-phenylethyl 2-bromobutyrate (%)
151.2Dichloromethane (B109758)0125045>994895
221.2Toluene-20244849924590
3101.5Tetrahydrofuran085242>995096
Experimental Protocol: Kinetic Resolution of 1-Phenylethanol

Materials:

  • Racemic 1-phenylethanol

  • This compound

  • Chiral Catalyst (e.g., a chiral DMAP derivative or a chiral phosphine)

  • Triethylamine (B128534) (distilled)

  • Anhydrous Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware, flame-dried and cooled under an inert atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral catalyst (5 mol%).

  • Add anhydrous dichloromethane, followed by racemic 1-phenylethanol (1.0 equivalent).

  • Cool the mixture to 0 °C in an ice bath and add triethylamine (1.2 equivalents).

  • Slowly add a solution of this compound (0.5 equivalents) in anhydrous dichloromethane dropwise over 30 minutes.

  • Stir the reaction mixture at 0 °C and monitor the progress by chiral HPLC or GC.

  • Once approximately 50% conversion is reached, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the unreacted (S)-1-phenylethanol and the (R)-1-phenylethyl 2-bromobutyrate product by column chromatography on silica (B1680970) gel.

Experimental Workflow

G reagents Racemic Alcohol, Chiral Catalyst, Base, Solvent reaction Reaction at Controlled Temperature reagents->reaction acyl_chloride This compound (0.5 eq) acyl_chloride->reaction monitoring Monitor by Chiral HPLC/GC reaction->monitoring quench Quench Reaction (~50% conversion) monitoring->quench extraction Aqueous Workup & Extraction quench->extraction purification Column Chromatography extraction->purification products Enantioenriched Alcohol & Enantioenriched Ester purification->products

Caption: Workflow for the kinetic resolution of a secondary alcohol.

Diastereoselective Acylation of a Chiral Auxiliary

Chiral auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. Evans' oxazolidinones are a well-established class of chiral auxiliaries that are highly effective in directing stereoselective acylations and subsequent alkylations.

Principle of the Reaction

The acylation of a chiral auxiliary, such as an Evans' oxazolidinone, with this compound proceeds via nucleophilic acyl substitution. The chiral auxiliary is first deprotonated with a strong base to form a nucleophilic amide, which then reacts with the acyl chloride. The steric bulk of the chiral auxiliary effectively shields one face of the resulting enolate, leading to a highly diastereoselective alkylation in a subsequent step.

Data Presentation: Diastereoselective Synthesis using an Evans' Oxazolidinone Auxiliary

The following table provides representative data for the acylation of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone with this compound, followed by a diastereoselective alkylation.

EntryAcylation BaseAlkylation BaseElectrophileSolventTemperature (°C) (Alkylation)Time (h) (Alkylation)Yield of Acylated Auxiliary (%)Yield of Alkylated Product (%)Diastereomeric Excess (de%)
1n-BuLiLDABenzyl (B1604629) bromideTHF-7849288>98
2NaHMDSLDAMethyl iodideTHF-7839091>99
3n-BuLiLHMDSAllyl bromideTHF-784938597
Experimental Protocols

Protocol 2.3.1: Acylation of the Chiral Auxiliary

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • n-Butyllithium (n-BuLi) in hexanes

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Standard laboratory glassware, flame-dried and cooled under an inert atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equivalent) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-BuLi (1.05 equivalents) dropwise and stir the mixture for 30 minutes at -78 °C.

  • Add this compound (1.1 equivalents) dropwise and continue stirring at -78 °C for 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 30 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure. Purify the product by flash column chromatography.

Protocol 2.3.2: Diastereoselective Alkylation

Materials:

  • Acylated oxazolidinone from the previous step

  • Lithium diisopropylamide (LDA) solution in THF

  • Benzyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve the acylated oxazolidinone (1.0 equivalent) in anhydrous THF and cool to -78 °C.

  • In a separate flask, prepare a solution of LDA by adding n-BuLi to diisopropylamine (B44863) in THF at -78 °C.

  • Slowly add the LDA solution to the solution of the acylated oxazolidinone via cannula.

  • Stir the resulting enolate solution for 30 minutes at -78 °C.

  • Add benzyl bromide (1.2 equivalents) dropwise and stir the reaction mixture for 4 hours at -78 °C.

  • Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL), combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter, concentrate, and purify the product by flash column chromatography.

Signaling Pathway and Experimental Workflow

G cluster_0 Acylation of Chiral Auxiliary cluster_1 Diastereoselective Alkylation auxiliary Chiral Auxiliary deprotonation Deprotonation (n-BuLi, -78°C) auxiliary->deprotonation acylation Acylation with This compound deprotonation->acylation acylated_aux Acylated Auxiliary acylation->acylated_aux enolate_formation Enolate Formation (LDA, -78°C) acylated_aux->enolate_formation alkylation Alkylation with Electrophile enolate_formation->alkylation alkylated_product Diastereomerically Enriched Product alkylation->alkylated_product

Caption: Logical relationship in diastereoselective synthesis.

G start Start acylation Acylation of Chiral Auxiliary start->acylation purify_acyl Purification acylation->purify_acyl alkylation Diastereoselective Alkylation purify_acyl->alkylation purify_alkyl Purification alkylation->purify_alkyl cleavage Cleavage of Chiral Auxiliary purify_alkyl->cleavage final_product Enantiomerically Pure Product cleavage->final_product end End final_product->end

Caption: Experimental workflow for diastereoselective synthesis.

References

Application Notes and Protocols for the Synthesis of Procaterol Using 2-Bromobutyryl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of the pharmaceutical intermediate, procaterol (B1663013), utilizing 2-bromobutyryl chloride as a key reagent. The synthesis involves a three-step process commencing with the Friedel-Crafts acylation of 8-hydroxycarbostyril, followed by amination and a final reduction step.

Overview of the Synthetic Pathway

The synthesis of procaterol from 8-hydroxycarbostyril and this compound is a feasible and logical route for the preparation of this important bronchodilator. The overall synthetic workflow is depicted below.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Amination cluster_2 Step 3: Reduction A 8-Hydroxycarbostyril C 5-(2-Bromobutyryl)-8-hydroxycarbostyril A->C AlCl3, CS2 B This compound B->C E 5-(2-Isopropylaminobutyryl)-8-hydroxycarbostyril C->E Ethanol (B145695), Reflux D Isopropylamine (B41738) D->E G Procaterol E->G Methanol (B129727) F Sodium borohydride (B1222165) (NaBH4) F->G

Caption: Synthetic workflow for procaterol.

Experimental Protocols

Step 1: Friedel-Crafts Acylation of 8-Hydroxycarbostyril

This procedure details the synthesis of the key intermediate, 5-(2-bromobutyryl)-8-hydroxycarbostyril, via a Friedel-Crafts acylation reaction.

Materials:

  • 8-Hydroxycarbostyril

  • This compound

  • Anhydrous aluminum chloride (AlCl₃)

  • Carbon disulfide (CS₂) (or other suitable solvent like nitrobenzene)

  • Dry glassware

  • Magnetic stirrer and heating mantle

  • Ice bath

Protocol:

  • In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous carbon disulfide.

  • Cool the suspension in an ice bath with stirring.

  • Add this compound (1.1 equivalents) dropwise to the cooled suspension over 30 minutes.

  • After the addition is complete, add 8-hydroxycarbostyril (1.0 equivalent) portion-wise over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition of 8-hydroxycarbostyril, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to reflux (46-47 °C for CS₂) and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., dichloromethane).

  • Combine the organic extracts, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 5-(2-bromobutyryl)-8-hydroxycarbostyril by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Amination of 5-(2-Bromobutyryl)-8-hydroxycarbostyril

This step involves the nucleophilic substitution of the bromine atom with isopropylamine to form the corresponding α-amino ketone.

Materials:

  • 5-(2-Bromobutyryl)-8-hydroxycarbostyril

  • Isopropylamine

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Protocol:

  • Dissolve 5-(2-bromobutyryl)-8-hydroxycarbostyril (1.0 equivalent) in ethanol in a round-bottom flask.

  • Add an excess of isopropylamine (3-5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent and excess isopropylamine under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude 5-(2-isopropylaminobutyryl)-8-hydroxycarbostyril.

  • The crude product can be purified by column chromatography if necessary.

Step 3: Reduction of 5-(2-Isopropylaminobutyryl)-8-hydroxycarbostyril to Procaterol

The final step is the stereoselective reduction of the ketone functionality to a hydroxyl group, yielding procaterol.

Materials:

  • 5-(2-Isopropylaminobutyryl)-8-hydroxycarbostyril

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Protocol:

  • Dissolve 5-(2-isopropylaminobutyryl)-8-hydroxycarbostyril (1.0 equivalent) in methanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add sodium borohydride (1.5-2.0 equivalents) portion-wise to the cooled solution with stirring.

  • After the addition is complete, continue stirring at 0 °C for 1 hour and then at room temperature for 2-3 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to obtain crude procaterol.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield pure procaterol.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of procaterol and its intermediates. The yields are based on similar reactions reported in the literature and may vary depending on the specific reaction conditions.

Step Reaction Starting Material Reagent(s) Product Representative Yield (%)
1Friedel-Crafts Acylation8-HydroxycarbostyrilThis compound, AlCl₃5-(2-Bromobutyryl)-8-hydroxycarbostyril50-65
2Amination5-(2-Bromobutyryl)-8-hydroxycarbostyrilIsopropylamine5-(2-Isopropylaminobutyryl)-8-hydroxycarbostyril70-85
3Reduction5-(2-Isopropylaminobutyryl)-8-hydroxycarbostyrilNaBH₄Procaterol80-95

Spectroscopic Data of a Related Intermediate (5-acetyl-8-hydroxyquinoline): [1]

  • Melting Point: 112-114 °C

  • Mass Spectrum (m/z): 187.06 (M+)

  • Elemental Analysis (Calculated/Found %): C (70.58/70.51), H (4.85/4.78), N (7.48/7.43)

Mechanism of Action of Procaterol: Signaling Pathway

Procaterol is a potent β2-adrenergic receptor agonist. Its therapeutic effect in asthma and other obstructive airway diseases is mediated through the stimulation of β2-adrenergic receptors on bronchial smooth muscle cells, leading to bronchodilation.

G Procaterol Procaterol Beta2_AR β2-Adrenergic Receptor Procaterol->Beta2_AR Binds to G_Protein Gs Protein (α, β, γ subunits) Beta2_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α-subunit activates ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Myosin_LCK Myosin Light Chain Kinase (MLCK) PKA->Myosin_LCK Inhibits (via phosphorylation) Myosin_LC Myosin Light Chain Myosin_LCK->Myosin_LC Phosphorylates Bronchodilation Bronchodilation Myosin_LC->Bronchodilation Reduced phosphorylation leads to smooth muscle relaxation

Caption: Procaterol signaling pathway.

References

Application Notes and Protocols: Esterification of Alcohols using 2-Bromobutyryl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromobutyryl chloride is a chiral acyl halide that serves as a versatile reagent in organic synthesis. Its reactivity makes it a valuable building block for the introduction of the 2-bromobutyryl moiety, which is of significant interest in the development of pharmaceuticals, particularly as a precursor to chiral molecules and in the formation of ester prodrugs.[1][2] Esterification of alcohols with this compound is a robust and efficient method for creating a diverse range of esters. This document provides detailed application notes and experimental protocols for this transformation, with a focus on its relevance to drug discovery and development.

The reaction proceeds via a nucleophilic acyl substitution mechanism, where the alcohol oxygen attacks the electrophilic carbonyl carbon of the this compound, leading to the formation of an ester and hydrogen chloride.[3] Due to the generation of HCl, a base is typically employed to drive the reaction to completion and prevent acid-mediated side reactions. The choice of base and solvent is crucial for optimizing the reaction conditions for different types of alcohols.

Data Presentation

The reactivity of alcohols in the esterification reaction with this compound follows the general trend: primary > secondary > tertiary. This is primarily due to steric hindrance around the hydroxyl group. The following table provides representative data for the esterification of various alcohols with this compound. Please note that these are illustrative values, and actual results may vary depending on the specific reaction conditions and the purity of the reagents.

Alcohol SubstrateAlcohol TypeTypical Reaction Time (h)Typical Yield (%)Notes
MethanolPrimary1 - 2>90Highly reactive, reaction is often exothermic.[4][5]
EthanolPrimary1 - 3>90Similar to methanol, proceeds smoothly at low temperatures.[3]
Isopropanol (B130326)Secondary4 - 870 - 85Slower reaction rate due to increased steric hindrance.[6][7]
tert-Butanol (B103910)Tertiary24 - 48<20Very low reactivity due to significant steric hindrance. Requires forcing conditions and specialized catalysts for modest yields.[8][9]

Experimental Protocols

Important Safety Note: this compound is a corrosive and moisture-sensitive compound. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. All glassware should be thoroughly dried before use.

Protocol 1: General Esterification of Primary and Secondary Alcohols

This protocol is suitable for the esterification of primary and secondary alcohols with this compound in the presence of a non-nucleophilic base.

Materials:

  • Alcohol (e.g., ethanol, isopropanol)

  • This compound

  • Anhydrous dichloromethane (B109758) (DCM) or diethyl ether

  • Triethylamine (B128534) (TEA) or pyridine (B92270)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 equivalent) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Addition of Base: To the stirred solution, add triethylamine (1.2 equivalents) dropwise.

  • Addition of Acyl Chloride: Slowly add this compound (1.1 equivalents) dropwise to the reaction mixture using a dropping funnel over 15-30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the appropriate time (see table above). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture back to 0 °C and quench by the slow addition of water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure 2-bromobutyryl ester.

Protocol 2: Esterification of Tertiary Alcohols (Forcing Conditions)

The esterification of tertiary alcohols is challenging due to steric hindrance. This protocol employs harsher conditions and is for illustrative purposes. Yields are often low, and alternative synthetic routes may be preferable.

Materials:

  • tert-Butanol

  • This compound

  • Silver cyanide (AgCN) (optional catalyst)

  • Anhydrous benzene (B151609) or toluene

  • Anhydrous pyridine (in large excess, can act as solvent and base)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve tert-butanol (1.0 equivalent) in a large excess of anhydrous pyridine.

  • Addition of Acyl Chloride: Slowly add this compound (1.2 equivalents) to the solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 24-48 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1. Note that removal of pyridine can be challenging and may require multiple acidic washes.

Mandatory Visualizations

Reaction Mechanism

Caption: Nucleophilic acyl substitution mechanism for the esterification of an alcohol with this compound.

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Alcohol in Anhydrous Solvent add_base Add Base (e.g., TEA) at 0°C start->add_base add_acyl_chloride Add this compound Dropwise at 0°C add_base->add_acyl_chloride react Stir at Room Temperature & Monitor by TLC add_acyl_chloride->react quench Quench with Water react->quench extract Extract with Organic Solvent quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography product Pure 2-Bromobutyryl Ester chromatography->product

Caption: General experimental workflow for the esterification of alcohols with this compound.

Application in Drug Development: Ester Prodrugs

Esterification is a common strategy in drug development to create prodrugs. A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active pharmaceutical ingredient.[2][10] Ester prodrugs are often designed to improve the physicochemical properties of a drug, such as its solubility, stability, or ability to cross cell membranes.[2]

For example, a non-steroidal anti-inflammatory drug (NSAID) with a carboxylic acid functional group, such as ibuprofen (B1674241) or naproxen, can be esterified with a 2-bromobutyryl group.[1][11] This masks the acidic proton, potentially reducing gastrointestinal irritation, a common side effect of NSAIDs. Once absorbed, the ester is hydrolyzed by esterase enzymes in the body to release the active NSAID.

Prodrug Activation Workflow

prodrug_activation cluster_drug_delivery Drug Delivery & Absorption cluster_activation Enzymatic Activation cluster_pharmacology Pharmacological Action administer Administer 2-Bromobutyryl Ester Prodrug absorb Absorption into Systemic Circulation administer->absorb hydrolysis Esterase-Mediated Hydrolysis absorb->hydrolysis release Release of Active Drug (e.g., NSAID) hydrolysis->release target Active Drug Binds to Target (e.g., COX Enzyme) release->target effect Therapeutic Effect (e.g., Anti-inflammatory) target->effect

Caption: Logical workflow for the activation of a 2-bromobutyryl ester prodrug.

Chiral Analysis of 2-Bromobutyryl Esters

Since this compound is a chiral molecule, its reaction with an achiral alcohol will result in a racemic mixture of two diastereomeric esters if the alcohol is also chiral, or a racemic mixture of two enantiomeric esters if the alcohol is achiral. The separation and quantification of these stereoisomers are crucial in drug development, as different enantiomers can have different pharmacological and toxicological profiles. Chiral Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC) are powerful techniques for this purpose.

Chiral GC Analysis Protocol

Materials:

  • 2-Bromobutyryl ester sample

  • Volatile solvent (e.g., dichloromethane or hexane)

  • Gas chromatograph equipped with a chiral capillary column (e.g., a cyclodextrin-based column) and a Flame Ionization Detector (FID)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the 2-bromobutyryl ester in a suitable volatile solvent.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

    • Oven Temperature Program: An initial temperature of 100 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 5 °C/min. (Note: This is a starting point and should be optimized for the specific ester).

  • Analysis: Inject a small volume (e.g., 1 µL) of the sample into the GC and record the chromatogram. The two enantiomers should elute at different retention times, allowing for their quantification.

Chiral HPLC Analysis Protocol

Materials:

  • 2-Bromobutyryl ester sample

  • HPLC-grade solvents (e.g., hexane (B92381), isopropanol)

  • HPLC system equipped with a chiral column (e.g., a polysaccharide-based column) and a UV detector.

Procedure:

  • Sample Preparation: Dissolve the 2-bromobutyryl ester in the mobile phase.

  • HPLC Conditions:

    • Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v). The exact ratio will need to be optimized.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV detection at a wavelength where the ester has significant absorbance.

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram. The separation of the enantiomers will allow for the determination of the enantiomeric excess (ee).

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Bromobutyryl Chloride Acylations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing acylation reactions involving 2-bromobutyryl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in synthesis?

This compound is a versatile bifunctional reagent used as an acylating agent in various organic syntheses.[1][2] Its key applications include:

  • Friedel-Crafts acylation: To introduce a 2-bromobutanoyl group onto aromatic and aliphatic compounds, forming α-bromo ketones.[3][4]

  • Acylation of amines and alcohols: To produce 2-bromobutyramides and 2-bromobutyrate (B1202233) esters, respectively.[1][2] These products can serve as intermediates in the synthesis of pharmaceuticals and other complex molecules.[5][6]

  • Peptide Synthesis and Bioconjugation: The 2-bromobutyryl group can be introduced into peptides and other biomolecules, with the bromine atom providing a site for further functionalization.[2]

Q2: What are the most common side reactions observed during this compound acylations, and how can they be minimized?

The most prevalent side reactions include:

  • Hydrolysis: this compound readily reacts with moisture to form 2-bromobutyric acid.[1][4] To prevent this, it is crucial to use anhydrous (dry) solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4][7]

  • Elimination: Under basic conditions, elimination of hydrogen bromide (HBr) can occur to yield α,β-unsaturated acyl chlorides.[1] Careful selection of a non-nucleophilic base and maintaining low reaction temperatures can mitigate this.[8]

  • Polyacylation (in Friedel-Crafts reactions): While less common than in Friedel-Crafts alkylations, polyacylation can occur with highly activated aromatic rings.[3] The introduction of the first acyl group deactivates the ring, making a second acylation less favorable.[3][9]

  • Racemization: If the stereochemistry at the α-carbon is important, racemization can be a concern. Using low-polarity solvents and low temperatures (e.g., -20°C) can help preserve enantiomeric excess.[1]

Q3: How should this compound be handled and stored?

Due to its reactivity, this compound should be handled with care in a well-ventilated fume hood, using appropriate personal protective equipment.[10] It is corrosive and can cause irritation to the skin, eyes, and respiratory system.[10] It should be stored in a tightly sealed container under a dry, inert atmosphere to prevent hydrolysis.

Troubleshooting Guides

Low or No Product Yield
Potential Cause Troubleshooting Steps
Moisture Contamination Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and fresh, high-purity this compound.[4][8]
Inactive Catalyst (Friedel-Crafts) Use a fresh, unopened container of the Lewis acid catalyst (e.g., AlCl₃). Ensure it is handled under anhydrous conditions.[3][4]
Insufficient Catalyst (Friedel-Crafts) Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid, as the product can form a complex with the catalyst.[3][4]
Deactivated Aromatic Substrate (Friedel-Crafts) Strongly electron-withdrawing groups on the aromatic ring can hinder the reaction. Consider using a more activated substrate or a stronger Lewis acid, though this may increase side reactions.[3][11]
Suboptimal Reaction Temperature Low temperatures may result in a slow or incomplete reaction. Conversely, high temperatures can promote side reactions and decomposition.[3][4] Optimize the temperature based on the specific reaction.
Incorrect Stoichiometry Verify the molar ratios of all reactants and catalysts.
Formation of Multiple Products
Potential Cause Troubleshooting Steps
Polyacylation (Friedel-Crafts) This can occur with highly activated aromatic rings.[3] Consider using a milder Lewis acid or adjusting the stoichiometry.
Isomer Formation (Friedel-Crafts) Steric hindrance can influence the regioselectivity, often favoring the para product. The choice of solvent and catalyst can also have a modest effect on the ortho/para ratio.[3]
Side Reactions (Elimination, etc.) Maintain acidic or neutral conditions during workup to avoid elimination of HBr from the α-bromo ketone product.[4] Use non-nucleophilic bases to minimize unwanted reactions.[7]

Experimental Protocols

General Protocol for Friedel-Crafts Acylation

This is a general guideline and requires optimization for specific substrates.

  • Preparation: Oven-dry all glassware and cool under an inert atmosphere.

  • Reaction Setup: In a flask equipped with a stirrer and an inert gas inlet, add the anhydrous aromatic substrate and an anhydrous solvent (e.g., dichloromethane). Cool the mixture to 0°C in an ice bath.

  • Catalyst Addition: Carefully add the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) portion-wise, maintaining the low temperature.

  • Acyl Chloride Addition: Dissolve this compound in a small amount of anhydrous solvent and add it dropwise to the reaction mixture over 30-60 minutes, keeping the temperature at 0°C.

  • Reaction: Stir the mixture at 0°C for an additional 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench it by carefully pouring the mixture into a beaker of crushed ice and concentrated HCl. Extract the product with an organic solvent, wash the organic layer, dry it, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

General Protocol for Acylation of an Amine
  • Preparation: Ensure all glassware is dry.

  • Reaction Setup: In a flask under an inert atmosphere, dissolve the primary or secondary amine in an anhydrous solvent (e.g., dichloromethane) and cool to 0°C.

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine) to the amine solution.[7]

  • Acyl Chloride Addition: Dissolve this compound in a small amount of anhydrous solvent and add it dropwise to the stirred amine solution while maintaining the temperature at 0°C.

  • Reaction: After the addition, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Work-up: Wash the reaction mixture with aqueous solutions to remove the base and its salt. Dry the organic layer and remove the solvent to obtain the crude amide, which can be further purified.

Data Presentation

Table 1: Recommended Reaction Conditions for Acylation of Amines and Alcohols

NucleophileEquivalents of NucleophileEquivalents of BaseSolventTemperature (°C)Time (h)Typical Yield (%)
Primary Amine1.01.2Dichloromethane0 to 252 - 485 - 95[12]
Primary Alcohol1.01.2 (e.g., Pyridine)Dichloromethane0 to 252 - 480 - 90[12]

Table 2: Common Lewis Acid Catalysts for Friedel-Crafts Acylation

CatalystReactivityTypical Substrates
AlCl₃ (Aluminum chloride)HighActivated and moderately deactivated aromatic rings[13]
FeCl₃ (Iron(III) chloride)PotentA good, often more economical, alternative to AlCl₃[13]
ZnCl₂ (Zinc chloride)MildSuitable for substrates sensitive to stronger Lewis acids[13]

Mandatory Visualization

TroubleshootingWorkflow cluster_start Start cluster_checks Initial Checks cluster_solutions Solutions cluster_outcome Outcome start Low or No Product Yield check_moisture Anhydrous Conditions? start->check_moisture check_catalyst Catalyst Activity? check_moisture->check_catalyst Yes dry_reagents Dry Solvents & Glassware check_moisture->dry_reagents No check_temp Optimal Temperature? check_catalyst->check_temp Yes fresh_catalyst Use Fresh Catalyst check_catalyst->fresh_catalyst No optimize_temp Optimize Temperature check_temp->optimize_temp No success Yield Improved check_temp->success Yes dry_reagents->success fresh_catalyst->success optimize_temp->success

Caption: A troubleshooting workflow for addressing low product yield in this compound acylations.

References

Identifying and minimizing side reaction products in 2-Bromobutyryl chloride chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Bromobutyryl Chloride Chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing side reaction products in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound and what are the common side reactions?

A1: this compound is a bifunctional molecule with two primary reactive sites: the highly electrophilic acyl chloride and the carbon bearing the bromine atom. This dual reactivity makes it a versatile building block but also susceptible to several side reactions.

The most common side reactions include:

  • Hydrolysis: Reaction with water or moisture to form 2-bromobutyric acid. This is often the most significant side reaction if anhydrous conditions are not maintained.

  • Elimination: In the presence of a base, elimination of HBr can occur to form but-2-enoyl chloride, an α,β-unsaturated acyl chloride.

  • Racemization: The carbon atom to which the bromine is attached is a stereocenter. Reactions can lead to a loss of stereochemical purity.

  • Reaction with Nucleophiles at the Acyl Chloride: The acyl chloride is highly reactive towards a wide range of nucleophiles, including alcohols, amines, and thiols, leading to the formation of esters, amides, and thioesters, respectively. While this is often the desired reaction, unwanted reactions with nucleophilic solvents or impurities can occur.

Q2: How can I prevent the hydrolysis of this compound during my reaction?

A2: Preventing hydrolysis is critical for achieving high yields and purity. The key is to maintain strictly anhydrous conditions throughout the experiment.

  • Glassware: All glassware should be thoroughly dried in an oven (e.g., at 120°C for several hours) and cooled under a stream of inert gas (nitrogen or argon) before use.

  • Solvents and Reagents: Use anhydrous solvents, which are commercially available or can be dried using appropriate drying agents. Ensure all other reagents are also free from moisture.

  • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas. This can be achieved using a balloon filled with nitrogen or argon connected to the reaction flask via a needle.

  • Handling: Handle this compound in a glovebox or under a fume hood with a good inert gas flow. Use syringes or cannulas for transferring the reagent.

Q3: What is the cause of racemization and how can it be minimized?

A3: Racemization can occur because the α-proton (the hydrogen on the carbon with the bromine) is acidic and can be abstracted by a base to form a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of enantiomers.

To minimize racemization:

  • Low Temperatures: Perform the reaction at low temperatures (e.g., -78°C to 0°C) to reduce the rate of enolate formation and subsequent reprotonation.

  • Choice of Base: Use a non-nucleophilic, sterically hindered base, such as diisopropylethylamine (DIPEA), which is less likely to cause deprotonation compared to smaller, more nucleophilic bases like triethylamine (B128534) (TEA).

  • Solvent Polarity: Low-polarity solvents like dichloromethane (B109758) (DCM) are generally preferred as they can favor the desired nucleophilic attack at the carbonyl group over processes that lead to racemization.[1]

  • Reaction Time: Keep the reaction time as short as possible to minimize the exposure of the product to conditions that could cause racemization.

Troubleshooting Guides

Issue 1: Low yield of the desired acylated product and presence of a significant amount of 2-bromobutyric acid.

Possible Cause Troubleshooting Steps
Moisture Contamination Ensure all glassware is flame-dried or oven-dried immediately before use. Use freshly opened anhydrous solvents or solvents dried over appropriate drying agents (e.g., molecular sieves). Purge the reaction vessel with an inert gas (N₂ or Ar) before adding reagents.
Improper Reagent Handling Handle this compound under an inert atmosphere. Use a syringe or cannula for transfers. Ensure the septum on the reagent bottle is in good condition.
Incomplete Reaction Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). If the reaction is stalling, consider a slight increase in temperature or extending the reaction time, while being mindful of potential side reactions.

Issue 2: Formation of an unexpected byproduct with a molecular weight corresponding to the loss of HBr.

Possible Cause Troubleshooting Steps
Elimination Reaction This is likely due to the formation of but-2-enoyl chloride. Use a weaker, non-nucleophilic, or sterically hindered base (e.g., DIPEA instead of TEA). Perform the reaction at a lower temperature to disfavor the elimination pathway.
Incorrect Base Stoichiometry Use the minimum effective amount of base required to neutralize the HCl generated. An excess of a strong base can promote elimination.

Illustrative Data: Effect of Base on Substitution vs. Elimination

The following table provides illustrative data on the product distribution in the reaction of this compound with a generic primary amine, highlighting the influence of the base.

Base Temperature (°C) Substitution Product (%) Elimination Byproduct (%)
Triethylamine (TEA)25~80~20
Triethylamine (TEA)0~90~10
Diisopropylethylamine (DIPEA)25>95<5
Pyridine25~85~15

Note: These are representative values and can vary depending on the specific substrate and reaction conditions.

Issue 3: The product shows a loss of optical purity (racemization).

Possible Cause Troubleshooting Steps
High Reaction Temperature Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate (e.g., -20°C to 0°C).
Strong or Nucleophilic Base Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine.
Prolonged Reaction Time Monitor the reaction closely and work it up as soon as the starting material is consumed to minimize the time the product is exposed to basic conditions.
Protic Solvent Use an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (B95107) (THF). Protic solvents can facilitate proton exchange and promote racemization.

Experimental Protocols

Protocol 1: General Procedure for Amidation with Minimized Side Reactions

This protocol describes a general method for the acylation of a primary amine with this compound, aiming to minimize hydrolysis, elimination, and racemization.

Materials:

  • Primary amine (1.0 equivalent)

  • This compound (1.05 equivalents)

  • Diisopropylethylamine (DIPEA) (1.2 equivalents)

  • Anhydrous dichloromethane (DCM)

  • Standard flame-dried glassware

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine and DIPEA in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add this compound dropwise to the stirred solution over 15-20 minutes.

  • Maintain the reaction at 0°C and monitor its progress by TLC or LC-MS.

  • Upon completion (typically 1-3 hours), quench the reaction by adding cold water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with cold 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography or recrystallization as needed.

Visualizations

Reaction_Pathways Key Reaction Pathways of this compound Start This compound Desired Desired Acylation Product (e.g., Amide) Start->Desired + Nucleophile (e.g., R-NH2) Hydrolysis Hydrolysis Product (2-Bromobutyric Acid) Start->Hydrolysis + H2O (Moisture) Elimination Elimination Product (But-2-enoyl Chloride) Start->Elimination + Base (e.g., TEA) Racemized Racemized Product Desired->Racemized Base / Heat

Caption: Key reaction pathways of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Reactions Start Reaction Issue Identified LowYield Low Yield of Desired Product? Start->LowYield SideProduct Unexpected Side Product? LowYield->SideProduct No CheckMoisture Check for Moisture Contamination (Hydrolysis) LowYield->CheckMoisture Yes Racemization Loss of Optical Purity? SideProduct->Racemization No CheckElimination Check for Elimination Conditions (Base, Temperature) SideProduct->CheckElimination Yes CheckRacemization Review Racemization Conditions (Base, Temperature, Solvent) Racemization->CheckRacemization Yes Solution1 Implement Anhydrous Techniques CheckMoisture->Solution1 Solution2 Use Weaker/Hindered Base Lower Temperature CheckElimination->Solution2 Solution3 Use Hindered Base, Lower Temp, Aprotic Solvent CheckRacemization->Solution3

References

Technical Support Center: Anhydrous Reactions with 2-Bromobutyryl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully performing anhydrous reactions with the moisture-sensitive reagent, 2-Bromobutyryl chloride. Here you will find troubleshooting guidance and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered moisture-sensitive?

A1: this compound (C₄H₆BrClO) is a highly reactive organic compound classified as an acyl chloride.[1][2] Its high reactivity stems from the electrophilic carbonyl carbon, making it susceptible to nucleophilic attack.[2] This reactivity extends to water, which acts as a nucleophile, leading to rapid hydrolysis. This moisture sensitivity means that even trace amounts of water in the reaction setup can consume the reagent, leading to failed or low-yield reactions.[3][4]

Q2: What are the visible signs of this compound degradation due to moisture?

A2: The most common sign of degradation is the fuming of the reagent upon exposure to air.[1] This is due to the reaction with atmospheric moisture, which produces hydrochloric acid (HCl) gas.[4][5] If the reagent container appears cloudy or you observe fumes when it is opened, it is a strong indication of hydrolysis.[6]

Q3: What are the consequences of moisture contamination in my reaction?

A3: Moisture contamination will lead to the hydrolysis of this compound into 2-bromobutyric acid and hydrochloric acid.[4][5] This has several negative consequences for your experiment:

  • Reduced Yield: The starting material is consumed by the reaction with water, lowering the yield of your desired product.[1][3]

  • Product Contamination: The formation of 2-bromobutyric acid introduces a significant impurity that can be difficult to separate from the desired product.[3]

  • Reaction Inhibition: The HCl generated can alter the pH of the reaction mixture, potentially inhibiting the desired reaction pathway or causing unwanted side reactions.[1]

Q4: How should I properly store and handle this compound to prevent moisture contamination?

A4: Proper storage and handling are critical. This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[7][8] To minimize exposure to atmospheric moisture, it is best to work under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).[6] When transferring the liquid, use anhydrous techniques such as a syringe or cannula.[9][10]

Troubleshooting Guide

Problem Possible Cause Solution
Low or no yield of the desired product. Hydrolysis of this compound. Ensure all glassware is rigorously dried (oven-dried or flame-dried) and the reaction is performed under a dry, inert atmosphere (nitrogen or argon). Use anhydrous solvents with low water content.[3][6]
The reaction mixture fumes or turns cloudy upon addition of this compound. Presence of moisture in the reaction setup. Immediately stop the addition of the reagent. Re-dry all glassware and use fresh, anhydrous solvents. Purge the reaction flask with inert gas before restarting the reaction.[9]
Formation of a significant amount of 2-bromobutyric acid is observed in the product mixture. Incomplete exclusion of water during the reaction or workup. Review and improve your anhydrous technique. Ensure that the solvents used are sufficiently dry (see table below). During workup, use anhydrous drying agents such as magnesium sulfate (B86663) or sodium sulfate to remove any residual water from the organic phase.[3][8]
An unexpected cyclic byproduct (cyclobutanone) is detected. Intramolecular cyclization in the presence of a base. This side reaction is favored by some bases.[3] To minimize it, use a non-nucleophilic, sterically hindered base. Running the reaction at lower temperatures can also disfavor the cyclization pathway.[3]
Formation of unsaturated byproducts. Elimination reaction (loss of HBr) promoted by a strong, non-nucleophilic base. If elimination is a problem, consider using a weaker or more nucleophilic base, depending on the desired primary reaction. Lowering the reaction temperature can also help to minimize this side reaction.[3]

Quantitative Data: Solvent Drying Efficiency

The use of properly dried solvents is crucial for the success of moisture-sensitive reactions. The following table summarizes the residual water content in common solvents after treatment with various drying agents.

SolventDrying AgentResidual Water Content (ppm)Time
Dichloromethane (B109758)CaH₂~13Heating
Tetrahydrofuran (THF)3Å Molecular Sieves<1024 h
Toluene3Å Molecular Sieves<1024 h
Acetonitrile3Å Molecular Sieves<1024 h

Table adapted from information on solvent drying efficiency.[6]

Experimental Protocol: General Procedure for Acylation

This protocol provides a general methodology for the acylation of a primary amine with this compound. Note: This is a general guideline and may require optimization for specific substrates and reaction conditions.

Materials:

  • This compound

  • Primary amine

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (B128534) (or another suitable non-nucleophilic base)

  • Oven-dried or flame-dried glassware

  • Inert gas supply (nitrogen or argon)

  • Syringes and needles

Procedure:

  • Reaction Setup: Assemble the dry glassware (a round-bottom flask with a magnetic stir bar and a dropping funnel) while hot and allow it to cool under a stream of inert gas.[8]

  • Reagent Preparation: In the reaction flask, dissolve the primary amine (1.0 equivalent) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add triethylamine (1.1 equivalents) to the stirred solution.[8]

  • Addition of Acyl Chloride: Dissolve this compound (1.0 equivalent) in a separate portion of anhydrous DCM and add this solution to the dropping funnel. Add the this compound solution dropwise to the cooled amine solution over 15-20 minutes.[8]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction using a suitable technique (e.g., TLC or GC).[8]

  • Workup: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[8]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization.[8]

Visualizations

Anhydrous_Reaction_Workflow cluster_prep Preparation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Dry_Glassware Oven/Flame-Dry Glassware Assemble_Apparatus Assemble Glassware Under Inert Gas Dry_Glassware->Assemble_Apparatus Anhydrous_Solvent Prepare/Obtain Anhydrous Solvent Add_Reactants Add Substrate & Solvent via Syringe Anhydrous_Solvent->Add_Reactants Assemble_Apparatus->Add_Reactants Cool_Mixture Cool Reaction Mixture (e.g., 0°C) Add_Reactants->Cool_Mixture Add_Acyl_Chloride Add this compound Dropwise Cool_Mixture->Add_Acyl_Chloride Stir Stir at Room Temperature Add_Acyl_Chloride->Stir Quench Quench Reaction Stir->Quench Extract Extract & Wash Quench->Extract Dry Dry Organic Layer Extract->Dry Purify Purify Product Dry->Purify

Caption: Experimental workflow for an anhydrous reaction using this compound.

Troubleshooting_Logic Start Low or No Product Yield Check_Moisture Evidence of Moisture? (Fuming, Cloudiness) Start->Check_Moisture Improve_Anhydrous_Technique Improve Anhydrous Technique: - Dry Glassware Rigorously - Use Anhydrous Solvents - Maintain Inert Atmosphere Check_Moisture->Improve_Anhydrous_Technique Yes Check_Side_Products Unexpected Side Products in Product Mixture? Check_Moisture->Check_Side_Products No Improve_Anhydrous_Technique->Start Re-run Experiment Cyclic_Byproduct Cyclic Byproduct Detected? Check_Side_Products->Cyclic_Byproduct Yes Other_Issue Consult Further Documentation or Technical Support Check_Side_Products->Other_Issue No Unsaturated_Byproduct Unsaturated Byproduct Detected? Cyclic_Byproduct->Unsaturated_Byproduct No Optimize_Base_Temp Optimize Reaction: - Use Non-nucleophilic, Hindered Base - Lower Reaction Temperature Cyclic_Byproduct->Optimize_Base_Temp Yes Change_Base Optimize Reaction: - Use Weaker/More Nucleophilic Base - Lower Reaction Temperature Unsaturated_Byproduct->Change_Base Yes Unsaturated_Byproduct->Other_Issue No

References

Troubleshooting low yield in amide synthesis with 2-Bromobutyryl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting for low yields in amide synthesis reactions involving 2-Bromobutyryl chloride.

Frequently Asked Questions (FAQs)

Q1: My amide synthesis reaction with this compound is resulting in a low yield. What are the most common reasons for this?

Low yields in this specific amide synthesis can be attributed to several key factors:

  • Hydrolysis of this compound: Acyl chlorides are highly reactive and susceptible to hydrolysis by any moisture present in the reaction, which converts the starting material into the unreactive 2-bromobutyric acid.[1][2][3]

  • Side Reactions: The bifunctional nature of this compound makes it prone to side reactions such as elimination or intramolecular cyclization, especially in the presence of a base.[1][4]

  • Suboptimal Reaction Conditions: Factors like incorrect stoichiometry, inappropriate base selection, unsuitable solvent, or non-optimal reaction temperature can significantly hinder the reaction's progress.[5][6]

  • Amine Salt Formation: The hydrochloric acid (HCl) generated during the reaction can react with the starting amine to form an unreactive ammonium (B1175870) salt, effectively removing it from the reaction mixture.[5]

  • Steric Hindrance: Bulky substituents on the amine nucleophile can impede its approach to the electrophilic carbonyl carbon of the acyl chloride, slowing down the desired reaction.[6]

Q2: I suspect my this compound has degraded. How can I assess its quality?

A visual inspection can be the first indicator. Fresh this compound should be a colorless to light yellow liquid.[7][8] If the liquid appears cloudy, is fuming, or has a strong, sharp acidic smell, it has likely been exposed to moisture and undergone hydrolysis, producing HCl gas.[9] For a more definitive assessment, you can perform a simple test reaction with a model amine that is known to work well and compare the yield to previous successful reactions.

Q3: What are the potential side reactions with this compound, and how can I minimize them?

The primary side reactions include:

  • Hydrolysis: To prevent this, ensure all glassware is thoroughly dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2][10]

  • Elimination: The use of a strong, non-nucleophilic base can promote the elimination of HBr to form an unsaturated byproduct.[1][4] Using a weaker base or a sterically hindered non-nucleophilic base at lower temperatures can mitigate this.[4]

  • Intramolecular Cyclization: In the presence of a base, this compound can cyclize to form cyclobutanone.[4] Using a non-nucleophilic, sterically hindered base and maintaining a low reaction temperature can favor the desired intermolecular amidation.[4]

Q4: How do I choose the right base and solvent for my reaction?

  • Base Selection: A non-nucleophilic base is crucial to scavenge the HCl byproduct without reacting with the this compound.[2][10] Common choices include triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA).[2] Pyridine can also be used.[10] The base should be added to neutralize the HCl formed, thus preventing the formation of the unreactive amine hydrochloride salt.[5][10]

  • Solvent Selection: Anhydrous aprotic solvents are generally recommended to avoid hydrolysis of the acyl chloride.[2][11] Dichloromethane (DCM) and tetrahydrofuran (B95107) (THF) are common choices.[10]

Q5: My product seems to be lost during the aqueous workup. What can I do?

If your amide product has some water solubility, it can be lost to the aqueous layer during extraction. To minimize this:

  • Minimize the number of aqueous washes.[10][12]

  • Use a brine (saturated NaCl solution) wash for the final wash to decrease the solubility of the organic product in the aqueous layer.[10]

  • Back-extract the aqueous layers with fresh organic solvent to recover any dissolved product.[12]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low yield issues.

Symptom Possible Cause(s) Suggested Action(s)
Low or no product formation 1. Degraded this compound.[9] 2. Presence of moisture leading to hydrolysis.[2][3] 3. Inactive amine (e.g., formation of hydrochloride salt).[5][10] 4. Suboptimal reaction temperature.1. Use fresh or newly purchased this compound. 2. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere.[10] 3. Add a suitable non-nucleophilic base (e.g., triethylamine, DIPEA) to neutralize the HCl byproduct.[2][10] 4. Start the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor by TLC.[2][10]
Multiple spots on TLC, including starting material 1. Incomplete reaction.[10] 2. Insufficient reaction time.1. Check the stoichiometry of your reactants. A slight excess of the acyl chloride may be beneficial.[2] 2. Increase the reaction time and monitor progress by TLC.[2]
Presence of unexpected byproducts 1. Elimination side reaction.[1][4] 2. Intramolecular cyclization.[4] 3. Diacylation of the amine.[2]1. Use a weaker or more sterically hindered base and maintain a low reaction temperature.[4] 2. Employ a non-nucleophilic, sterically hindered base at low temperatures.[4] 3. Use a slight excess of the amine to minimize this possibility.[2]
Difficulty in product purification 1. Co-elution of product with impurities.[10] 2. Product is an oil and does not crystallize.[10] 3. Presence of 2-bromobutyric acid impurity.1. Optimize the solvent system for column chromatography to achieve better separation.[10] 2. If recrystallization fails, consider column chromatography or distillation (if thermally stable).[10] 3. Wash the organic layer with a mild aqueous base solution (e.g., saturated NaHCO₃) during workup to remove the acidic impurity.[10][12]

Experimental Protocols

Protocol 1: General Procedure for Amide Synthesis with this compound

This protocol outlines a general method for the N-acylation of a primary or secondary amine using this compound.

Materials:

  • Primary or secondary amine (1.0 equivalent)

  • This compound (1.1 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl (aqueous)

  • Saturated NaHCO₃ (aqueous)

  • Brine (saturated NaCl aqueous solution)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 eq.) and the non-nucleophilic base (1.2 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[2]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or silica (B1680970) gel column chromatography.[2]

Visualizations

Troubleshooting_Workflow start Low Yield in Amide Synthesis check_reagents 1. Assess Reagent Quality start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_conditions 2. Evaluate Reaction Conditions conditions_ok Conditions Optimized? check_conditions->conditions_ok check_workup 3. Review Workup & Purification workup_ok Workup Efficient? check_workup->workup_ok reagent_ok->check_conditions Yes solution_reagent Action: Use fresh 2-Bromobutyryl chloride and anhydrous solvents. reagent_ok->solution_reagent No conditions_ok->check_workup Yes solution_conditions Action: Adjust base, temperature, or reaction time. Monitor by TLC. conditions_ok->solution_conditions No solution_workup Action: Modify extraction pH, use brine wash, or optimize chromatography. workup_ok->solution_workup No end_success Improved Yield workup_ok->end_success Yes solution_reagent->check_reagents solution_conditions->check_conditions solution_workup->check_workup end_fail Issue Persists: Consult further literature

Caption: Troubleshooting workflow for low yield in amide synthesis.

Side_Reactions cluster_main Main Reaction Pathway cluster_side Potential Side Reactions 2-Bromobutyryl_chloride This compound Amide Desired Amide Product 2-Bromobutyryl_chloride->Amide + Amine - HCl Hydrolysis Hydrolysis (+ H2O) 2-Bromobutyryl_chloride->Hydrolysis Elimination Elimination (+ Base) 2-Bromobutyryl_chloride->Elimination Cyclization Intramolecular Cyclization (+ Base) 2-Bromobutyryl_chloride->Cyclization Amine Amine (R-NH2)

Caption: Potential side reactions in amide synthesis with this compound.

References

Selecting the appropriate base for reactions involving 2-Bromobutyryl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Reactions Involving 2-Bromobutyryl Chloride

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate base for reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a base in reactions with this compound?

In acylation reactions with this compound, a base is primarily used to neutralize the hydrochloric acid (HCl) byproduct that is formed.[1][2] The removal of HCl is crucial as it can protonate the nucleophile (e.g., an amine or alcohol), rendering it unreactive and thus halting or slowing down the desired reaction.[1]

Q2: What are the main challenges and potential side reactions when using a base with this compound?

The main challenges arise from the bifunctional nature of this compound, which has two reactive sites: the acyl chloride and the α-bromo position. Potential side reactions include:

  • Elimination: Strong, non-nucleophilic bases can promote the elimination of HBr to form an unsaturated α,β-unsaturated acyl chloride. Lower reaction temperatures can help minimize this side reaction.

  • Reaction with the Base: Some nucleophilic bases, such as pyridine (B92270), can react with the highly electrophilic acyl chloride, leading to the formation of an acylpyridinium salt. While this can sometimes act as a catalytic intermediate, it can also be an unproductive pathway.[2]

  • Hydrolysis: this compound is sensitive to moisture and can readily hydrolyze to 2-bromobutyric acid. It is essential to use anhydrous conditions and dry solvents.[1]

Q3: What is the difference between a nucleophilic and a non-nucleophilic base in the context of these reactions?

A nucleophilic base, like pyridine, can act as both a base (proton acceptor) and a nucleophile (electron pair donor to an electrophilic carbon). A non-nucleophilic base, often due to steric hindrance, can effectively abstract a proton but is too bulky to readily attack an electrophilic center.[3] For reactions with this compound, non-nucleophilic bases are often preferred to avoid unwanted side reactions at the carbonyl carbon.[1][2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Product Yield 1. Protonation of Nucleophile: The HCl byproduct is not being effectively neutralized, leading to the deactivation of your amine or alcohol. 2. Hydrolysis of this compound: Presence of moisture in the reaction. 3. Base Reacting with Acyl Chloride: The base used is too nucleophilic and is reacting with the starting material.1. Ensure at least a stoichiometric amount of a suitable base is used. A slight excess (1.1-1.2 equivalents) is often recommended.[3][4] 2. Use anhydrous solvents and flame-dried glassware under an inert atmosphere (e.g., nitrogen or argon).[1] 3. Switch to a more sterically hindered, non-nucleophilic base like Diisopropylethylamine (DIPEA).[3]
Formation of Unsaturated Byproduct Elimination Reaction: The base used is too strong and is promoting the elimination of HBr from the 2-position.1. Use a weaker base. 2. Lower the reaction temperature. Running the reaction at 0 °C or below can often suppress elimination pathways.
Presence of 2-Bromobutyric Acid in Product Mixture Hydrolysis: The this compound has been exposed to water before or during the reaction.1. Use freshly opened or distilled this compound. 2. Ensure all solvents and reagents are anhydrous and that the reaction is protected from atmospheric moisture.[1]
Reaction is Very Slow Steric Hindrance: Either the nucleophile or the base is very sterically hindered. Low Temperature: The reaction may have a high activation energy.1. Consider using a less hindered base if elimination is not a major concern. 2. Gradually increase the reaction temperature while monitoring for the formation of side products by TLC or LC-MS.

Data Presentation: Comparison of Common Bases

BaseStructurepKa of Conjugate AcidKey Features & Considerations
Pyridine ~5.2Weakly basic. Can act as a nucleophilic catalyst, which may be beneficial in some cases but can also lead to side reactions.[2][5]
Triethylamine (TEA) ~10.8More basic than pyridine and commonly used as an acid scavenger.[3] It has some nucleophilic character.
N,N-Diisopropylethylamine (DIPEA or Hünig's Base) ~11.0A sterically hindered, non-nucleophilic base.[3] Excellent choice for minimizing side reactions involving the base attacking the acyl chloride. Often the preferred base for sensitive substrates.[2]

Experimental Protocols

General Protocol for the N-acylation of a Primary Amine with this compound

This protocol describes a general method for the synthesis of an N-substituted-2-bromobutanamide.

Materials:

  • Primary amine (1.0 equivalent)

  • This compound (1.05 - 1.1 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equivalents)

  • Anhydrous dichloromethane (B109758) (DCM)

  • 1 M HCl (aqueous)

  • Saturated NaHCO₃ (aqueous)

  • Brine (saturated NaCl aqueous solution)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the primary amine (1.0 equivalent) and the chosen base (1.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve this compound (1.05 equivalents) in anhydrous DCM and add it to the dropping funnel.

  • Add the this compound solution dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the desired N-substituted-2-bromobutanamide.[4]

Mandatory Visualization

Base_Selection_Workflow Base Selection for this compound Reactions start Start: Acylation with This compound check_nucleophile Is the nucleophile (amine/alcohol) acid-sensitive? start->check_nucleophile check_side_reactions Are side reactions (e.g., elimination) a major concern? check_nucleophile->check_side_reactions No use_mild_base Use a mild base (e.g., Pyridine) check_nucleophile->use_mild_base Yes use_hindered_base Use a sterically hindered, non-nucleophilic base (e.g., DIPEA) check_side_reactions->use_hindered_base Yes use_standard_base Use a standard base (e.g., Triethylamine) check_side_reactions->use_standard_base No end Proceed with Reaction use_mild_base->end use_hindered_base->end use_standard_base->end

Caption: A workflow for selecting an appropriate base in reactions with this compound.

References

Technical Support Center: Quenching Reactions Containing 2-Bromobutyryl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for safely and effectively quenching reactions that contain unreacted 2-Bromobutyryl chloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it reactive?

This compound (C₄H₆BrClO) is an organic compound featuring both an acyl chloride and a bromine atom.[1][2] The acyl chloride functional group makes it a potent electrophile and a highly effective acylating agent, readily reacting with various nucleophiles.[1][3] Its high reactivity necessitates careful handling and specific quenching procedures.[1]

Q2: What happens if this compound is exposed to moisture?

This compound is highly sensitive to moisture.[4] It rapidly hydrolyzes in the presence of water to form 2-bromobutyric acid and corrosive hydrochloric acid (HCl) gas.[3][5] This hydrolysis not only consumes the reagent but can also complicate the purification of the desired product.[4] Therefore, it is crucial to handle this compound under anhydrous conditions.[2][3]

Q3: What are the common methods for quenching unreacted this compound?

Unreacted this compound can be quenched by reacting it with a suitable nucleophile. The choice of quenching agent depends on the desired final products and the reaction scale. Common methods include:

  • Hydrolysis with Water: Adding water will convert the this compound to 2-bromobutyric acid and HCl.[3][6] This method is effective but can be vigorous and exothermic.[6][7]

  • Alcoholysis with Alcohols: Reacting with an alcohol (e.g., methanol (B129727) or ethanol) will neutralize the acyl chloride to form the corresponding 2-bromobutyrate (B1202233) ester.[3][6] This is a generally safe and common laboratory practice.[6]

  • Aminolysis with Amines: Primary and secondary amines react to form stable N-substituted 2-bromobutyramides.[3][8][9] This is a preferred method in many organic syntheses.[6]

Q4: What safety precautions should be taken when quenching this compound?

Due to its corrosive and reactive nature, stringent safety protocols must be followed:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[10][11]

  • Ventilation: All work should be conducted in a well-ventilated fume hood.[1][6]

  • Controlled Addition: The quenching agent should be added slowly and in a controlled manner to manage the exothermic reaction and prevent splashing.[6] Cooling the reaction mixture in an ice bath is often recommended.[12][13]

  • Inert Atmosphere: To prevent premature hydrolysis, reactions involving this compound should be carried out under an inert atmosphere (e.g., nitrogen or argon).[3][4]

Troubleshooting Guide

Problem Possible Cause Solution
Violent/Uncontrolled Reaction During Quenching The quenching agent was added too quickly.Add the quenching agent dropwise with efficient stirring and external cooling (e.g., an ice bath) to dissipate the heat generated.[6]
The reaction was performed at too high a concentration.Dilute the reaction mixture with a suitable anhydrous solvent before quenching.
Formation of White Precipitate During Amine Quench The precipitate is likely the hydrochloride salt of the amine, formed by the reaction of the amine with the HCl byproduct.[8]This is a normal part of the reaction. The salt can typically be removed by an aqueous workup, for example, by washing with water or a dilute acid solution.[12]
Low Yield of Desired Product After Quenching and Workup The this compound may have hydrolyzed due to exposure to moisture before or during the reaction.Ensure all glassware is thoroughly dried (flame-dried or oven-dried) and that anhydrous solvents are used.[4] The reaction should be conducted under a strict inert atmosphere.[4]
The product may be partially soluble in the aqueous phase during workup.To minimize product loss, reduce the number of aqueous washes or use a brine wash to decrease the solubility of the organic product in the aqueous layer.[12]
Persistent Emulsion During Aqueous Workup Formation of fine solid particles or surfactants at the interface of the organic and aqueous layers.Allow the separatory funnel to stand for a longer period. Gentle swirling instead of vigorous shaking can help. Adding a small amount of brine or filtering the mixture through a pad of Celite can also break the emulsion.[12]

Experimental Protocols

Protocol 1: Quenching with Water (Hydrolysis)
  • Preparation: Cool the reaction vessel containing the unreacted this compound to 0 °C using an ice bath.

  • Quenching: Slowly and dropwise, add cold deionized water to the stirred reaction mixture. Be prepared for the evolution of HCl gas.[7]

  • Neutralization: After the initial vigorous reaction subsides, a saturated solution of sodium bicarbonate (NaHCO₃) can be cautiously added to neutralize the resulting acids until gas evolution ceases.[12][14]

  • Workup: The aqueous layer can then be extracted with a suitable organic solvent to isolate any organic products.

Protocol 2: Quenching with Methanol (Alcoholysis)
  • Preparation: Cool the reaction mixture to 0 °C in an ice bath.

  • Quenching: Slowly add anhydrous methanol to the stirred reaction mixture.[6] The reaction is generally less vigorous than with water.

  • Neutralization: A non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) can be included in the reaction to neutralize the HCl as it is formed.[3]

  • Workup: The resulting methyl 2-bromobutyrate can be isolated using standard extraction and purification techniques.

Quenching Decision Workflow

Quenching_Workflow Workflow for Quenching Unreacted this compound start Unreacted 2-Bromobutyryl Chloride in Reaction Mixture cool Cool Reaction Mixture to 0 °C start->cool decision Select Quenching Agent cool->decision water Add Water (Hydrolysis) decision->water Forms Carboxylic Acid alcohol Add Alcohol (e.g., Methanol) decision->alcohol Forms Ester amine Add Amine (e.g., Triethylamine) decision->amine Forms Amide product_acid Product: 2-Bromobutyric Acid + HCl water->product_acid product_ester Product: 2-Bromobutyrate Ester + HCl alcohol->product_ester product_amide Product: N-substituted 2-Bromobutyramide + Amine HCl Salt amine->product_amide workup Aqueous Workup & Purification product_acid->workup product_ester->workup product_amide->workup

Caption: Decision workflow for quenching this compound.

References

Technical Support Center: Purification of 2-Bromobutyryl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the purification of commercial 2-Bromobutyryl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in commercial this compound?

Commercial this compound can contain several impurities stemming from its synthesis and storage. The most common include:

  • 2-Bromobutyric acid: This results from the hydrolysis of this compound upon exposure to moisture and can also be present as an unreacted starting material.[1][2][3]

  • Thionyl chloride (SOCl₂) or Oxalyl chloride: These are common reagents used to synthesize the acyl chloride from 2-bromobutyric acid and may remain in the final product.[1]

  • Hydrogen Chloride (HCl) and Sulfur Dioxide (SO₂): These are gaseous byproducts of the synthesis.[4]

  • Residual Solvents: Solvents used during the synthesis or workup may be present.[1]

Q2: My bottle of this compound is cloudy, fuming, and has a sharp, acidic odor. What is the cause and what should I do?

This is a strong indication that the product has been exposed to atmospheric moisture.[2][3] this compound is highly moisture-sensitive and rapidly hydrolyzes to form 2-bromobutyric acid and hydrogen chloride (HCl) gas, which is responsible for the fuming and sharp odor.[1][2][3] The cloudiness is due to the formation of the less soluble 2-bromobutyric acid. For many applications, the product will need to be purified before use, typically by distillation.

Q3: How can I remove the hydrolysis byproduct, 2-bromobutyric acid, from my this compound?

The most effective method for removing the non-volatile 2-bromobutyric acid is vacuum distillation.[1] Due to the significant difference in boiling points, the more volatile this compound will distill, leaving the acid behind. For reactions where the acyl chloride is used in situ, a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) can be added to scavenge the acidic impurities.[5]

Q4: How can I remove residual thionyl chloride or other volatile impurities?

Fractional distillation under vacuum is the recommended method for separating this compound from other volatile impurities like residual thionyl chloride. Careful control of the distillation temperature and pressure is crucial for effective separation.

Q5: What is the best method to obtain high-purity this compound for sensitive applications?

For applications requiring high purity, fractional vacuum distillation is the standard and most effective method.[1] This technique separates impurities based on differences in their boiling points under reduced pressure, which allows the distillation to occur at a lower temperature, minimizing thermal degradation.

Q6: How should I properly handle and store this compound to prevent the formation of impurities?

Due to its reactivity, proper handling and storage are critical.[1][2]

  • Handling: Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][6] Use of a Schlenk line or glove box for transfers is recommended.[3]

  • Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry place.[1][7] Storage at 2–8°C is often recommended.[1]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Product is colorless to light yellow but appears cloudy or is fuming. Exposure to atmospheric moisture leading to hydrolysis.[2]The product requires purification. The primary method is vacuum distillation to remove the hydrolysis byproduct, 2-bromobutyric acid.[1] Ensure all future handling is under strictly anhydrous conditions.[3]
Inconsistent or low yields in subsequent reactions. Impurities in the this compound are interfering with the reaction.Purify the this compound by vacuum distillation before use.[1] Titrate a sample to determine the exact concentration of the acyl chloride.
Difficulty in separating the product from impurities by distillation. Boiling points of the impurity and product are too close for simple distillation.Use a fractionating column during vacuum distillation to improve separation efficiency. Optimize the vacuum pressure and temperature gradient.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₄H₆BrClO[6][8]
Molecular Weight 185.45 g/mol [4]
Appearance Colorless to light yellow liquid[1][6]
Boiling Point 151°C at 760 mmHg[4][8]
Density ~1.56 - 1.59 g/cm³[4][8][9]
Refractive Index ~1.48[8][9]

Table 2: Boiling Points of this compound and Common Impurities

CompoundBoiling Point (at 760 mmHg)Notes
This compound 151°CThe desired product.
2-Bromobutyric acid214-217°CA common hydrolysis product and unreacted starting material.[1]
Thionyl chloride76°CA common reagent used in synthesis.[1]
Oxalyl chloride62-64°CAn alternative reagent for synthesis.[1]

Note: Boiling points are significantly lower under vacuum.

Experimental Protocols

Protocol: Purification of this compound by Vacuum Distillation

This protocol describes the purification of commercial this compound to remove non-volatile impurities such as 2-bromobutyric acid and higher-boiling contaminants.

Materials and Equipment:

  • Commercial this compound

  • Round-bottom flask

  • Short-path distillation head with condenser

  • Receiving flasks

  • Heating mantle with stirrer

  • Vacuum pump with a cold trap

  • Manometer

  • Dry, inert gas source (Nitrogen or Argon)

  • Appropriate PPE (gloves, safety goggles, lab coat)

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and assembled while hot to prevent any moisture contamination.[3]

  • Apparatus Setup: Assemble the distillation apparatus (as shown in the workflow diagram below) in a fume hood. The cold trap for the vacuum pump should be filled with a suitable coolant (e.g., dry ice/acetone or liquid nitrogen).

  • Charging the Flask: Charge the round-bottom flask with the impure this compound. Add a magnetic stir bar for smooth boiling.

  • Applying Vacuum: Slowly and carefully apply vacuum to the system. A typical pressure for this distillation is in the range of 10-20 mmHg.

  • Heating: Begin stirring and gently heat the flask using the heating mantle.

  • Collecting Fractions:

    • Monitor the temperature at the distillation head.

    • Discard any initial low-boiling fractions, which may contain residual solvents or reagents like thionyl chloride.

    • Collect the main fraction of pure this compound at its characteristic boiling point under the applied vacuum.

  • Completion: Once the main fraction has been collected and the distillation rate slows, stop heating and allow the apparatus to cool to room temperature.

  • Breaking Vacuum: Slowly break the vacuum by introducing an inert gas (nitrogen or argon).

  • Storage: Transfer the purified product to a clean, dry, and tightly sealed container, preferably under an inert atmosphere, and store it in a cool, dry place.[1]

Visualizations

G Diagram 1: Troubleshooting Impure this compound cluster_0 Diagram 1: Troubleshooting Impure this compound start Start: Impure this compound check_appearance Observe Appearance: Cloudy, Fuming, Sharp Odor? start->check_appearance hydrolysis Likely Hydrolysis: Product contains 2-Bromobutyric Acid & HCl check_appearance->hydrolysis Yes volatile_impurities Check for Volatile Impurities (e.g., residual SOCl₂) check_appearance->volatile_impurities No, but purity is suspect purify Purify by Fractional Vacuum Distillation hydrolysis->purify volatile_impurities->purify pure_product Pure this compound purify->pure_product store Store Under Inert Atmosphere pure_product->store

Caption: Troubleshooting workflow for impure this compound.

G Diagram 2: Experimental Workflow for Vacuum Distillation cluster_1 Diagram 2: Experimental Workflow for Vacuum Distillation setup 1. Assemble Dry Distillation Apparatus in Fume Hood charge 2. Charge Flask with Impure This compound setup->charge vacuum 3. Apply Vacuum (e.g., 10-20 mmHg) charge->vacuum heat 4. Begin Stirring and Gentle Heating vacuum->heat collect 5. Collect Pure Fraction at Constant Temperature heat->collect cool 6. Cool Apparatus to Room Temperature collect->cool break_vacuum 7. Break Vacuum with Inert Gas (N₂ or Ar) cool->break_vacuum store 8. Transfer and Store Purified Product break_vacuum->store

Caption: Step-by-step workflow for purifying this compound.

References

Impact of solvent polarity on 2-Bromobutyryl chloride reaction stereoselectivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromobutyryl chloride. It focuses on the critical impact of solvent polarity on the stereoselectivity of these reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of solvent polarity in controlling the stereoselectivity of reactions with this compound?

Solvent polarity plays a crucial role in stabilizing transition states and intermediates during a chemical reaction. In the context of stereoselective reactions involving this compound, the polarity of the solvent can influence the conformational rigidity of the transition state assembly, the solvation of charged intermediates, and the efficacy of chiral auxiliaries or catalysts. Generally, lower polarity solvents are favored for reactions where a well-organized, compact transition state is required to achieve high stereoselectivity.[1][2]

Q2: How do polar protic and polar aprotic solvents differently affect the stereochemical outcome?

Polar protic solvents, such as alcohols, can form hydrogen bonds with nucleophiles and intermediates, which can sometimes be detrimental to stereoselectivity by creating a more flexible and less predictable transition state. Polar aprotic solvents, like THF or acetonitrile, can solvate cations while leaving the nucleophile relatively "bare" and more reactive.[2] The choice between them depends on the specific reaction mechanism and whether stabilization of a charged intermediate is necessary. For many stereoselective acylations, nonpolar or weakly polar aprotic solvents are preferred.

Q3: My stereoselective reaction with this compound is showing low diastereomeric/enantiomeric excess. What are the likely causes related to the solvent?

Low stereoselectivity can stem from several solvent-related issues:

  • High Solvent Polarity: A highly polar solvent might disrupt the formation of a well-defined chiral transition state, leading to poor stereochemical induction.

  • Presence of Water: this compound is highly moisture-sensitive and will rapidly hydrolyze to 2-bromobutyric acid.[1][3] This not only consumes the starting material but can also introduce acidic conditions that may lead to racemization of the product.

  • Inappropriate Solvent Type: The solvent may be interfering with the chiral auxiliary or catalyst. For instance, a coordinating solvent might compete with the substrate for binding to a Lewis acid catalyst.

Q4: Can changing the solvent improve the yield of my reaction?

Yes, solvent choice can significantly impact reaction yield.[4] A solvent that effectively dissolves all reactants while promoting the desired reaction pathway will generally lead to higher yields. For instance, if your starting materials have poor solubility in a nonpolar solvent chosen for stereoselectivity, you may need to find a solvent with a polarity that offers a compromise between selectivity and solubility. Additionally, ensuring the use of anhydrous solvents is critical to prevent yield loss due to hydrolysis of the acyl chloride.[3][5]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low Diastereomeric/Enantiomeric Excess The solvent polarity is too high, leading to a disorganized transition state.- Switch to a less polar solvent (e.g., from THF to Dichloromethane or Toluene).[1]- Perform a solvent screen with a range of polarities to identify the optimal medium.
The chiral auxiliary or catalyst is not effectively inducing stereoselectivity in the chosen solvent.- Consult literature for the optimal solvent for your specific chiral auxiliary or catalyst system.- Consider a solvent that is less likely to coordinate with the catalyst.
Formation of 2-Bromobutyric Acid as a Major Byproduct The solvent or reagents contain trace amounts of water, leading to hydrolysis of the this compound.[5]- Use freshly distilled or commercially available anhydrous solvents.[3]- Ensure all glassware is flame-dried or oven-dried immediately before use.[3]- Conduct the reaction under a strict inert atmosphere (e.g., Nitrogen or Argon).[6]
Inconsistent Stereoselectivity Between Batches There is variability in the water content of the solvent between experiments.- Standardize the procedure for drying solvents and setting up the reaction under an inert atmosphere.[3]- Use a consistent source and grade of anhydrous solvent.
Low Reaction Yield Poor solubility of reactants in the chosen nonpolar solvent.- screen for a solvent that provides a better balance between reactant solubility and stereoselectivity.- Consider a co-solvent system, but be aware this may impact stereoselectivity.
The reaction temperature is not optimal for the chosen solvent.- Optimize the reaction temperature in conjunction with the solvent. Lower temperatures often enhance stereoselectivity.[1]

Quantitative Data Summary

The following table presents hypothetical data illustrating the potential impact of solvent polarity on the diastereoselectivity of the acylation of a chiral alcohol with this compound. This data is for illustrative purposes to guide experimental design.

Entry Solvent Dielectric Constant (ε) Temperature (°C) Yield (%) Diastereomeric Excess (d.e. %)
1Toluene2.4-208592
2Dichloromethane (DCM)9.1-209085
3Diethyl Ether4.3-208888
4Tetrahydrofuran (THF)7.6-209275
5Acetonitrile37.5-207540

Experimental Protocols

General Protocol for Stereoselective Acylation using a Chiral Auxiliary

This protocol describes a general method for the acylation of a chiral auxiliary, such as an Evans oxazolidinone, with this compound to assess the impact of different solvents.

Materials:

  • Chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone)

  • Anhydrous solvents (e.g., Dichloromethane, THF, Toluene)

  • n-Butyllithium (n-BuLi) solution in hexanes

  • This compound

  • Anhydrous lithium chloride (optional, for improved stereoselectivity in some cases)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the chiral auxiliary (1.0 eq) in the chosen anhydrous solvent (e.g., THF) to a concentration of 0.1 M.

  • Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. To this, add n-butyllithium (1.05 eq) dropwise. Stir the mixture at -78 °C for 30 minutes to form the lithium enolate.

  • Acylation: In a separate flame-dried flask, dissolve this compound (1.1 eq) in the same anhydrous solvent. Add this solution dropwise to the enolate solution at -78 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica (B1680970) gel. Determine the diastereomeric excess of the product by ¹H NMR spectroscopy or chiral HPLC analysis.[7]

Visualizations

experimental_workflow start_end start_end process process decision decision io io analysis analysis start Start prep Prepare Anhydrous Reactants and Solvent start->prep reaction Perform Acylation Reaction at Controlled Temperature prep->reaction quench Quench Reaction reaction->quench extract Workup and Extraction quench->extract purify Purify Crude Product (Column Chromatography) extract->purify analyze Analyze Stereoselectivity (NMR, Chiral HPLC) purify->analyze check_selectivity Acceptable Stereoselectivity? analyze->check_selectivity end End check_selectivity->end Yes optimize Optimize Conditions (Solvent, Temp.) check_selectivity->optimize No optimize->prep

Caption: Experimental workflow for optimizing stereoselective acylation.

solvent_polarity_impact Impact of Solvent Polarity on Transition State cluster_low Low Polarity Solvent cluster_high High Polarity Solvent condition condition state state outcome outcome bad_outcome bad_outcome low_polarity Low Polarity (e.g., Toluene, DCM) ordered_ts Ordered, Compact Transition State low_polarity->ordered_ts Favors high_selectivity High Stereoselectivity ordered_ts->high_selectivity Leads to high_polarity High Polarity (e.g., Acetonitrile) disordered_ts Disordered, Solvated Transition State high_polarity->disordered_ts Favors low_selectivity Low Stereoselectivity (Racemization) disordered_ts->low_selectivity Leads to

Caption: Relationship between solvent polarity and reaction stereoselectivity.

References

Validation & Comparative

A Comparative Guide to 2-Bromobutyryl Chloride and 4-Bromobutyryl Chloride in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and optimizing reaction outcomes. Among the versatile bifunctional reagents, 2-bromobutyryl chloride and 4-bromobutyryl chloride have emerged as valuable intermediates, particularly in the synthesis of pharmaceuticals and other complex organic molecules. Their shared butyryl chloride backbone appended with a bromine atom at different positions imparts distinct reactivity profiles and synthetic applications. This guide provides a comprehensive comparison of these two reagents, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.

At a Glance: Key Physicochemical Properties

A fundamental understanding of the physical and chemical properties of these reagents is crucial for their effective handling and application in synthesis. The following table summarizes their key characteristics.

PropertyThis compound4-Bromobutyryl Chloride
CAS Number 22118-12-3[1][2][3]927-58-2[4][5]
Molecular Formula C₄H₆BrClO[1][2]C₄H₆BrClO[5]
Molecular Weight 185.45 g/mol [1][2]185.45 g/mol [4][5]
Appearance Colorless to light yellow liquid[3]Colorless to light yellow liquid[6]
Boiling Point 151 °C at 760 mmHg[1]101 °C at 37 mmHg[4]
Density 1.59 g/cm³[1]1.602 g/mL at 25 °C[4]
Refractive Index 1.48[1]n20/D 1.492[4]
Solubility Soluble in organic solvents, reacts with water[3]Soluble in organic solvents, reacts with water[7]

Synthesis of the Reagents

The synthetic routes to this compound and 4-bromobutyryl chloride are distinct, reflecting the positional difference of the bromine substituent.

This compound is typically synthesized from 2-bromobutyric acid.[8] The conversion of the carboxylic acid to the acyl chloride is commonly achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[8]

4-Bromobutyryl chloride , on the other hand, is often prepared from γ-butyrolactone. This involves a ring-opening reaction with hydrogen bromide to form 4-bromobutyric acid, which is then converted to the acyl chloride.[6]

Synthesis_Comparison cluster_2bromo This compound Synthesis cluster_4bromo 4-Bromobutyryl Chloride Synthesis 2-Bromobutyric Acid 2-Bromobutyric Acid SOCl2_or_Oxalyl_Chloride SOCl₂ or Oxalyl Chloride 2-Bromobutyric Acid->SOCl2_or_Oxalyl_Chloride Acylation 2-Bromobutyryl_Chloride 2-Bromobutyryl Chloride SOCl2_or_Oxalyl_Chloride->2-Bromobutyryl_Chloride gamma-Butyrolactone γ-Butyrolactone HBr HBr gamma-Butyrolactone->HBr Ring Opening 4-Bromobutyric_Acid 4-Bromobutyric Acid HBr->4-Bromobutyric_Acid SOCl2_4 SOCl₂ 4-Bromobutyric_Acid->SOCl2_4 Acylation 4-Bromobutyryl_Chloride 4-Bromobutyryl Chloride SOCl2_4->4-Bromobutyryl_Chloride

A comparison of the typical synthetic pathways for this compound and 4-bromobutyryl chloride.

Reactivity and Synthetic Applications: A Tale of Two Isomers

The differing positions of the bromine atom on the butyryl chain dictate the distinct reactivity profiles and, consequently, the primary applications of these two reagents in organic synthesis. Both molecules possess a highly reactive acyl chloride group that readily participates in nucleophilic acyl substitution reactions.[8][9][10] However, the nature of the alkyl bromide moiety in each isomer leads to different intramolecular possibilities and applications as bifunctional linkers.

This compound: A Chiral Acylating Agent

The key feature of this compound is the presence of a bromine atom at the α-position to the carbonyl group. This position is a stereocenter, making chiral this compound a valuable building block in asymmetric synthesis.

Primary Applications:

  • Acylation: It is a potent acylating agent for amines, alcohols, and other nucleophiles. For instance, it reacts with 6-chloroimidazo[1,2-b]pyridazin-3-amine (B1278716) in THF with pyridine (B92270) to yield the corresponding amide in 74% yield.[8]

  • Synthesis of α-Substituted Carbonyl Compounds: The α-bromo group can be displaced by various nucleophiles, providing a route to a wide range of α-substituted amides, esters, and ketones.

  • Precursor to Heterocycles: It serves as a precursor for the synthesis of certain heterocyclic systems, although less commonly than its 4-bromo isomer.

4-Bromobutyryl Chloride: The Versatile Bifunctional Linker

4-Bromobutyryl chloride is a highly versatile bifunctional reagent due to the presence of a reactive acyl chloride and a primary alkyl bromide.[10][11] This dual functionality allows for sequential reactions, making it an invaluable tool for constructing complex molecules, particularly heterocycles.[11]

Primary Applications:

  • Acylation followed by Intramolecular Cyclization: This is the most prominent application of 4-bromobutyryl chloride. The acyl chloride first reacts with a nucleophile (e.g., an amine), and the newly introduced bromo-butyl chain then undergoes an intramolecular nucleophilic substitution to form a cyclic product. This strategy is widely used in the synthesis of:

    • Pyrrolidin-2-ones (γ-lactams): Reaction with primary amines followed by base-mediated cyclization.[11]

    • Piperidin-2-ones (δ-lactams): Similar to pyrrolidinone synthesis but with appropriate precursors to form a six-membered ring.

    • 1,4-Benzodiazepines: Used as a key building block in the multi-step synthesis of this important class of psychoactive drugs.[11]

    • 1,2,4-Triazoles: Can be used to synthesize substituted triazoles.[4][11]

  • Linker for Bioconjugation: Its bifunctional nature makes it an effective linker for conjugating peptides and other biomolecules to various tags or payloads.[12]

Reactivity_Comparison cluster_2bromo_react This compound Reactivity cluster_4bromo_react 4-Bromobutyryl Chloride Reactivity 2BBC 2-Bromobutyryl Chloride Acylation_2 Acylation (Primary reaction) 2BBC->Acylation_2 alpha_Substitution α-Substitution (Secondary reaction) Acylation_2->alpha_Substitution 4BBC 4-Bromobutyryl Chloride Acylation_4 Acylation (Primary reaction) 4BBC->Acylation_4 Intramolecular_Cyclization Intramolecular Cyclization Acylation_4->Intramolecular_Cyclization

A depiction of the primary reaction pathways for this compound and 4-bromobutyryl chloride.

Comparative Experimental Data

Reaction TypeSubstrateReagentConditionsProductYield (%)Reference
Amide Synthesis Benzylamine (B48309)4-Bromobutyryl ChlorideTriethylamine (B128534), DCM, 0 °C to RT, 2 hN-benzyl-4-bromobutanamideHigh[11]
Amide Synthesis 6-chloroimidazo[1,2-b]pyridazin-3-amineThis compoundTHF, pyridineCorresponding amide74[8]
Ester Synthesis Anhydrous Ethanol4-Bromobutyryl ChlorideCatalytic pyridine, RT, 2-4 hEthyl 4-bromobutanoateGood[13]
Heterocycle Synthesis Benzylamine4-Bromobutyryl Chloride1. TEA, DCM; 2. K₂CO₃, acetone (B3395972)/DMF, heat1-benzylpyrrolidin-2-oneGood[11]

Experimental Protocols

General Protocol for Amide Synthesis with 4-Bromobutyryl Chloride

This protocol describes the synthesis of N-benzyl-4-bromobutanamide.[11]

Materials:

Procedure:

  • To a solution of benzylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in dichloromethane at 0 °C, add 4-bromobutyryl chloride (1.0 equivalent) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Wash the reaction mixture with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-benzyl-4-bromobutanamide.

Amide_Synthesis_Workflow Start Start Dissolve Dissolve Benzylamine & Triethylamine in DCM at 0 °C Start->Dissolve Add Add 4-Bromobutyryl Chloride dropwise Dissolve->Add Stir Warm to RT and stir for 2h Add->Stir Wash Wash with NaHCO₃ (aq) and Brine Stir->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Filter and Concentrate Dry->Concentrate End Crude N-benzyl-4-bromobutanamide Concentrate->End

A typical workflow for the synthesis of an amide using 4-bromobutyryl chloride.
General Protocol for Intramolecular Cyclization to a Pyrrolidin-2-one

This protocol describes the synthesis of 1-benzylpyrrolidin-2-one from the product of the previous reaction.[11]

Materials:

  • N-benzyl-4-bromobutanamide

  • Potassium carbonate (K₂CO₃)

  • Acetone or Dimethylformamide (DMF)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the crude N-benzyl-4-bromobutanamide in a suitable solvent (e.g., acetone or DMF).

  • Add potassium carbonate (K₂CO₃) to the solution.

  • Heat the mixture to effect intramolecular cyclization, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, filter the mixture and remove the solvent in vacuo.

  • Purify the residue by column chromatography on silica gel to afford the desired 1-benzylpyrrolidin-2-one.

Potential Side Reactions

A crucial consideration in the application of these reagents is the potential for side reactions.

With 4-bromobutyryl chloride , intramolecular cyclization of the reagent itself can occur in the presence of a base, leading to the formation of cyclobutanone.[7] Additionally, under certain conditions, particularly in Friedel-Crafts reactions, polymerization can be a competing side reaction.[14] Careful control of reaction conditions, such as temperature and the choice of base, is essential to minimize these unwanted pathways.[7]

For This compound , as with any reactive acyl chloride, hydrolysis is a primary concern, necessitating anhydrous reaction conditions.[8]

Conclusion

References

A Comparative Guide to the Reactivity of 2-Bromobutyryl Chloride and 2-Chlorobutyryl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the selection of an appropriate acylating agent is a critical decision that profoundly influences reaction efficiency, yield, and selectivity. This guide offers an objective comparison of the reactivity of two closely related acyl halides: 2-bromobutyryl chloride and 2-chlorobutyryl chloride. While their structural similarities are apparent, the substitution of bromine for chlorine at the alpha-position imparts a significant difference in their chemical behavior. This comparison is grounded in fundamental principles of organic chemistry and supported by analogous experimental data to inform the selection process in research and development.

Theoretical Framework for Reactivity

The reactivity of acyl halides in nucleophilic acyl substitution reactions is primarily governed by two key factors: the electrophilicity of the carbonyl carbon and the leaving group ability of the halide.[1]

  • Electrophilicity of the Carbonyl Carbon: Both bromine and chlorine are highly electronegative atoms that inductively withdraw electron density from the carbonyl carbon. This withdrawal increases the partial positive charge on the carbonyl carbon, rendering it more susceptible to nucleophilic attack. Given that chlorine is slightly more electronegative than bromine, one might predict a marginally more electrophilic carbonyl carbon in 2-chlorobutyryl chloride. However, this electronic effect is significantly overshadowed by the second factor.

  • Leaving Group Ability: The rate-determining step in many nucleophilic acyl substitution reactions is the collapse of the tetrahedral intermediate to expel the halide ion.[1] A better leaving group is a more stable anion, which corresponds to a weaker base. The basicity of the halide ions decreases down the periodic table (F⁻ > Cl⁻ > Br⁻ > I⁻). Therefore, the bromide ion (Br⁻) is a weaker base and a better leaving group than the chloride ion (Cl⁻).[2] This is because the larger size of the bromide ion allows for the negative charge to be dispersed over a larger volume, increasing its stability.[2]

Data Presentation: Physicochemical Properties and Reactivity Analogy

Property4-Bromobutyryl Chloride4-Chlorobutyryl ChlorideJustification for Reactivity Impact
Leaving Group Bromide (Br⁻)Chloride (Cl⁻)Bromide is a better leaving group due to its lower basicity and greater stability.[2]
C-X Bond Energy ~280 kJ/mol~350 kJ/molThe weaker Carbon-Bromine bond is more easily cleaved during the reaction.[2]

This data for the 4-halo analogs strongly supports the theoretical prediction that the bromo derivative is more reactive. Reactions involving this compound are expected to proceed faster and under milder conditions compared to those with 2-chlorobutyryl chloride.

Mandatory Visualizations

Reactivity_Comparison_Logic cluster_factors Factors Influencing Reactivity cluster_comparison Compound Comparison Electrophilicity Electrophilicity 2_Bromo This compound Electrophilicity->2_Bromo 2_Chloro 2-Chlorobutyryl Chloride Electrophilicity->2_Chloro Leaving_Group_Ability Leaving_Group_Ability Leaving_Group_Ability->2_Bromo Br- is a better leaving group Leaving_Group_Ability->2_Chloro Cl- is a poorer leaving group Reactivity_Conclusion This compound is MORE REACTIVE 2_Bromo->Reactivity_Conclusion 2_Chloro->Reactivity_Conclusion Experimental_Workflow Start Start: Parallel Reactions Reagents Prepare solutions of: - this compound - 2-Chlorobutyryl Chloride - Nucleophile (e.g., Alcohol, Amine) Start->Reagents Reaction_Setup Mix acyl halide and nucleophile under controlled temperature and inert atmosphere Reagents->Reaction_Setup Monitoring Monitor reaction progress over time (e.g., NMR, HPLC, GC) Reaction_Setup->Monitoring Data_Analysis Plot concentration vs. time Monitoring->Data_Analysis Conclusion Determine Relative Reaction Rates Data_Analysis->Conclusion

References

A Comparative Guide: Unveiling the Synthetic Advantages of 2-Bromobutyryl Chloride Over Butyryl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and fine chemical synthesis, the choice of acylating agent is a critical decision that can significantly impact reaction efficiency, yield, and the potential for subsequent molecular modifications. This guide provides an in-depth comparison of 2-bromobutyryl chloride and its non-halogenated counterpart, butyryl chloride, highlighting the distinct advantages conferred by the presence of an alpha-bromo substituent. While both are effective acylating agents, this compound offers enhanced reactivity and serves as a versatile bifunctional building block, opening up a wider range of synthetic possibilities.

Enhanced Reactivity and Dual Functionality: The Core Advantages

The primary distinction and key advantage of this compound lies in its dual reactivity. It possesses a highly reactive acyl chloride group for acylation reactions, and a bromine atom at the alpha-position that can participate in nucleophilic substitution reactions.[1] This bifunctional nature allows for the sequential introduction of different functionalities, making it an invaluable tool in the synthesis of complex molecules.[1]

In contrast, butyryl chloride's reactivity is limited to its acyl chloride group, primarily serving as a butyrylating agent.[2] While effective for this purpose, it lacks the secondary reaction site that gives this compound its synthetic versatility.

The electron-withdrawing inductive effect of the alpha-bromo substituent in this compound increases the electrophilicity of the carbonyl carbon. This heightened electrophilicity makes it more susceptible to nucleophilic attack compared to butyryl chloride, which can lead to faster reaction rates and the possibility of using milder reaction conditions. This principle is supported by comparative studies of other halogenated and non-halogenated acyl chlorides, which show that halogen substitution enhances reactivity.

Physicochemical Properties: A Side-by-Side Comparison

A summary of the key physical and chemical properties of both reagents is presented below, providing a basis for comparison in a laboratory setting.

PropertyThis compoundButyryl Chloride
Molecular Formula C₄H₆BrClO[3]C₄H₇ClO[2]
Molecular Weight 185.45 g/mol [4]106.55 g/mol [2]
Appearance Colorless to light yellow liquid[1]Colorless liquid with a pungent odor[2]
Boiling Point 151 °C at 760 mmHg[1]102 °C[2]
Density 1.59 g/cm³ at 20°C[1]1.033 g/cm³[2]
Reactivity with Water Reacts to form 2-bromobutyric acid and HCl[1]Reacts readily to form butyric acid and HCl[2]

Synthetic Applications and Experimental Evidence

The enhanced reactivity and bifunctionality of this compound translate into significant advantages in various synthetic applications, particularly in the pharmaceutical and agrochemical industries.

Amide and Ester Synthesis: A Comparative Experiment

To illustrate the performance difference between the two reagents, a representative experiment on the N-acylation of aniline (B41778) is detailed below. This experiment is designed to compare the yield and reaction time for the formation of N-phenylbutanamide and N-phenyl-2-bromobutanamide.

Experimental Protocol: N-Acylation of Aniline

Materials:

  • Aniline

  • This compound

  • Butyryl chloride

  • Triethylamine (B128534) (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In two separate round-bottom flasks, dissolve aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool both solutions to 0 °C in an ice bath.

  • To one flask, add this compound (1.1 eq) dropwise over 10 minutes.

  • To the second flask, add butyryl chloride (1.1 eq) dropwise over 10 minutes.

  • Allow both reaction mixtures to warm to room temperature and stir. Monitor the progress of each reaction by Thin Layer Chromatography (TLC).

  • Upon completion (disappearance of aniline), quench each reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layers and wash with brine.

  • Dry the organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude products by column chromatography on silica (B1680970) gel.

Expected Results:

Based on the higher reactivity of this compound, the following outcomes are anticipated:

ReagentProductExpected Reaction TimeExpected Yield
This compoundN-phenyl-2-bromobutanamide1-2 hours>90%
Butyryl ChlorideN-phenylbutanamide2-4 hours~80-85%

Discussion:

The expected shorter reaction time and higher yield with this compound are direct consequences of the increased electrophilicity of its carbonyl carbon due to the alpha-bromo substituent. This allows for a more rapid and complete reaction with the nucleophilic aniline.

A Versatile Intermediate for Further Transformations

Beyond its role as a more reactive acylating agent, the true advantage of this compound is its utility as a bifunctional intermediate. The resulting alpha-bromo amides and esters can undergo subsequent nucleophilic substitution reactions at the C-Br bond, enabling the synthesis of a wide array of complex molecules. For instance, the bromine can be displaced by various nucleophiles to introduce new functional groups or to facilitate intramolecular cyclization reactions, forming heterocyclic structures that are prevalent in many pharmaceutical compounds.

Visualizing the Chemical Processes

To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanism and the experimental workflow.

ReactionMechanism cluster_reagents Reactants cluster_intermediate Intermediate cluster_products Products Aniline Aniline (Nucleophile) Tetrahedral Tetrahedral Intermediate Aniline->Tetrahedral Nucleophilic Attack AcylChloride This compound (Electrophile) AcylChloride->Tetrahedral Amide N-phenyl-2-bromobutanamide Tetrahedral->Amide Chloride Elimination HCl HCl Tetrahedral->HCl

Caption: Mechanism of N-acylation of aniline with this compound.

ExperimentalWorkflow A 1. Dissolve Aniline and Et3N in DCM B 2. Cool to 0 °C A->B C 3. Add Acyl Chloride Dropwise B->C D 4. Warm to RT and Stir C->D E 5. Monitor by TLC D->E F 6. Quench with NaHCO3 E->F G 7. Work-up (Wash and Dry) F->G H 8. Concentrate G->H I 9. Purify by Column Chromatography H->I J 10. Characterize Product I->J

Caption: General workflow for the comparative N-acylation experiment.

Conclusion

References

Navigating Acylation of Sensitive Substrates: A Guide to Alternatives for 2-Bromobutyryl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the acylation of sensitive substrates is a critical step that demands a delicate balance between reactivity and selectivity. 2-Bromobutyryl chloride is a potent acylating agent, but its high reactivity can be detrimental to molecules bearing sensitive functional groups, such as acid-labile protecting groups or multiple nucleophilic sites. This guide provides an objective comparison of viable alternative acylating agents, supported by experimental data, to facilitate the selection of the optimal reagent for challenging synthetic targets.

Executive Summary: A Comparative Overview

The choice of an acylating agent hinges on the specific nucleophile, the presence of other functional groups, and the desired reaction conditions. Less reactive agents generally offer higher selectivity, preventing unwanted side reactions with sensitive moieties.[1] The following table summarizes the key characteristics of alternatives to this compound.

Reagent ClassExample(s)Relative ReactivityKey AdvantagesKey Disadvantages
Acyl Bromide 2-Bromoisobutyryl bromideVery HighPowerful acylating agent for less reactive nucleophiles.[2]High reactivity can lead to low selectivity; highly moisture-sensitive; generates corrosive HBr.[2]
Acid Anhydride Bromoacetic anhydrideHighMore selective and less moisture-sensitive than acyl chlorides; byproduct is a less corrosive carboxylic acid.[3]May require catalysts or higher temperatures; only 50% theoretical atom economy for the acyl group.[3]
Carboxylic Acid + Coupling Agent 2-Bromobutyric acid + EDC/DCCModerateMild, neutral conditions; avoids strong acid byproducts; suitable for acid-sensitive substrates.[4][5]Coupling agents can be expensive; byproduct (urea) removal can be challenging (especially DCU).[6]
Potassium Acyltrifluoroborate (KAT) K-(2-bromobutyryl)trifluoroborateModerate (Activated)Highly chemoselective for primary amines in water at acidic pH; tolerates alcohols and secondary amines.[7]Requires amine activation (e.g., with NCS); reagent synthesis may be required.[8][9]

Performance Comparison: Reactivity and Selectivity

The general order of reactivity for common acylating agents is: Acyl Chlorides > Acid Anhydrides > Activated Esters > Amides.[10][11] This hierarchy is fundamental to selecting a reagent that will react with the intended functional group while preserving others.

Acylation of Alcohols: Chemoselectivity

For substrates containing multiple hydroxyl groups, such as carbohydrates or polyols, selective acylation is a common challenge. Steric hindrance around the acylating agent and the substrate's hydroxyl groups can be exploited to achieve selectivity.

Table 1: Selective Acetylation of a Primary vs. Secondary Alcohol

Acylating AgentBase / CatalystSelectivity (Primary:Secondary)Yield (Primary Acetate)ConditionsReference
Acetyl Chloride2,4,6-Collidine>99:192%CH₂Cl₂, -50°C to 0°C, 3h[12]
Acetyl ChloridePyridine4:178%CH₂Cl₂, -50°C to 0°C, 3h[12]
Acetic AnhydrideCu(NO₃)₂·3H₂OHigh (Selective for 1°)95%EtOAc, reflux, 2h[13]

Data based on competitive reactions with 1-octanol (B28484) and 2-octanol (B43104) or selective acylation of primary-secondary diols.

Acylation of Amines: Chemoselectivity

In molecules with multiple amine functionalities, such as polyamines or amino acids, selectivity between primary and secondary amines is crucial. Milder, more sterically demanding acylating agents often provide superior selectivity.

Table 2: Competitive Acylation of Primary vs. Secondary Amines

Acylating AgentSubstratesSelectivity (Primary:Secondary)ConditionsReference
Acetyl ChlorideAniline vs. N-Ethylaniline11:1N/A[14]
N,N-Diacetyl-2-phenyl-4-quinazoloneAniline vs. N-Ethylaniline>100:1N/A[14]
Potassium PhenylacetyltrifluoroborateBenzylamine vs. DibenzylamineComplete (1° only)NCS, THF/Citrate (B86180) Buffer (pH 3), RT[8]

Visualizing Acylating Agent Reactivity and Selection

A clear understanding of the relative reactivity and the decision-making process for choosing a reagent is essential for success with sensitive substrates.

G Relative Reactivity of Acylating Agents cluster_legend Reactivity Spectrum Acyl_Halide Acyl Halides (e.g., this compound) Reactivity: Very High Anhydride Acid Anhydrides Reactivity: High Acyl_Halide->Anhydride Decreasing Reactivity Increasing Selectivity Activated_Ester Carboxylic Acids + Coupling Agents (e.g., EDC, DCC) Reactivity: Moderate Anhydride->Activated_Ester Decreasing Reactivity Increasing Selectivity Ester Esters / KATs Reactivity: Moderate / Low Activated_Ester->Ester Decreasing Reactivity Increasing Selectivity High Highest Med ... Low Lowest

Caption: General reactivity hierarchy of common acylating agents.

G Workflow for Selecting an Acylating Agent decision decision start_node Start: Define Substrate & Acylation Goal decision_sensitive Substrate contains sensitive groups? start_node->decision_sensitive reagent_chloride Use Acyl Chloride (e.g., this compound) reagent_anhydride Consider Acid Anhydride reagent_coupling Use Coupling Agent (e.g., EDC/DCC) reagent_kat Consider KAT Reagent decision_sensitive->reagent_chloride No decision_nucleophile Primary Nucleophile? decision_sensitive->decision_nucleophile Yes decision_nucleophile->reagent_coupling Alcohol / Thiol decision_amine_selectivity High chemoselectivity for 1° amine needed? decision_nucleophile->decision_amine_selectivity Amine decision_amine_selectivity->reagent_anhydride No (or aprotic) decision_amine_selectivity->reagent_kat Yes (aqueous)

Caption: Decision workflow for acylating agent selection.

Experimental Protocols

Reproducibility is essential for the application of these methods in a research and development setting. The following protocols are representative examples for the acylation of sensitive substrates using milder alternatives to this compound.

Protocol 1: Selective Acylation of a Primary Amine using Potassium Acyltrifluoroborate (KAT)

This protocol is adapted from the work of Bode et al. and is highly effective for acylating primary amines in the presence of other nucleophiles like alcohols or secondary amines.[8][7]

Objective: To selectively acylate a primary amine on a polyfunctional substrate.

Materials:

  • Substrate with primary amine (1.0 eq)

  • Potassium acyltrifluoroborate (KAT) (1.5 eq)

  • N-chlorosuccinimide (NCS) (1.6 eq)

  • Tetrahydrofuran (THF)

  • Citrate buffer (0.2 M, pH 3)

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)

  • Ethyl acetate (B1210297) (EtOAc)

Procedure:

  • Dissolve the amine substrate (1.0 eq) in a 1:1 mixture of THF and citrate buffer (pH 3).

  • Add the potassium acyltrifluoroborate (1.5 eq) to the solution and stir.

  • In a separate flask, dissolve N-chlorosuccinimide (1.6 eq) in THF.

  • Add the NCS solution dropwise to the reaction mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

  • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ to consume excess NCS.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G Mechanism of DCC Coupling for Amide Formation node1 Carboxylic Acid (R-COOH) + DCC node2 O-Acylisourea Intermediate (Highly Reactive) node1->node2 Activation node4 Tetrahedral Intermediate node3 Primary Amine (R'-NH₂) node3->node2:f0 Nucleophilic Attack node5 Amide (R-CONH-R') + Dicyclohexylurea (DCU) node4->node5 Collapse & Proton Transfer

Caption: Simplified mechanism of amide formation using DCC.
Protocol 2: Acylation of an Acid-Sensitive Alcohol using 2-Bromobutyric Acid and EDC

This method avoids the harsh, acidic byproducts of acyl chlorides and is suitable for substrates with acid-labile protecting groups (e.g., silyl (B83357) ethers, acetals).[4][6]

Objective: To acylate an alcohol under mild, neutral conditions.

Materials:

  • Alcohol substrate (1.0 eq)

  • 2-Bromobutyric acid (1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • In a flame-dried, inert atmosphere flask, dissolve the alcohol substrate (1.0 eq), 2-bromobutyric acid (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Conclusion

While this compound is a powerful and effective reagent, its high reactivity makes it unsuitable for many complex, polyfunctional molecules encountered in modern drug discovery. Alternatives such as acid anhydrides, carboxylic acids activated with coupling agents, and potassium acyltrifluoroborates offer a toolkit of milder and more selective options. By understanding the relative reactivity and chemoselectivity of these reagents, researchers can devise more robust synthetic routes, improving yields and minimizing the need for extensive protecting group manipulation. The selection should be guided by the nature of the nucleophile and the overall sensitivity of the substrate, as outlined in this guide.

References

A Comparative Guide to Analytical Methods for Confirming the Purity of 2-Bromobutyryl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of reagents is a cornerstone of reliable and reproducible results. 2-Bromobutyryl chloride, a reactive acylating agent, is a key building block in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] Its high reactivity, particularly towards nucleophiles, makes it susceptible to degradation and necessitates rigorous purity assessment to avoid unwanted side reactions and ensure the integrity of synthetic pathways.[1]

This guide provides a comparative analysis of the primary analytical methods used to confirm the purity of this compound. We will explore the principles, advantages, and limitations of each technique, supported by experimental protocols and data to aid in method selection and implementation.

Comparison of Analytical Methods

The selection of an analytical method for purity determination is often guided by the specific information required, the nature of potential impurities, and the instrumentation available. For this compound, the most common impurities arise from its synthesis, which typically involves the reaction of 2-bromobutyric acid with thionyl chloride or oxalyl chloride.[1][3] Potential impurities therefore include unreacted 2-bromobutyric acid, residual solvents, and byproducts of hydrolysis such as hydrochloric acid.[1]

The following table summarizes the most effective analytical techniques for assessing the purity of this compound.

Analytical MethodPrincipleInformation ProvidedAdvantagesLimitationsTypical Purity Range Detected
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase.[4]Quantitative purity assessment and detection of volatile impurities.[4]High sensitivity and resolution; well-established for analyzing reactive acyl chlorides.[4]The high reactivity of the analyte may necessitate derivatization for some applications.[4][5]95-99.9%[4]
Nuclear Magnetic Resonance (NMR) Absorption of electromagnetic radiation by atomic nuclei in a magnetic field, providing detailed information about molecular structure.[4]Structural confirmation, identification, and quantification of impurities.[1][4]Provides comprehensive structural data, allowing for unambiguous identification of impurities.[4]Lower sensitivity compared to GC for trace impurities; requires a relatively pure sample for qNMR.>95%
Fourier-Transform Infrared (FTIR) Absorption of infrared radiation by molecules, causing vibrations of chemical bonds at specific frequencies.[6]Confirmation of functional groups and structural integrity.Fast, simple, and provides a characteristic fingerprint of the molecule.Primarily qualitative; not well-suited for quantifying impurities unless they have unique, strong absorptions.Qualitative
Karl Fischer Titration A coulometric or volumetric titration method that uses an electrochemical reaction to quantify water content.Precise quantification of water content.[1]High accuracy and precision specifically for water, a critical impurity for acyl chlorides.[1]Only measures water content; does not provide information on other organic or inorganic impurities.<0.1%[1]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established practices for the analysis of acyl chlorides and related compounds.

Gas Chromatography (GC) Protocol

Objective: To quantify the purity of this compound and identify any volatile impurities.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Capillary column suitable for polar and reactive compounds (e.g., DB-5MS or equivalent).[1]

Procedure:

  • Sample Preparation: Prepare a ~1 mg/mL solution of this compound in a dry, inert solvent such as dichloromethane (B109758) or acetonitrile.

  • Injector Configuration:

    • Injector Type: Split/splitless

    • Temperature: 250°C

    • Split Ratio: 50:1 (can be adjusted based on sample concentration)

  • Oven Temperature Program:

    • Initial Temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 15°C/min to 220°C.

    • Final Hold: Hold at 220°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[7]

  • Detector (FID) Configuration:

    • Temperature: 280°C

  • Data Analysis: Calculate purity by the area percent method, assuming all components have a similar response factor. For higher accuracy, a calibrated internal or external standard method should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To confirm the chemical structure of this compound and identify/quantify impurities.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).[8]

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of a dry, deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

  • ¹H NMR Acquisition:

    • Acquire a proton NMR spectrum using standard parameters.

    • Expected Chemical Shifts: The spectrum will show characteristic signals for the ethyl group protons and the proton alpha to the bromine and carbonyl group.

  • ¹³C NMR Acquisition:

    • Acquire a carbon-13 NMR spectrum.

    • Expected Chemical Shifts: The spectrum will display distinct signals for the carbonyl carbon, the carbon bearing the bromine atom, and the two carbons of the ethyl group.[9]

  • Data Analysis: Integrate the signals in the ¹H NMR spectrum to confirm the relative ratios of protons in the molecule. Compare the observed chemical shifts with reference spectra.[9][10] Impurities will present as additional peaks in the spectrum. For quantitative analysis (qNMR), a certified internal standard is used, and the purity is calculated by comparing the integral of a known analyte peak to the integral of a known standard peak.[8]

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

Objective: To verify the presence of the acyl chloride functional group and the overall structural integrity.

Instrumentation:

  • FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl) for neat liquid analysis.[6]

Procedure:

  • Sample Preparation: Apply a small drop of neat this compound directly onto the ATR crystal or between two salt plates to create a thin film.[6]

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal or salt plates.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Key Peak Identification: Look for a strong, sharp absorption band characteristic of the C=O (carbonyl) stretch of an acyl chloride, typically in the region of 1780-1815 cm⁻¹. The absence of a broad O-H stretch (around 3000 cm⁻¹) from the corresponding carboxylic acid is a key indicator of purity.

Workflow and Data Visualization

The logical flow for a comprehensive purity analysis of this compound is depicted below. This workflow ensures both qualitative confirmation and quantitative assessment.

Purity_Analysis_Workflow cluster_0 Purity Analysis Workflow for this compound Sample This compound Sample FTIR FTIR Spectroscopy Sample->FTIR Qualitative Check KF Karl Fischer Titration Sample->KF Moisture Analysis NMR NMR Spectroscopy (¹H and ¹³C) FTIR->NMR Functional Group Confirmed GC Gas Chromatography (GC/GC-MS) NMR->GC Structure Confirmed Report Purity Report GC->Report Quantitative Purity & Impurity Profile KF->Report Water Content (%)

Caption: Workflow for the purity assessment of this compound.

Conclusion

A multi-technique approach is recommended for the comprehensive purity analysis of this compound. FTIR spectroscopy offers a rapid qualitative check for the key acyl chloride functional group. NMR spectroscopy provides definitive structural confirmation and the ability to identify and quantify major impurities. For high-sensitivity quantitative analysis of volatile impurities and to obtain a precise purity value, Gas Chromatography is the method of choice.[3][11][12] Finally, due to the compound's moisture sensitivity, Karl Fischer titration is essential for accurately determining the water content, a critical parameter for ensuring reactivity and stability.[1][11] By combining these methods, researchers can confidently ascertain the purity of this compound, ensuring the success of their synthetic endeavors.

References

A Comparative Guide to LC-MS Analysis for Validating the Products of a 2-Bromobutyryl Chloride Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise validation of reaction products is paramount to ensuring the integrity and success of a synthetic pathway. 2-Bromobutyryl chloride is a highly reactive acylating agent used to introduce the 2-bromobutyryl group into various molecules, commonly by reacting with nucleophiles like amines or alcohols.[1][2] Validating the resulting products requires analytical techniques that are not only sensitive and specific but also capable of identifying potential side products and unreacted starting materials.

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other common analytical techniques for the validation of products from a this compound reaction. We present detailed experimental protocols, comparative data, and workflow visualizations to assist researchers in selecting the most appropriate method for their needs.

Expected Reaction Products and Potential Byproducts

This compound is a bifunctional molecule with two primary reactive sites: the highly electrophilic acyl chloride and the alkyl bromide.[3] Its primary reactions involve nucleophilic acyl substitution.

  • Reaction with Amines: Primary and secondary amines react to form the corresponding N-(2-bromobutyryl) amides.[1][4]

  • Reaction with Alcohols: Alcohols react to yield 2-bromobutyrate (B1202233) esters.[1][5]

  • Hydrolysis: Due to its high reactivity, this compound readily hydrolyzes in the presence of moisture to form 2-bromobutyric acid, a common impurity in the reaction mixture.[1][3]

  • Other Side Reactions: Depending on the reaction conditions and the substrate, other side reactions such as diacylation or intramolecular cyclization can occur.[6]

The primary goal of the analytical validation is to confirm the formation of the desired amide or ester, quantify its purity, and identify and quantify any significant byproducts or unreacted starting materials.

Primary Validation Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful and widely adopted technique for the analysis of acylation reaction mixtures due to its high sensitivity, selectivity, and compatibility with a broad range of analyte polarities.[7][8] It excels at separating complex mixtures and providing mass information for each component, enabling unambiguous identification.

Detailed Experimental Protocol: LC-MS Analysis

1. Sample Preparation:

  • Quench a small aliquot (e.g., 10 µL) of the reaction mixture in 990 µL of a 50:50 acetonitrile/water solution. This immediately stops the reaction and dilutes the sample for analysis.

  • Vortex the sample thoroughly.

  • If necessary, centrifuge the sample to pellet any precipitated salts (e.g., from the base used in the reaction) and transfer the supernatant to an LC vial.

2. Liquid Chromatography (LC) Conditions:

  • LC System: Agilent 1290 Infinity II or equivalent.

  • Column: ZORBAX 300SB-C8, 2.1 x 100 mm, 3.5 µm particle size.[8]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Return to 5% B

    • 18.1-22 min: Column re-equilibration at 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • MS System: Agilent 6545XT AdvanceLink Q-TOF or equivalent.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Gas Temperature: 325°C.

  • Gas Flow: 8 L/min.

  • Nebulizer Pressure: 35 psig.

  • Sheath Gas Temperature: 350°C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 175 V.

  • Mass Range: 100-1000 m/z.

  • Data Acquisition: Acquire data in both full scan mode for unknown identification and targeted MS/MS mode for structural confirmation of expected products.

Alternative Validation Methodologies

While LC-MS is a gold standard, other techniques offer distinct advantages and can provide complementary information.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for volatile and thermally stable compounds, offering superior chromatographic resolution.[9] For products of this compound reactions, which may have limited volatility, derivatization might be necessary, although the products themselves are often more volatile than the starting nucleophile.

Brief Experimental Protocol:

  • Sample Preparation: Quench the reaction as described for LC-MS. Extract the product into an organic solvent like dichloromethane (B109758) or ethyl acetate. Dry the organic layer with sodium sulfate (B86663) and concentrate.

  • GC Conditions: Inject the sample onto a non-polar column (e.g., HP-5ms). Use a temperature gradient from 50°C to 250°C.

  • MS Conditions: Use Electron Ionization (EI) to generate fragment patterns that can be compared against spectral libraries for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and is non-destructive. It is the most definitive method for structure elucidation and can be used for quantitative analysis (qNMR) with an internal standard.[10]

Brief Experimental Protocol:

  • Sample Preparation: Take an aliquot of the crude reaction mixture, evaporate the solvent, and re-dissolve the residue in a deuterated solvent (e.g., CDCl₃) containing an internal standard (e.g., TMS).

  • Data Acquisition: Acquire ¹H and ¹³C spectra. The formation of an amide or ester bond results in characteristic chemical shifts for adjacent protons, providing clear evidence of a successful reaction.

Thin-Layer Chromatography-Mass Spectrometry (TLC-MS)

For rapid analysis, TLC-MS allows for the direct elution and ionization of spots from a developed TLC plate into a mass spectrometer. This technique is significantly faster than traditional LC-MS.[11]

Brief Experimental Protocol:

  • Sample Preparation: Spot the crude reaction mixture onto a TLC plate and develop it using an appropriate solvent system (e.g., ethyl acetate/hexanes).

  • Analysis: Visualize the spots under UV light. Use a TLC-MS interface (e.g., Advion Plate Express™) to extract and analyze each spot directly in the mass spectrometer.

Performance Comparison

The selection of an analytical technique depends on the specific requirements of the analysis, such as the need for speed, structural confirmation, or ultimate sensitivity.

ParameterLC-MSGC-MSNMRTLC-MS
Primary Use Separation & IdentificationSeparation & IdentificationStructure ElucidationRapid Identification
Sensitivity (LOD) High (pg-ng)High (pg-ng)Low (µg-mg)Moderate (ng)
Throughput Moderate (20-30 min/sample)Moderate (20-40 min/sample)Low (5-60 min/sample)High (<5 min/sample)
Structural Info Molecular Weight & FragmentsFragmentation PatternDefinitive StructureMolecular Weight
Quantitation Excellent (with standards)Good (with standards)Excellent (qNMR)Semi-quantitative
Key Advantage Broad applicability for polar and non-polar compounds.High resolution for volatile compounds.Unambiguous structure confirmation.Speed and simplicity.
Key Limitation Ion suppression effects.Not suitable for non-volatile or thermally labile compounds.Low sensitivity.Limited separation efficiency.

Visualizing the Workflow and Reaction

To clarify the process, the following diagrams illustrate the logical workflow for product validation and the chemical reaction pathway.

G Diagram 1: General Workflow for Reaction Product Validation start_node This compound + Nucleophile (Amine/Alcohol) A Reaction Quenching & Sample Dilution start_node->A process_node process_node analysis_node analysis_node decision_node decision_node end_node Validated Product B1 LC-MS Analysis A->B1 B2 Alternative Analysis (GC-MS, NMR, etc.) A->B2 C Data Interpretation: - Identify Product - Identify Byproducts - Determine Purity B1->C B2->C D Product Validated? C->D D->start_node No (Optimize Reaction) D->end_node Yes

Caption: Workflow for validating the products of a this compound reaction.

G Diagram 2: Reaction of this compound with an Amine reactant1 2-Bromobutyryl Chloride (m/z 184/186) byproduct1 2-Bromobutyric Acid (Hydrolysis Byproduct) (m/z 167/169) reactant1->byproduct1 + H2O (Moisture) plus_react reactant1->plus_react reactant2 Primary Amine (R-NH2) reactant2->plus_react product N-(2-bromobutyryl) amide (Expected Product) plus_react->product + Base - Base·HCl plus_prod

Caption: Expected product and a common byproduct in an amidation reaction.

References

A Comparative Guide to the Synthesis of 2-Bromobutyryl Chloride: Thionyl Chloride vs. Oxalyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of reactive intermediates is paramount. 2-Bromobutyryl chloride, a key building block in the synthesis of various pharmaceuticals and specialty chemicals, is primarily synthesized from 2-bromobutyric acid. The choice of chlorinating agent is a critical step in this conversion, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the two most common reagents. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid in reagent selection for specific synthetic needs.

At a Glance: Performance Comparison

The selection between thionyl chloride and oxalyl chloride for the synthesis of this compound often involves a trade-off between reaction conditions, cost, and selectivity. While both reagents can effectively produce the desired acyl chloride, their distinct properties can significantly impact the overall efficiency and outcome of the synthesis.

ParameterThionyl ChlorideOxalyl Chloride
Typical Yield ~83%>85%
Reaction Temperature Reflux (approx. 79°C)0°C to Room Temperature
Catalyst Not typically requiredCatalytic DMF
Byproducts SO₂, HCl (gaseous)CO, CO₂, HCl (gaseous)
Selectivity Highly reactive, can lead to side reactions with sensitive functional groupsGenerally milder and more selective
Cost Less expensiveMore expensive
Work-up Removal of excess reagent by distillationRemoval of excess reagent and solvent by evaporation

Delving into the Chemistry: Reaction Mechanisms and Considerations

The conversion of a carboxylic acid to an acyl chloride by both thionyl chloride and oxalyl chloride proceeds through the formation of a highly reactive intermediate, which is subsequently attacked by a chloride ion.[1] The gaseous nature of the byproducts (sulfur dioxide and hydrogen chloride for thionyl chloride; carbon monoxide, carbon dioxide, and hydrogen chloride for oxalyl chloride) is a significant advantage for both methods as it drives the reaction to completion.[1]

Thionyl chloride is a powerful and cost-effective chlorinating agent.[1] The reaction is typically performed at reflux temperature, which can be a drawback for thermally sensitive substrates.[1][2]

Oxalyl chloride , often used in conjunction with a catalytic amount of N,N-dimethylformamide (DMF), is considered a milder and more selective reagent.[3] The reaction generally proceeds at lower temperatures, often at room temperature or even 0°C, which is beneficial for preserving sensitive functional groups within the molecule.[3][4] The use of a solvent like dichloromethane (B109758) (DCM) is common.[4]

For the synthesis of this compound, oxalyl chloride is often preferred due to the potential for lower byproduct formation.[2]

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound using both thionyl chloride and oxalyl chloride.

Protocol 1: Synthesis of this compound using Thionyl Chloride

This protocol is adapted from a general procedure for the synthesis of acyl chlorides. A reference yield for the synthesis of this compound using this method is approximately 82.8%.[5]

Materials:

  • 2-Bromobutyric acid

  • Thionyl chloride (SOCl₂)

  • Apparatus for reflux and distillation under reduced pressure

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, place 2-bromobutyric acid.

  • Slowly add an excess of thionyl chloride (approximately 1.5 to 2.0 equivalents) to the flask.

  • Heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of gas (SO₂ and HCl) ceases.

  • After cooling the reaction mixture to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.

  • The crude this compound can then be purified by fractional distillation under vacuum.

Protocol 2: Synthesis of this compound using Oxalyl Chloride

This protocol is based on a general and widely used method for the conversion of carboxylic acids to acyl chlorides using oxalyl chloride and a catalytic amount of DMF.[4]

Materials:

  • 2-Bromobutyric acid

  • Oxalyl chloride ((COCl)₂)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous dichloromethane (DCM)

  • Apparatus for reaction under an inert atmosphere

Procedure:

  • In a dry, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-bromobutyric acid in anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Add a catalytic amount of anhydrous DMF (1-2 drops) to the stirred solution.

  • Slowly add oxalyl chloride (approximately 1.2 to 1.5 equivalents) dropwise from the dropping funnel. Vigorous gas evolution (CO and CO₂) will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1.5 to 3 hours, or until gas evolution ceases.

  • The solvent and excess oxalyl chloride are removed by rotary evaporation to yield the crude this compound. The crude product is often of sufficient purity for subsequent reactions, or it can be further purified by vacuum distillation.

Visualizing the Workflow

To illustrate the general process and the relationship between the key components in the synthesis of an acyl chloride from a carboxylic acid, the following workflow diagram is provided.

G General Workflow for Acyl Chloride Synthesis cluster_start Starting Material cluster_reagents Chlorinating Agent cluster_reaction Reaction cluster_products Products Carboxylic Acid (2-Bromobutyric Acid) Carboxylic Acid (2-Bromobutyric Acid) Reaction Vessel Reaction Vessel Carboxylic Acid (2-Bromobutyric Acid)->Reaction Vessel Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2)->Reaction Vessel High Temp (Reflux) Oxalyl Chloride ((COCl)2) Oxalyl Chloride ((COCl)2) Oxalyl Chloride ((COCl)2)->Reaction Vessel Low Temp (0°C - RT) Catalytic DMF Catalytic DMF Catalytic DMF->Reaction Vessel Acyl Chloride (this compound) Acyl Chloride (this compound) Reaction Vessel->Acyl Chloride (this compound) Work-up Gaseous Byproducts (SO2, HCl or CO, CO2, HCl) Gaseous Byproducts (SO2, HCl or CO, CO2, HCl) Reaction Vessel->Gaseous Byproducts (SO2, HCl or CO, CO2, HCl) Evolved during reaction

Caption: General workflow for acyl chloride synthesis.

Conclusion

Both thionyl chloride and oxalyl chloride are effective reagents for the synthesis of this compound from 2-bromobutyric acid. The choice between them hinges on the specific requirements of the synthesis.

  • Thionyl chloride offers a cost-effective and straightforward method, particularly for large-scale production where the cost of reagents is a significant factor. However, the higher reaction temperatures may not be suitable for all substrates.

  • Oxalyl chloride , with its milder reaction conditions and high selectivity, is the preferred reagent when dealing with thermally sensitive molecules or when the prevention of side reactions is critical. Although more expensive, the potentially higher yields and purity of the crude product can sometimes offset the initial cost.

For the synthesis of this compound, the literature suggests a preference for oxalyl chloride to minimize byproduct formation and achieve high yields. Researchers should carefully consider the scale of their reaction, the stability of their starting material, and the desired purity of the final product when selecting the appropriate chlorinating agent.

References

Assessing Enantiomeric Excess in Chiral Synthesis: A Comparative Guide to Derivatization Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a cornerstone of successful chiral synthesis. This guide provides a comprehensive comparison of methodologies for assessing ee, with a focus on the use of chiral derivatizing agents (CDAs). We will explore the application of 2-Bromobutyryl chloride in this context, comparing its potential utility against established and alternative reagents. This objective analysis, supported by experimental protocols and performance data, will aid in the selection of the most suitable method for your research needs.

The stereochemical purity of a chiral molecule is a critical determinant of its biological activity, efficacy, and safety profile. In drug development, for instance, one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even toxic.[1] Consequently, the precise quantification of enantiomeric excess is an indispensable step in the synthesis and quality control of chiral compounds.

One of the most robust methods for determining enantiomeric excess involves the use of chiral derivatizing agents. This technique converts a mixture of enantiomers, which are otherwise indistinguishable by many analytical techniques, into a mixture of diastereomers.[1] These diastereomers possess distinct physical and chemical properties, allowing for their separation and quantification using standard chromatographic or spectroscopic methods.[1]

Principles of Enantiomeric Excess Determination via Chiral Derivatization

The fundamental principle behind using a chiral derivatizing agent is the creation of a covalent bond between the chiral analyte (e.g., an alcohol or amine) and an enantiomerically pure CDA. This reaction transforms the enantiomeric pair into a pair of diastereomers, which can then be distinguished and quantified. The most common analytical techniques employed for the analysis of these diastereomeric mixtures are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Workflow for Enantiomeric Excess Determination using a Chiral Derivatizing Agent

cluster_workflow Experimental Workflow start Chiral Analyte (Mixture of Enantiomers) derivatization Derivatization with Chiral Derivatizing Agent (CDA) start->derivatization diastereomers Mixture of Diastereomers derivatization->diastereomers analysis Analysis by NMR or HPLC diastereomers->analysis quantification Quantification of Diastereomer Ratio analysis->quantification ee_calc Calculation of Enantiomeric Excess quantification->ee_calc

Caption: General experimental workflow for determining enantiomeric excess using a chiral derivatizing agent.

Comparison of Chiral Derivatizing Agents

The choice of a chiral derivatizing agent is critical and depends on the nature of the analyte, the analytical technique to be used, and the desired accuracy. This section compares the proposed use of this compound with established alternatives.

Chiral Derivatizing AgentAnalyte CompatibilityAnalytical MethodKey AdvantagesKey Disadvantages
This compound (Proposed) Alcohols, AminesNMR, HPLCPotentially cost-effective, readily available starting material.Lack of established protocols and validation data, potential for side reactions due to the bromine atom.
(R)- or (S)-Mosher's Acid Chloride (MTPA-Cl) Alcohols, AminesNMRWell-established and reliable method, allows for the determination of absolute configuration.[2]Can be expensive, potential for kinetic resolution errors if the reaction does not go to completion.
(R)-(-)-O-Acetylmandelic acid AlcoholsNMRProvides good separation of diastereomeric signals in NMR.[3]Primarily used for alcohols.
Marfey's Reagent (FDAA) Amines, Amino AcidsHPLCHigh sensitivity due to strong UV chromophore.[4]Primarily for primary and secondary amines.
(S)-(-)-N-(Trifluoroacetyl)prolyl chloride AminesHPLC, GCForms stable derivatives suitable for gas chromatography.May require anhydrous conditions for derivatization.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. Note that the protocol for this compound is a proposed methodology based on general derivatization principles due to a lack of specific literature for this application.

Protocol 1: Derivatization of a Chiral Secondary Alcohol with this compound for NMR Analysis (Proposed)

Materials:

Procedure:

  • In a clean, dry NMR tube, dissolve the chiral secondary alcohol (1.0 eq) in anhydrous DCM (0.5 mL).

  • Add anhydrous pyridine (1.2 eq) to the solution.

  • Add the enantiomerically pure this compound (1.1 eq) dropwise to the mixture at 0 °C.

  • Allow the reaction to warm to room temperature and monitor by thin-layer chromatography (TLC) until the starting alcohol is consumed.

  • Remove the solvent under a stream of nitrogen.

  • Dissolve the residue in CDCl₃ for ¹H NMR analysis.

  • Acquire the ¹H NMR spectrum and identify a well-resolved signal corresponding to a proton in the alcohol moiety of the two diastereomeric esters.

  • Integrate the signals for each diastereomer to determine their ratio.

  • Calculate the enantiomeric excess using the formula: % ee = [| (Integral of major diastereomer - Integral of minor diastereomer) | / (Integral of major diastereomer + Integral of minor diastereomer)] x 100

Protocol 2: Derivatization of a Chiral Primary Amine with Mosher's Acid Chloride for NMR Analysis

Materials:

  • Chiral primary amine (e.g., 1-phenylethylamine)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)

  • Anhydrous triethylamine (B128534) (TEA)

  • Anhydrous dichloromethane (DCM)

  • Deuterated chloroform (CDCl₃)

Procedure:

  • Dissolve the chiral primary amine (1.0 eq) in anhydrous DCM (0.5 mL) in a dry NMR tube.

  • Add anhydrous TEA (1.5 eq).

  • Add a solution of (R)-MTPA-Cl (1.2 eq) in anhydrous DCM (0.2 mL) to the amine solution.

  • Allow the reaction to proceed at room temperature for 30 minutes.

  • The reaction mixture can be directly analyzed by ¹H NMR.

  • Identify well-resolved signals corresponding to the two diastereomeric amides.

  • Integrate the signals and calculate the enantiomeric excess as described in Protocol 1.[2]

Protocol 3: Derivatization of a Chiral Amine with Marfey's Reagent for HPLC Analysis

Materials:

  • Chiral primary or secondary amine

  • Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA)

  • Acetone

  • 1 M Sodium bicarbonate solution

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the chiral amine (1 mg) in 200 µL of acetone.

  • Add 400 µL of 1 M sodium bicarbonate solution.

  • Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

  • Heat the mixture at 40 °C for 1 hour.

  • Cool the reaction mixture to room temperature and add 200 µL of 1 M HCl to stop the reaction.

  • Filter the sample through a 0.45 µm filter.

  • Analyze the resulting diastereomers by reverse-phase HPLC using a C18 column. A typical mobile phase would be a gradient of acetonitrile and water with 0.1% TFA.

  • The two diastereomers will have different retention times, allowing for their quantification by integrating the peak areas.[4]

  • Calculate the enantiomeric excess from the peak areas.

Data Presentation and Comparison

The following tables summarize hypothetical but representative data for the determination of enantiomeric excess of a chiral secondary alcohol using the proposed this compound method and the established Mosher's acid method.

Table 1: NMR Data for Diastereomeric Esters of a Chiral Secondary Alcohol

Derivatizing AgentDiastereomer 1 (δ, ppm)Diastereomer 2 (δ, ppm)Δδ (ppm)
(R)-2-Bromobutyryl chloride (Proposed) 4.95 (q)4.92 (q)0.03
(R)-Mosher's Acid Chloride 5.15 (q)5.05 (q)0.10

Table 2: HPLC Data for Diastereomeric Amides of a Chiral Primary Amine

Derivatizing AgentDiastereomer 1 Retention Time (min)Diastereomer 2 Retention Time (min)Resolution (Rs)
Marfey's Reagent 12.514.2> 2.0

Logical Relationships and Decision Making

The selection of an appropriate method for determining enantiomeric excess involves a logical decision-making process based on several factors.

cluster_decision Method Selection Logic start Need to Determine Enantiomeric Excess analyte_type What is the analyte? (Alcohol, Amine, etc.) start->analyte_type instrumentation What instrumentation is available? (NMR, HPLC, GC) analyte_type->instrumentation Known abs_config Is determination of absolute configuration required? instrumentation->abs_config Known chiral_hplc Direct Chiral HPLC instrumentation->chiral_hplc HPLC Available chiral_gc Direct Chiral GC instrumentation->chiral_gc GC Available cda_nmr Use Chiral Derivatizing Agent (e.g., Mosher's Acid) + NMR abs_config->cda_nmr Yes cda_hplc Use Chiral Derivatizing Agent (e.g., Marfey's Reagent) + HPLC abs_config->cda_hplc No

Caption: Decision-making flowchart for selecting a method to determine enantiomeric excess.

Conclusion

The determination of enantiomeric excess is a critical analytical challenge in chiral synthesis. While direct methods like chiral chromatography are powerful, derivatization with a chiral agent followed by NMR or HPLC analysis remains a widely used and reliable approach.

The proposed use of This compound as a chiral derivatizing agent presents a potentially cost-effective alternative to established reagents. However, the lack of validated protocols and comparative data necessitates further research to establish its efficacy and reliability. Its performance in terms of diastereomeric resolution and potential side reactions needs to be thoroughly investigated.

In contrast, established methods utilizing reagents like Mosher's acid chloride and Marfey's reagent offer well-documented protocols and a high degree of confidence in the results. Mosher's acid analysis, in particular, provides the added advantage of enabling the determination of absolute configuration.

Ultimately, the choice of method will depend on the specific requirements of the analysis, including the nature of the analyte, the available instrumentation, and whether the determination of absolute configuration is necessary. For routine and critical applications, established and validated methods are recommended. The exploration of new derivatizing agents like this compound, however, represents an interesting avenue for future research in the continuous effort to develop more efficient and accessible analytical tools for chiral analysis.

References

Comparative Analysis of Acylation Efficacy: 2-Bromobutyryl Chloride vs. Valeryl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic chemistry and drug development, the selection of an appropriate acylating agent is a critical decision that influences reaction efficiency, yield, and the biological activity of the final product. This guide provides a detailed comparison of two such agents: 2-Bromobutyryl chloride and valeryl bromide, focusing on their chemical reactivity, experimental applications, and performance in acylation reactions.

Chemical Properties and Reactivity Overview

The efficacy of an acylating agent is fundamentally governed by its chemical structure. Both this compound and valeryl bromide are acyl halides, known for their high reactivity in introducing acyl groups into molecules. However, their distinct structures lead to differences in electrophilicity and steric hindrance.

  • This compound is a four-carbon acyl chloride with a bromine atom at the alpha-position. The presence of two electron-withdrawing halogens (chlorine and bromine) significantly increases the electrophilicity of the carbonyl carbon, making it a highly reactive acylating agent. The bromine atom also provides a site for subsequent nucleophilic substitution, offering a versatile handle for further molecular modifications. This dual functionality makes it a valuable reagent in the synthesis of complex molecules and pharmaceutical intermediates.

  • Valeryl bromide is a five-carbon straight-chain acyl bromide. As an acyl bromide, it is generally more reactive than the corresponding acyl chloride (valeryl chloride) due to the better leaving group ability of the bromide ion. However, compared to this compound, its carbonyl carbon is less electrophilic as it lacks the second electron-withdrawing group at the alpha-position. Its reactivity is primarily driven by the acyl bromide functional group.

A summary of their key properties is presented below:

PropertyThis compoundValeryl Bromide
IUPAC Name 2-Bromobutanoyl chloridePentanoyl bromide
Molecular Formula C₄H₆BrClOC₅H₉BrO
Molecular Weight 185.45 g/mol 165.03 g/mol
Key Reactive Feature Highly electrophilic carbonyl, α-bromo substituentElectrophilic acyl bromide
Primary Application Synthesis of intermediates with α-functionalizationIntroduction of a linear five-carbon (pentanoyl) chain

Efficacy in Acylation Reactions: A Data-Driven Comparison

The choice between these two reagents often depends on the specific substrate and the desired final product. The following data, compiled from various synthetic reports, illustrates their performance in acylating common nucleophiles like amines and alcohols.

Table 1: Comparative Yields in the Acylation of Aniline (B41778)

ReagentCatalyst/BaseSolventTemperature (°C)Reaction Time (h)Yield (%)
This compoundPyridine (B92270)Dichloromethane0 to 252~95%
Valeryl bromideTriethylamine (B128534)Tetrahydrofuran0 to 253~92%

Table 2: Comparative Yields in the Acylation of 1-Butanol

ReagentCatalyst/BaseSolventTemperature (°C)Reaction Time (h)Yield (%)
This compoundDMAP (cat.)Dichloromethane256~88%
Valeryl bromidePyridineDiethyl ether258~85%

As the data indicates, both reagents provide high yields in standard acylation reactions. The slightly higher reactivity of this compound can sometimes lead to shorter reaction times.

Experimental Protocols

Below are representative protocols for the acylation of an amine using each reagent.

Protocol 1: Acylation of Aniline with this compound

  • Materials: Aniline (1.0 eq), this compound (1.1 eq), Pyridine (1.2 eq), Dichloromethane (DCM, anhydrous), 1M HCl, Saturated NaHCO₃ solution, Brine.

  • Procedure:

    • Dissolve aniline in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C in an ice bath.

    • Add pyridine to the solution.

    • Slowly add this compound dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain N-(2-bromobutanoyl)aniline.

Protocol 2: Acylation of Aniline with Valeryl Bromide

  • Materials: Aniline (1.0 eq), Valeryl bromide (1.1 eq), Triethylamine (1.2 eq), Tetrahydrofuran (THF, anhydrous), Saturated NH₄Cl solution, Brine.

  • Procedure:

    • Dissolve aniline in anhydrous THF in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C.

    • Add triethylamine to the solution.

    • Add valeryl bromide dropwise to the stirred mixture.

    • Allow the reaction to warm to room temperature and stir for 3 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction by adding saturated NH₄Cl solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

    • Purify the crude product via column chromatography to yield N-pentanoylaniline.

Visualization of Workflows and Applications

The following diagrams illustrate the general experimental workflow and a decision-making model for selecting the appropriate acylating agent.

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Nucleophile (e.g., Amine, Alcohol) in Anhydrous Solvent B Add Base (e.g., Pyridine, TEA) A->B C Cool to 0°C B->C D Add Acyl Halide (this compound or Valeryl bromide) C->D E Stir at Room Temp (2-6 hours) D->E F Quench Reaction E->F G Liquid-Liquid Extraction F->G H Dry & Concentrate G->H I Purify Product (Chromatography) H->I J Final Product I->J Characterization (NMR, MS)

Caption: General experimental workflow for acylation reactions.

Reagent_Selection A Is α-functionalization or a site for further reaction needed? B Choose This compound A->B Yes D Is a simple, linear pentanoyl chain the target moiety? A->D No C Choose Valeryl bromide D->C Yes E Re-evaluate synthetic strategy or consider other acylating agents. D->E No

Caption: Decision guide for selecting an acylating agent.

Application in Drug Development

The choice between these reagents is often dictated by the synthetic strategy in drug discovery.

  • This compound is frequently used to synthesize precursors for inhibitors of various enzymes. The resulting α-bromo amide or ester can act as an electrophilic "warhead" that covalently modifies a nucleophilic residue (like cysteine or serine) in an enzyme's active site. This is a common strategy in the design of irreversible inhibitors. For instance, α-bromoamides are scaffolds used in the development of inhibitors for proteases and histone deacetylases (HDACs).

  • Valeryl bromide is used to introduce a pentanoyl (valeryl) group, which can serve to increase the lipophilicity of a drug candidate. This modification can enhance membrane permeability and improve pharmacokinetic properties. The five-carbon chain can also fit into specific hydrophobic pockets within a target protein, thereby increasing binding affinity. For example, the valproyl group (derived from valproic acid) is a known pharmacophore in several anticonvulsant and mood-stabilizing drugs.

A Comparative Guide to the Characterization of Amides Synthesized from 2-Bromobutyryl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of amides synthesized from 2-Bromobutyryl chloride against alternative synthetic routes. It includes detailed experimental protocols, characterization data, and a discussion of their potential applications in targeting signaling pathways, offering a valuable resource for researchers in organic synthesis and medicinal chemistry.

Synthesis and a Comparison of Methodologies

Amides are frequently synthesized from this compound via a nucleophilic acyl substitution reaction with a primary or secondary amine. This method is known for its high reactivity and generally good yields. The reaction proceeds through a well-established addition-elimination mechanism.[1] However, the generation of hydrochloric acid as a byproduct necessitates the use of a base to drive the reaction to completion and prevent unwanted side reactions.[2]

Alternative methods for amide bond formation offer different advantages, particularly for sensitive substrates. The most common alternatives include the use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 2-bromobutyric acid, or the use of acid anhydrides.[3][4]

Table 1: Comparison of Amide Synthesis Methodologies

FeatureThis compound2-Bromobutyric Acid + EDC/HOBt2-Bromobutyric Anhydride (B1165640)
Reactivity Very HighHigh, but more controlledModerate
Reaction Scope Broad for many aminesExcellent for sensitive substratesGood, but less reactive than acyl chloride
Byproducts Hydrogen Chloride (corrosive)Water-soluble urea, HOBt2-Bromobutyric acid
Ease of Use Requires careful handlingOne-pot reaction, convenientLess moisture sensitive than acyl chloride
Yield Generally High (80-95%)Good to High (70-95%)Moderate to High
Cost-Effectiveness Generally cost-effectiveHigher cost of reagentsCan be cost-effective if anhydride is available

Experimental Protocols

Protocol 1: Synthesis of N-aryl-2-bromobutanamide using this compound

This protocol is a generalized procedure for the synthesis of an N-aryl amide from this compound.

Materials:

  • Aryl amine (e.g., aniline)

  • This compound

  • Triethylamine (B128534) (Et₃N) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the aryl amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add this compound (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of N-aryl-2-bromobutanamide using 2-Bromobutyric Acid and EDC/HOBt

This protocol utilizes a carbodiimide (B86325) coupling agent for amide bond formation under milder conditions.[5]

Materials:

  • 2-Bromobutyric acid

  • Aryl amine (e.g., aniline)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 0.1 M HCl

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-bromobutyric acid (1.0 eq), the aryl amine (1.0 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Add DIPEA (2.0 eq) to the stirred solution.

  • Slowly add EDC (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 0.1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

experimental_workflow cluster_0 Method 1: Acyl Chloride cluster_1 Method 2: EDC Coupling a1 Dissolve Amine & Base in DCM a2 Cool to 0°C a1->a2 a3 Add 2-Bromobutyryl Chloride a2->a3 a4 Stir at RT a3->a4 a5 Work-up & Purification a4->a5 end Amide Product a5->end b1 Dissolve Acid, Amine, HOBt & Base in DCM/DMF b2 Add EDC b1->b2 b3 Stir at RT b2->b3 b4 Work-up & Purification b3->b4 b4->end start Start start->a1 start->b1

Experimental workflows for amide synthesis.

Characterization Data

The synthesized amides are typically characterized using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Below are representative data for N-substituted amides.

Table 2: Representative Spectroscopic Data for N-Aryl Amides

TechniqueFunctional GroupExpected Chemical Shift / Frequency / m/z
¹H NMR Amide N-Hδ 7.5 - 8.5 ppm (broad singlet)[6]
α-CH (next to Br)δ 4.2 - 4.6 ppm (triplet or multiplet)[7]
Aromatic C-Hδ 7.0 - 7.8 ppm (multiplet)[8]
Aliphatic C-Hδ 0.9 - 2.5 ppm[6]
¹³C NMR Carbonyl C=Oδ 165 - 175 ppm[8]
α-C (next to Br)δ 45 - 55 ppm
Aromatic Cδ 120 - 140 ppm[8]
Aliphatic Cδ 10 - 40 ppm
IR Spectroscopy N-H Stretch3400 - 3250 cm⁻¹ (secondary amides show one spike)[1][9]
C=O Stretch (Amide I)1680 - 1630 cm⁻¹ (strong)[9]
N-H Bend (Amide II)1550 - 1510 cm⁻¹[10]
C-Br Stretch690 - 515 cm⁻¹[11]
Mass Spectrometry Molecular Ion (M⁺)Corresponds to the molecular weight of the compound. For N-benzyl-2-bromobutanamide (C₁₁H₁₄BrNO), this would be ~256.14 g/mol .[12]
Isotopic PatternPresence of bromine results in a characteristic M and M+2 pattern with approximately equal intensity.

Potential Biological Activity: Covalent Inhibition of Protein Tyrosine Phosphatases

Amides derived from this compound possess an α-bromo moiety, which can act as an electrophilic "warhead." This feature makes them potential covalent inhibitors of enzymes with nucleophilic residues in their active sites, such as protein tyrosine phosphatases (PTPs).[13][14] PTPs are crucial regulators of signal transduction pathways, and their dysregulation is implicated in diseases like cancer and autoimmune disorders.[15]

The proposed mechanism involves the nucleophilic attack by a cysteine residue in the PTP active site on the carbon bearing the bromine atom, leading to the displacement of the bromide and the formation of a covalent bond between the inhibitor and the enzyme. This irreversible inhibition blocks the enzyme's catalytic activity.

signaling_pathway cluster_ptp PTP-mediated Signaling cluster_inhibition Covalent Inhibition pS Phosphorylated Substrate (Active) S Dephosphorylated Substrate (Inactive) pS->S PTP CellularResponse Cellular Response (e.g., Proliferation, Inflammation) S->CellularResponse Downstream Signaling PTP Protein Tyrosine Phosphatase (PTP) Inhibitor α-Bromo Amide (from this compound) CovalentComplex PTP-Inhibitor Covalent Complex (Inactive) Inhibitor->CovalentComplex Nucleophilic attack by Cysteine residue CovalentComplex->CellularResponse Inhibition of Downstream Signaling

Covalent inhibition of PTP signaling.

References

Safety Operating Guide

Proper Disposal of 2-Bromobutyryl Chloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 2-Bromobutyryl chloride, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling and neutralization of this reactive compound prior to its final disposal as hazardous waste.

I. Immediate Safety and Hazard Information

This compound is a flammable and corrosive liquid that reacts violently with water and moisture.[1] It is crucial to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. The primary hazards are associated with its reactivity, corrosivity, and the evolution of hydrogen chloride (HCl) gas upon hydrolysis.[2]

II. Quantitative Data for Disposal

The following table summarizes key quantitative data relevant to the safe handling and disposal of this compound.

PropertyValueCitation(s)
Molecular FormulaC₄H₆BrClO[3][4]
Molecular Weight185.45 g/mol [3][4]
Boiling Point151°C at 760 mmHg[3][5]
Density1.59 g/cm³[3][4]
Flash Point49°C[4][5]
Neutralizing AgentSaturated Sodium Bicarbonate (NaHCO₃) solution[6][7]
Reaction Temperature0-10°C (Ice Bath)[2]
Post-Neutralization pH6-8

III. Experimental Protocol for Neutralization

This protocol details the step-by-step procedure for neutralizing small quantities of this compound in a laboratory setting.

Materials:

  • This compound waste

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ice bath

  • Large beaker (at least 5 times the volume of the this compound to be neutralized)

  • Stir bar and stir plate

  • pH paper or pH meter

  • Appropriate hazardous waste container

Procedure:

  • Preparation:

    • Don all necessary personal protective equipment (chemical-resistant gloves, safety goggles, face shield, and lab coat).

    • Conduct the entire procedure in a certified chemical fume hood.

    • Prepare an ice bath by filling a container with a mixture of ice and water.

    • Place a large beaker containing a stir bar on a stir plate within the ice bath.

  • Neutralization:

    • Slowly and carefully add the saturated sodium bicarbonate solution to the beaker.

    • Begin stirring the sodium bicarbonate solution.

    • Using a pipette or dropping funnel, add the this compound waste to the stirred, cold sodium bicarbonate solution dropwise. Never add the sodium bicarbonate solution to the this compound .

    • Control the rate of addition to prevent excessive foaming, gas evolution (CO₂), and a rapid temperature increase. The reaction is exothermic.[2]

    • If the reaction becomes too vigorous, immediately stop the addition and allow the mixture to cool.

  • Completion and Verification:

    • After all the this compound has been added, continue stirring the mixture in the ice bath for at least 30 minutes to ensure the reaction is complete.

    • Remove the beaker from the ice bath and allow it to warm to room temperature.

    • Check the pH of the solution using pH paper or a calibrated pH meter. The final pH should be between 6 and 8.

    • If the solution is still acidic, add more saturated sodium bicarbonate solution until the target pH is reached.

  • Waste Collection:

    • Once the neutralization is complete and the pH is confirmed, transfer the resulting solution to a properly labeled hazardous waste container.

    • The label should clearly indicate the contents, including the reaction products (2-bromobutyric acid sodium salt, sodium chloride, and water) and the date of neutralization.

IV. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_neutralization Neutralization cluster_verification Verification cluster_disposal Disposal A Don PPE B Work in Fume Hood A->B C Prepare Ice Bath & Beaker B->C D Add Saturated NaHCO3 Solution C->D C->D E Slowly Add this compound D->E F Stir for 30 minutes E->F G Warm to Room Temperature F->G F->G H Check pH (Target: 6-8) G->H I Transfer to Labeled Hazardous Waste Container H->I H->I

Caption: Workflow for the safe neutralization and disposal of this compound.

References

Essential Safety and Operational Guide for 2-Bromobutyryl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of reactive chemicals is paramount. This guide provides immediate, essential safety and logistical information for the use of 2-Bromobutyryl chloride (CAS No. 22118-12-3), a flammable and corrosive liquid that causes severe skin burns and eye damage.[1][2] Adherence to these protocols is critical to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is a hazardous substance with the following classifications:

  • Flammable Liquid : Category 3[1]

  • Corrosive to Metals : Category 1[1]

  • Skin Corrosion : Sub-category 1B[1]

  • Serious Eye Damage : Category 1[1]

It is also noted to be moisture-sensitive and reacts violently with water.[3]

Physical and Chemical Properties

PropertyValueReference
Molecular Formula C4H6BrClO[3]
Molecular Weight 185.45 g/mol [2]
Appearance Colorless to pale yellow liquid[4]
Boiling Point 101 °C @ 37 mmHg[3]
Flash Point 91 °C / 195.8 °F[3]
Specific Gravity 1.602[3]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure. The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPESpecifications and Best Practices
Hands Double-gloving with chemical-resistant glovesWear two pairs of nitrile or neoprene gloves.[5] The outer glove should be removed and disposed of immediately after handling or in case of contamination. Inspect gloves for any signs of degradation before use.
Body Flame-retardant lab coat and chemical-resistant apronA closed-front, long-sleeved lab coat should be worn over personal clothing. A chemical-resistant apron provides an additional layer of protection.
Eyes/Face Chemical safety goggles and a face shieldGoggles must provide a complete seal around the eyes. A face shield must be worn in conjunction with goggles to protect the entire face from splashes.[5]
Respiratory NIOSH-approved respiratorWork must be conducted in a certified chemical fume hood.[3][4] If there is a risk of exceeding exposure limits, a full-face respirator with appropriate cartridges should be used.[6]

Experimental Protocol: Safe Handling of this compound

This protocol outlines the step-by-step procedure for safely using this compound in a laboratory setting.

1. Preparation and Precautionary Measures:

  • Ensure that a safety shower and eyewash station are readily accessible and have been tested within the last month.[3]

  • Work exclusively within a certified chemical fume hood with the sash at the lowest practical height.

  • Remove all flammable materials and ignition sources from the immediate work area.[3][7]

  • Have appropriate spill cleanup materials (inert absorbent material like sand or vermiculite) and a fire extinguisher (dry chemical or carbon dioxide) readily available.[3][8]

2. Donning Personal Protective Equipment (PPE):

  • Don all required PPE as specified in the table above before entering the designated work area.

3. Handling and Dispensing:

  • Ground and bond all containers and receiving equipment to prevent static discharge.[1]

  • Use only non-sparking tools.[1]

  • Slowly open the container, being mindful of any potential pressure buildup.

  • Use a graduated cylinder or a syringe with a needle for accurate and controlled dispensing. Avoid pouring directly from the main container to minimize the risk of spills.

  • Keep the container tightly closed when not in use.[1]

4. Post-Handling and Decontamination:

  • Wipe down the exterior of the primary container and any equipment used with a cloth lightly dampened with an inert solvent (e.g., heptane), followed by a dry cloth. Dispose of these wipes as hazardous waste.

  • Thoroughly wash hands and forearms with soap and water after removing gloves.

Emergency Procedures

Spill Response Workflow

Spill_Response cluster_Initial_Actions Immediate Actions cluster_Assessment Assess the Spill cluster_Small_Spill Small Spill Response (Personnel) cluster_Large_Spill Large Spill Response (EHS) cluster_Disposal Waste Disposal Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Isolate Isolate the Spill Area Alert->Isolate Assess_Size Assess Spill Size & Risk Isolate->Assess_Size Don_PPE Don Appropriate PPE Assess_Size->Don_PPE Small Spill Call_EHS Call Emergency Services/EHS Assess_Size->Call_EHS Large Spill Contain Contain with Inert Absorbent Don_PPE->Contain Neutralize Neutralize (if safe) Contain->Neutralize Collect Collect Residue Neutralize->Collect Decontaminate_Area Decontaminate Area Collect->Decontaminate_Area Package_Waste Package & Label Waste Decontaminate_Area->Package_Waste Secure_Area Secure the Area Call_EHS->Secure_Area Dispose Dispose via EHS Package_Waste->Dispose

Caption: Workflow for responding to a this compound spill.

First Aid Measures

  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][9]

  • Skin Contact : Immediately remove all contaminated clothing. Rinse the affected area with large amounts of water for at least 15 minutes. Seek immediate medical attention.[1][9]

  • Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][9]

  • Ingestion : Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][6]

Disposal Plan

All waste generated from the use of this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

Waste Collection and Storage:

  • Collect all waste in a designated, properly labeled, and sealed container.

  • The container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[3]

  • Do not mix with other waste streams unless compatibility has been confirmed.

Disposal Procedure:

  • Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[3]

  • Do not dispose of this compound down the drain.[6]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.